Thromboxane
Description
Physiologically active compounds found in many organs of the body. They are formed in vivo from the prostaglandin endoperoxides and cause platelet aggregation, contraction of arteries, and other biological effects. Thromboxanes are important mediators of the actions of polyunsaturated fatty acids transformed by cyclooxygenase.
Structure
3D Structure
Properties
CAS No. |
66719-58-2 |
|---|---|
Molecular Formula |
C20H40O |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
(2R,3S)-3-heptyl-2-octyloxane |
InChI |
InChI=1S/C20H40O/c1-3-5-7-9-11-13-17-20-19(16-14-18-21-20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-,20+/m0/s1 |
InChI Key |
RZWIIPASKMUIAC-VQTJNVASSA-N |
SMILES |
CCCCCCCCC1C(CCCO1)CCCCCCC |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H](CCCO1)CCCCCCC |
Canonical SMILES |
CCCCCCCCC1C(CCCO1)CCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Thromboxane A2 Synthesis Pathway from Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thromboxane A2 (TXA2) synthesis pathway, a critical cascade in cellular signaling and a key target in drug development. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the pathway to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to the this compound A2 Synthesis Pathway
This compound A2 (TXA2) is a potent bioactive lipid mediator derived from arachidonic acid.[1] It plays a crucial role in a variety of physiological and pathological processes, including hemostasis, thrombosis, vasoconstriction, and inflammation.[1] The synthesis of TXA2 is a multi-step enzymatic cascade initiated by the release of arachidonic acid from membrane phospholipids. Understanding the intricacies of this pathway is paramount for the development of therapeutic agents targeting cardiovascular diseases, inflammatory disorders, and other conditions where TXA2 is implicated.
The synthesis of this compound A2 (TXA2) from arachidonic acid is a multi-step enzymatic process. It begins with the release of arachidonic acid from the cell membrane, which is then converted through a series of intermediates to TXA2. This pathway is a key component of the broader eicosanoid signaling network.
The Enzymatic Cascade of this compound A2 Synthesis
The synthesis of TXA2 from arachidonic acid involves the sequential action of three key enzymes: Phospholipase A2, Cyclooxygenase (COX), and this compound A2 Synthase.
Step 1: Release of Arachidonic Acid by Phospholipase A2
The pathway is initiated by the liberation of arachidonic acid from the sn-2 position of membrane phospholipids. This reaction is catalyzed by Phospholipase A2 (PLA2) . The activity of PLA2 is a critical regulatory point in the entire cascade, as the availability of free arachidonic acid is the rate-limiting step for eicosanoid synthesis.
Step 2: Conversion of Arachidonic Acid to Prostaglandin H2 by Cyclooxygenase (COX)
Once released, free arachidonic acid is metabolized by the cyclooxygenase (COX) enzyme, also known as prostaglandin-endoperoxide synthase (PTGS).[2] This enzyme exhibits two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid to the unstable intermediate Prostaglandin G2 (PGG2) , and a peroxidase activity that reduces PGG2 to Prostaglandin H2 (PGH2) .[2] There are two major isoforms of the COX enzyme:
-
COX-1: Constitutively expressed in most tissues and responsible for the production of prostanoids involved in housekeeping functions.
-
COX-2: Inducible isoform, with its expression being upregulated by inflammatory stimuli, growth factors, and cytokines.
Step 3: Isomerization of Prostaglandin H2 to this compound A2 by this compound A2 Synthase
The final step in the synthesis of TXA2 is the isomerization of PGH2, which is catalyzed by This compound A2 synthase (TXAS) .[3] This enzyme is predominantly found in platelets and macrophages. The product of this reaction, TXA2, is a highly unstable molecule with a short half-life in aqueous solutions, rapidly hydrolyzing to its inactive metabolite, this compound B2 (TXB2).[4]
Quantitative Data: Enzyme Kinetics
The efficiency and regulation of the this compound A2 synthesis pathway are governed by the kinetic properties of the involved enzymes. The Michaelis constant (Kм) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate.[5]
| Enzyme | Substrate | Kм | Vmax | Organism/Source |
| Cyclooxygenase-1 (COX-1) | Arachidonic Acid | 5.2 ± 0.6 µM | 1.8 ± 0.1 µmol/min/mg | Human Platelets |
| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | 8.1 ± 1.2 µM | 15.2 ± 1.5 µmol/min/mg | Murine |
| This compound A2 Synthase | Prostaglandin H2 | 32 µM | 41 U/mg | Human (Wild-type) |
| This compound A2 Synthase (L357V variant) | Prostaglandin H2 | 52 µM | 18 U/mg | Human (Variant) |
Note: The kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the presence of cofactors or inhibitors. The data presented here are representative values from published literature.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound A2 synthesis pathway.
Measurement of Cyclooxygenase (COX) Activity (Fluorometric Assay)
This protocol is adapted from commercially available kits and published methods for the fluorometric determination of COX activity.[8][9][10][11]
Principle: The assay measures the peroxidase component of COX activity. The reaction between the hydroperoxide product of the cyclooxygenase reaction (PGG2) and a fluorometric probe produces a highly fluorescent product, which can be quantified.
Materials:
-
Cell or tissue lysate
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.8, containing 1 mM EDTA)
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
COX Cofactor (e.g., Hemin)
-
Arachidonic Acid (substrate)
-
NaOH
-
COX-1 and COX-2 specific inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Sample Preparation:
-
Cell Lysate: Wash cells (~2-6 x 10⁶) with PBS. Resuspend the cell pellet in 0.2-0.5 ml of lysis buffer containing a protease inhibitor cocktail. Vortex and incubate on ice for 5 minutes. Centrifuge at 12,000 x g for 3 minutes at 4°C and collect the supernatant.[8]
-
Tissue Homogenate: Perfuse tissue with PBS to remove blood. Homogenize the tissue (~50-100 mg) in 0.2-0.5 ml of lysis buffer with a protease inhibitor cocktail on ice. Centrifuge at 12,000 x g for 3 minutes at 4°C and collect the supernatant.[8]
-
-
Assay Preparation:
-
Prepare a Resorufin (B1680543) standard curve according to the kit manufacturer's instructions.
-
Dilute the COX Cofactor 200-fold in COX Assay Buffer immediately before use.
-
Prepare the Arachidonic Acid solution by mixing equal volumes of Arachidonic Acid and NaOH. Briefly vortex to mix.
-
-
Reaction Setup:
-
For each sample, prepare two parallel wells: one for total COX activity and one for activity in the presence of an inhibitor.
-
To the "total activity" well, add 2 µl of DMSO.
-
To the "inhibitor" well, add 2 µl of either the COX-1 or COX-2 specific inhibitor.
-
Prepare a master mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
-
Add 88 µl of the master mix to each well.
-
Add 2-20 µl of the sample to each well.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µl of the diluted Arachidonic Acid/NaOH solution to each well using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).
-
Data Analysis:
-
Calculate the rate of reaction (ΔRFU/ΔT) from the linear portion of the kinetic curve.
-
Subtract the rate of the inhibitor-containing well from the total activity well to determine the activity of the specific COX isoform.
-
Use the Resorufin standard curve to convert the fluorescence units to pmol of product formed.
-
Express COX activity as units per mg of protein (1 Unit = 1 µmol of resorufin generated per minute).
Quantification of this compound A2 by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA for the quantitative measurement of TXB2, the stable metabolite of TXA2.[12][13][14][15][16][17]
Principle: This assay is based on the competitive binding between TXB2 in the sample and a fixed amount of biotinylated TXB2 for a limited number of binding sites on a microplate pre-coated with an anti-TXB2 antibody. The amount of bound biotinylated TXB2 is inversely proportional to the concentration of TXB2 in the sample.
Materials:
-
Serum, plasma, or cell culture supernatant samples
-
TXA2 ELISA kit containing:
-
Pre-coated 96-well strip plate
-
Standard (TXB2)
-
Standard Diluent
-
Detection Reagent A (Biotin-conjugated anti-TXB2 antibody)
-
Detection Reagent B (HRP-conjugated Avidin)
-
Wash Buffer
-
Substrate Solution (TMB)
-
Stop Solution
-
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent and Sample Preparation:
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
Create a standard curve by performing serial dilutions of the TXB2 standard.
-
-
Assay Procedure:
-
Add 50 µL of standard or sample to the appropriate wells.
-
Immediately add 50 µL of prepared Detection Reagent A to each well. Shake gently and incubate for 1 hour at 37°C.[12]
-
Aspirate the liquid from each well and wash 3 times with 1x Wash Buffer.[12]
-
Add 100 µL of prepared Detection Reagent B to each well and incubate for 30 minutes at 37°C.[12]
-
Aspirate and wash 5 times with 1x Wash Buffer.[12]
-
Add 90 µL of Substrate Solution to each well and incubate for 10-20 minutes at 37°C in the dark.[12]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[12]
-
-
Measurement:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all standards and samples.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of TXB2 in the samples by interpolating their absorbance values from the standard curve.
Visualizing the Pathway and Workflows
Diagrams are essential for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language in Graphviz.
This compound A2 Synthesis Pathway
Caption: The enzymatic cascade of this compound A2 synthesis from membrane phospholipids.
Experimental Workflow for COX Activity Assay
Caption: Workflow for the fluorometric measurement of Cyclooxygenase (COX) activity.
Experimental Workflow for this compound A2 ELISA
Caption: Workflow for the quantification of this compound A2 (as TXB2) using ELISA.
References
- 1. Physiology, this compound A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. This compound A2 - Wikipedia [en.wikipedia.org]
- 5. Enzyme Kinetics [www2.chem.wisc.edu]
- 6. Functional analysis of human this compound synthase polymorphic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional analysis of human this compound synthase polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. 2.7. Measurement of cyclooxygenase activity [bio-protocol.org]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. assaygenie.com [assaygenie.com]
- 14. bioelsa.com [bioelsa.com]
- 15. healthcareguys.com [healthcareguys.com]
- 16. byabscience.com [byabscience.com]
- 17. TXA2(this compound A2) ELISA Kit - Elabscience® [elabscience.com]
The Genesis of a Potent Mediator: A Technical History of Thromboxane Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate signaling network of the human body, few molecules exert such potent and localized effects as thromboxane A2 (TXA2). A member of the eicosanoid family of lipids, TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, playing a pivotal role in hemostasis and thrombosis.[1][2] Its discovery and the subsequent elucidation of its biosynthetic pathway and mechanism of action represent a significant chapter in cardiovascular pharmacology and have paved the way for the development of key antithrombotic therapies. This technical guide provides an in-depth exploration of the discovery and history of this compound research, detailing the key experiments, quantitative data, and signaling pathways that have shaped our understanding of this critical biomolecule.
The Dawn of Discovery: From Rabbit Aorta Contracting Substance to this compound
The story of this compound begins with an observation of a highly unstable substance that potently contracted the rabbit aorta. This "rabbit aorta contracting substance" (RCS) was observed to be released from guinea pig lungs during anaphylaxis and from platelets during aggregation.[3][4][5][6] Early investigations by Piper and Vane in 1969 laid the groundwork for identifying this ephemeral mediator.[4]
A seminal 1975 paper by Mats Hamberg, Jan Svensson, and Bengt Samuelsson marked a turning point in this research.[7][8] They demonstrated that the incubation of arachidonic acid with human platelets led to the formation of a novel, unstable intermediate with a half-life of approximately 32 seconds at 37°C, which they named This compound A2 .[7][9] This intermediate was shown to be the primary component of RCS and a potent inducer of irreversible platelet aggregation.[7][10][11] Their work also identified a more stable, inactive degradation product, This compound B2 (TXB2) .[7]
Key Experiment: The Trapping of this compound A2
A critical experiment in the initial characterization of TXA2 involved "trapping" the unstable intermediate with nucleophiles.
Experimental Protocol: Trapping of this compound A2
-
Platelet Preparation: Human platelets were washed and suspended in a suitable buffer.
-
Incubation: The platelet suspension was incubated with arachidonic acid or prostaglandin (B15479496) G2 (PGG2) for 30 seconds to allow for the formation of TXA2.
-
Trapping: The reaction was quenched by the addition of methanol, ethanol, or sodium azide.
-
Analysis: The resulting derivatives were analyzed to elucidate the structure of the intermediate. The structures of these trapped products indicated that TXA2 possessed an oxane ring, which was a key structural feature.[7]
This elegant experimental design allowed for the structural characterization of a highly labile molecule and was instrumental in establishing the existence and structure of this compound A2.
The this compound Synthesis Pathway
The discovery of this compound A2 spurred research into its biosynthesis. It was established that TXA2 is derived from arachidonic acid through the action of the cyclooxygenase (COX) enzyme, which converts arachidonic acid to the prostaglandin endoperoxide PGH2.[1][2] The final and committing step in TXA2 synthesis is the conversion of PGH2 to TXA2, a reaction catalyzed by the enzyme This compound A synthase (TXAS) .[12][13]
Cloning and Characterization of this compound A Synthase
The purification and characterization of this compound A synthase were crucial steps in understanding its function and in developing targeted inhibitors. In 1985, Haurand and Ullrich reported the purification of this compound synthase from human platelets, identifying it as a cytochrome P-450 enzyme.[14] The molecular cloning of the cDNA for human platelet this compound A synthase was later reported in 1991, revealing a protein composed of 533 amino acids with a molecular weight of approximately 60.5 kDa.[13][15]
Experimental Protocol: Cloning of Human Platelet this compound A Synthase cDNA
-
Primer Design: Primers were synthesized based on the partial amino acid sequences of the purified human platelet this compound A synthase.
-
Polymerase Chain Reaction (PCR): Complementary DNA (cDNA) coding for the enzyme was amplified from a human platelet cDNA library using PCR.
-
Cloning and Sequencing: The amplified cDNA was cloned into a suitable vector (e.g., pBluescript SK II(-)) and its nucleotide sequence was determined.
-
Sequence Analysis: The deduced amino acid sequence was analyzed to determine the primary structure of the enzyme and its homology to other proteins, which revealed its relationship to the cytochrome P450 family.[15]
This compound Signaling: Receptors and Downstream Effects
This compound A2 exerts its biological effects by binding to specific cell surface receptors, known as this compound receptors (TP receptors).[2] These receptors belong to the G protein-coupled receptor (GPCR) superfamily.[16][17] The molecular cloning of the human this compound A2 receptor was a significant milestone, first reported in 1991 from a human placental cDNA library.[18] This work revealed a protein with the characteristic seven-transmembrane domains of a GPCR.[16] Further research identified two isoforms of the human TP receptor, TPα and TPβ, which arise from alternative splicing of a single gene.[19]
Upon agonist binding, the TP receptor couples to G proteins, primarily Gq and G12/13, to initiate downstream signaling cascades.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a key event in both platelet aggregation and smooth muscle contraction.
-
G12/13 Pathway: Coupling to G12/13 activates the Rho/Rho-kinase pathway, which contributes to platelet shape change and vasoconstriction.
Quantitative Analysis in this compound Research
The development of specific agonists and antagonists for the TP receptor, as well as inhibitors of this compound synthase, has been crucial for dissecting the pharmacology of the this compound system. Quantitative in vitro assays have been instrumental in characterizing these compounds.
This compound Synthase Inhibitors
A number of imidazole-based compounds have been developed as selective inhibitors of this compound synthase. Their potency is typically determined by measuring their ability to inhibit the production of TXB2 in a suitable in vitro system, such as human platelet microsomes. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these inhibitors.
| Compound | Common Name(s) | IC50 | Assay Conditions |
| Ro 22-3581 | 4'-(Imidazol-1-yl) acetophenone | 11 nM | Selective this compound (Tx) synthetase inhibitor |
| Ozagrel | OKY-046 | 11 nM | Inhibition of TXA2 synthase |
| Dazoxiben | UK-37248 | 765 µM | Inhibition of this compound B2 production in whole blood |
Data compiled from various sources, including Benchchem's comparative guide on imidazole-based this compound synthase inhibitors.[20]
This compound Receptor Ligands
Radioligand binding assays are the gold standard for determining the affinity of ligands for the TP receptor. These assays measure the binding of a radiolabeled ligand to the receptor in the presence and absence of unlabeled competing ligands. The dissociation constant (Kd) for the radioligand and the inhibition constant (Ki) for competing ligands are key quantitative measures of affinity.
Experimental Protocol: Radioligand Binding Assay for TP Receptors
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the TP receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [3H]SQ 29,548) and varying concentrations of the unlabeled test compound.
-
Separation: Receptor-bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the IC50 of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
A study characterizing the cloned bovine TP receptor reported the following binding affinities:[21]
| Ligand | Ligand Type | Kd (nM) |
| SQ 29,548 | Antagonist | 12.6 ± 1.1 |
| U46619 | Agonist | 192.1 ± 58.9 |
Kd values were determined by specific displacement of [3H]SQ 29,548 in COS-7 cell membranes transfected with the bovine TP receptor cDNA.[21]
Clinical Relevance and Future Directions
The elucidation of the this compound pathway has had profound clinical implications. The understanding that aspirin (B1665792) irreversibly inhibits the COX enzyme, thereby blocking the production of this compound A2 in platelets for their entire lifespan, provided a clear mechanistic basis for its use as an antiplatelet agent in the prevention of cardiovascular events.[2]
Research in the field of this compound continues to evolve. The development of selective this compound synthase inhibitors and TP receptor antagonists has been an active area of drug discovery, with the aim of achieving more targeted antiplatelet effects with potentially fewer side effects than non-selective COX inhibitors. Furthermore, the role of this compound in other pathophysiological processes, including inflammation, cancer, and asthma, is an area of ongoing investigation.
Conclusion
The journey from the initial observation of a mysterious rabbit aorta contracting substance to the detailed molecular understanding of the this compound synthesis and signaling pathways is a testament to the power of systematic scientific inquiry. The foundational experiments that identified and characterized this compound A2, its synthase, and its receptors have not only illuminated a critical aspect of cardiovascular physiology but have also provided the basis for life-saving therapeutic interventions. As research continues to uncover the broader roles of this compound in health and disease, the legacy of this pioneering work will undoubtedly continue to inspire new discoveries and therapeutic innovations.
References
- 1. Physiology, this compound A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound A2 - Wikipedia [en.wikipedia.org]
- 3. The release of rabbit aorta contracting substance (RCS) from chopped lung and its antagonism by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Release of rabbit aorta contracting substance (RCS) and prostaglandins induced by chemical or mechanical stimulation of guinea-pig lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin endoperoxides IX. Characterization of rabbit aorta contracting substance (RCS) from guinea pig lung and human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thromboxanes: a new group of biologically active compounds derived from prostaglandin endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 9. Synthesis and structure of the platelet aggregation factor this compound A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On the formation and effects of this compound A2 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salvador Moncada - Wikipedia [en.wikipedia.org]
- 13. This compound-A synthase - Wikipedia [en.wikipedia.org]
- 14. Isolation and characterization of this compound synthase from human platelets as a cytochrome P-450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular cloning of human platelet this compound A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell signalling through this compound A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound and the this compound receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound A2 signalling in humans: a 'Tail' of two receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound receptor - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. The bovine this compound A2 receptor: molecular cloning, expression, and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Thromboxane in Hemostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thromboxane A2 (TXA2) is a potent, yet highly unstable, eicosanoid that plays a pivotal role in hemostasis.[1][2] Synthesized predominantly by activated platelets, TXA2 functions as a critical amplification signal, inducing robust platelet aggregation and localized vasoconstriction, both essential processes for the formation of a stable hemostatic plug at sites of vascular injury.[1][3][4][5] Its powerful prothrombotic activities also implicate it in the pathophysiology of cardiovascular diseases, making the TXA2 pathway a primary target for antiplatelet therapies.[6][7] This guide provides an in-depth examination of the physiological functions of this compound, its signaling mechanisms, quantitative data from key experimental models, and detailed protocols for its study.
Biosynthesis and Mechanism of Action
This compound A2 is generated from arachidonic acid, which is liberated from the platelet membrane phospholipids (B1166683) by phospholipase A2 upon platelet activation.[5][8][9] The free arachidonic acid is then metabolized by the cyclooxygenase-1 (COX-1) enzyme to form the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2).[9][10][11][12] Finally, the enzyme this compound-A synthase converts PGH2 into the biologically active TXA2.[1][10][11]
Due to its extreme instability in aqueous solutions (half-life of ~30 seconds), TXA2 is rapidly hydrolyzed to its stable, biologically inactive metabolite, this compound B2 (TXB2).[7] Consequently, the measurement of TXB2 levels serves as a reliable proxy for TXA2 production.[2][9]
TXA2 exerts its effects by binding to the this compound-Prostanoid (TP) receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets and vascular smooth muscle cells.[5][8][13][14] In humans, platelets exclusively express the TP-alpha isoform of this receptor.[8][14]
This compound A2 Signaling Pathway
Upon binding of TXA2 to the TP receptor, a conformational change activates two principal families of heterotrimeric G proteins: Gq and G12/13.[13][14][15][16] This dual activation initiates downstream signaling cascades that culminate in platelet activation and vasoconstriction.
-
Gq Pathway: Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][16] IP3 binds to its receptors on the dense tubular system, triggering the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[14] This cascade is crucial for platelet degranulation and the "inside-out" activation of integrin αIIbβ3.[16]
-
G12/13 Pathway: Activation of G12/13 stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[8][14] Activated RhoA promotes the phosphorylation of myosin light chain, an event that drives the change in platelet shape from a discoid to a spherical form with pseudopods, a critical step for aggregation.[8]
Quantitative Data on this compound Function
The physiological effects of this compound have been quantified in numerous in vitro and ex vivo studies. The stable TXA2 mimetic, U46619, is commonly used to elicit concentration-dependent responses.
Table 1: Quantitative Analysis of Platelet Aggregation
| Agonist | Parameter | Value | Cell Type/System | Reference(s) |
|---|---|---|---|---|
| U46619 | EC50 (Shape Change) | 0.035 ± 0.005 µM | Human Platelets | [4] |
| U46619 | EC50 (Serotonin Release) | 0.54 ± 0.13 µM | Human Platelets | [4] |
| U46619 | EC50 (Aggregation) | 1.31 ± 0.34 µM | Human Platelets | [4] |
| U46619 | EC50 (Aggregation, desensitized) | 826 ± 143 nM | Human Platelets | [17] |
| Arachidonic Acid | Threshold for Aggregation | 0.2 - 0.9 mM | Human Platelet-Rich Plasma |[18] |
Table 2: Quantitative Analysis of Vasoconstriction
| Agonist | Parameter | Value | Tissue | Reference(s) |
|---|---|---|---|---|
| U46619 | EC50 | 9.4 nM | Rat Thoracic Aorta (with endothelium) | [10] |
| U46619 | EC50 | 110 nM | Rat Thoracic Aorta (without endothelium) | [10] |
| U46619 | Log EC50 | -7.79 ± 0.16 M (16 nM) | Human Resistance Arteries |[19] |
Table 3: Effect of Aspirin on this compound B2 (TXB2) Levels
| Aspirin Dose | Parameter | Value | Sample Type | Reference(s) |
|---|---|---|---|---|
| 325 mg/day | Mean Serum TXB2 | 0.9 ± 1.2 ng/mL | Human Serum | [5] |
| 81 mg/day | Serum TXB2 | Significantly higher vs. 325 mg/day | Human Serum | [5] |
| 1300 mg/day | Serum TXB2 | Significantly lower vs. 325 mg/day | Human Serum | [5] |
| 75 mg/day | Serum TXB2 Inhibition | > 99% | Human Serum | [20] |
| N/A | Baseline Serum TXB2 | 31 - 680 ng/mL | Human Serum |[21] |
Key Experimental Protocols
Measurement of this compound B2 by Competitive ELISA
This assay quantifies the stable metabolite TXB2, providing an index of TXA2 synthesis and platelet COX-1 activity.[2][19]
Principle: This is a competitive immunoassay where TXB2 in the sample competes with a fixed amount of enzyme-labeled TXB2 for a limited number of binding sites on an antibody-coated microplate.[3][22] The resulting color development is inversely proportional to the amount of TXB2 in the sample.[22]
Methodology:
-
Sample Collection and Preparation:
-
Serum: Collect whole blood in a tube without anticoagulant. Allow to clot at 37°C for 60 minutes to ensure maximal thrombin-induced TXA2 production.[7] Centrifuge at 1000 x g for 15 minutes. Collect the supernatant (serum).[3][23]
-
Plasma: Collect whole blood into a tube containing an anticoagulant (e.g., EDTA). Centrifuge immediately at 1000 x g for 15 minutes at 4°C.[3][23]
-
Store samples at -80°C if not used immediately.[3]
-
-
Assay Procedure (based on typical commercial kits):
-
Prepare a serial dilution of the TXB2 standard to generate a standard curve.[3]
-
Add 50 µL of standards or samples to the appropriate wells of the antibody-coated microplate.[2][3]
-
Add 50 µL of enzyme-conjugated TXB2 to each well.[3]
-
Incubate for 1-2 hours at room temperature (or as specified by the kit) with shaking.[2][3]
-
Wash the plate 4-5 times with wash buffer to remove unbound components.[2]
-
Add 100-150 µL of substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes in the dark.[3][22]
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.[3]
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration, typically using a four-parameter logistic (4-PL) curve fit.[23]
-
Determine the TXB2 concentration in the samples by interpolating their absorbance values from the standard curve.[3]
-
Platelet Aggregation by Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet function by measuring the change in light transmission through a platelet suspension as aggregates form.[9][24]
Principle: Platelet-rich plasma (PRP) is turbid. When an agonist is added, platelets aggregate, causing the turbidity to decrease and light transmission to increase. This change is recorded over time.[24][25]
Methodology:
-
Sample Preparation:
-
Collect whole blood into a tube containing 3.2% or 3.8% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 100-200 x g) for 10-15 minutes at room temperature.[25]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes.
-
-
Assay Procedure:
-
Pipette 450 µL of PRP into a siliconized glass cuvette with a magnetic stir bar. Incubate at 37°C for 1-3 minutes.[25]
-
Place the PPP cuvette in the aggregometer to set the 100% transmission baseline.
-
Place the PRP cuvette in the aggregometer to set the 0% transmission baseline.[24]
-
Add the agonist (e.g., 50 µL of arachidonic acid, final concentration ~0.5 mg/mL) to the PRP cuvette.[25]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.
-
-
Data Analysis:
-
The primary endpoint is the maximal aggregation (%), representing the maximum change in light transmission from the baseline.
-
References
- 1. Enhancement of α2-adrenoceptor-mediated vasoconstriction by the this compound-mimetic U46619 in the porcine isolated ear artery: role of the ERK–MAP kinase signal transduction cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. benchchem.com [benchchem.com]
- 4. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspirin dosage and this compound synthesis in patients with vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Negative Regulation of Gq-mediated Pathways in Platelets by G12/13 Pathways through Fyn Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TXAS-deleted mice exhibit normal thrombopoiesis, defective hemostasis, and resistance to arachidonate-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uh-ir.tdl.org [uh-ir.tdl.org]
- 13. G proteins of the G12 family are activated via this compound A2 and thrombin receptors in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiology, this compound A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Mechanisms of Platelet Activation and Integrin αIIβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Desensitization of platelet this compound A2/prostaglandin H2 receptors by the mimetic U46619 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Arachidonic Acid-induced Platelet Aggregation ex vivo in Patients with Acute Ischaemic Heart Disease [pubmed.ncbi.nlm.nih.gov]
- 19. reprocell.com [reprocell.com]
- 20. researchgate.net [researchgate.net]
- 21. Defining platelet response to acetylsalicylic acid: the relation between inhibition of serum this compound B2 and agonist-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. interchim.fr [interchim.fr]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. coachrom.com [coachrom.com]
- 25. helena.com [helena.com]
An In-Depth Technical Guide to the Thromboxane Receptor Signaling Cascade in Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core signaling cascade initiated by the activation of thromboxane A2 (TXA2) receptors, also known as TP receptors, in vascular smooth muscle cells (VSMCs). Understanding this intricate network is crucial for the development of novel therapeutics targeting a range of cardiovascular diseases.
Core Signaling Pathways
This compound A2, a potent vasoconstrictor and platelet aggregator, exerts its effects on VSMCs through the activation of G protein-coupled TP receptors. This activation triggers a cascade of intracellular events that can be broadly categorized into three interconnected pathways: the Gq/11-PLC-IP3-Ca2+ pathway, the G12/13-RhoA-ROCK pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways ultimately converge to regulate VSMC contraction, proliferation, and migration.
Gq/11-PLC-IP3-Ca2+ Signaling Axis
Upon agonist binding, the TP receptor couples to the heterotrimeric G protein Gq/11, initiating the canonical phospholipase C (PLC) pathway.[1]
-
Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates PLCβ.
-
Hydrolysis of PIP2: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), leading to the release of stored calcium (Ca2+) into the cytosol.[2] This initial, rapid and transient increase in intracellular Ca2+ is a primary trigger for VSMC contraction.[2]
-
Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated cytosolic Ca2+, activates protein kinase C (PKC).[3] PKC plays a multifaceted role in modulating downstream signaling events.
G12/13-RhoA-ROCK Signaling Axis
In parallel to the Gq/11 pathway, the TP receptor also couples to the G12/13 family of G proteins, which activates the RhoA/Rho-kinase (ROCK) signaling cascade. This pathway is a major contributor to the calcium sensitization of the contractile apparatus.
-
Activation of RhoA: The activated α-subunit of G12/13 stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA by promoting the exchange of GDP for GTP.
-
Activation of Rho-kinase (ROCK): GTP-bound RhoA activates its downstream effector, ROCK.
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of MLCP, which inhibits the phosphatase activity of MLCP.[1]
-
Increased Myosin Light Chain (MLC) Phosphorylation: The inhibition of MLCP leads to a net increase in the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20), even at basal or moderately elevated Ca2+ levels.[1] This sustained MLC phosphorylation enhances and maintains VSMC contraction.
Mitogen-Activated Protein Kinase (MAPK) Pathway
TP receptor activation also leads to the stimulation of the MAPK cascade, which is primarily involved in regulating gene expression, cell growth, and proliferation.[4]
-
Upstream Activators: The activation of the MAPK pathway by TP receptors is complex and can involve multiple upstream mediators, including:
-
Protein Kinase C (PKC): Activated by DAG from the Gq/11 pathway.[5][6]
-
Ras/Raf: The small GTPase Ras and the serine/threonine kinase Raf are key components of the classical MAPK cascade.[7]
-
Epidermal Growth Factor Receptor (EGFR) Transactivation: TP receptor signaling can lead to the transactivation of the EGFR, which then activates the MAPK pathway.[5][6] This transactivation can be mediated by Src family kinases.[6]
-
-
MAPK Cascade: These upstream signals converge on the core MAPK cascade, which typically involves the sequential phosphorylation and activation of Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase).[7]
-
Downstream Effects: Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to changes in gene expression that promote VSMC hypertrophy and proliferation.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound receptor signaling in vascular smooth muscle.
Table 1: Agonist and Antagonist Affinities and Potencies
| Compound | Parameter | Cell/Tissue Type | Value | Reference |
| U46619 | IC50 (agonist binding) | Cultured rat aortic smooth muscle cells | 10 ± 1 nM | [8] |
| U46619 | EC50 (free cytosolic Ca2+ increase) | Fura-2-loaded rat aortic smooth muscle cells | 49 ± 14 nM | [8] |
| U46619 | EC50 (IP3 accumulation) | Cultured rat aortic smooth muscle cells | 32 ± 4 nM | [8] |
| U46619 | EC50 (contraction) | Rat aortic rings | 28 ± 2 nM | [8] |
| U46619 | EC50 (contraction) | De-endothelialized rat caudal artery | ~50 nM | [1] |
| U46619 | EC50 (45Ca2+ efflux) | Cultured human vascular smooth muscle cells | 398 ± 26 nM | [5] |
Table 2: Downstream Signaling Events
| Event | Stimulus | Cell/Tissue Type | Observation | Reference |
| Cytoplasmic Acidification | U46619 | Cultured rat aortic smooth muscle cells | pH change from 7.06 ± 0.01 to 7.00 ± 0.02 | [8] |
| Ca2+ Release Attenuation | U46619 + PLC inhibitor | Cultured rat aortic smooth muscle cells | 53% attenuation | [8] |
| [Ca2+]i Increase | Carbocyclic this compound A2 (10⁻⁶ mol/L) | Rat aortic smooth muscle cells | ~2.5-fold increase above basal at 25 seconds | [6] |
| MAPK Activation (42-kD isoform) | U46619 and Carbocyclic this compound A2 | Rat aortic smooth muscle cells | Maximal stimulation at 5 minutes | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound receptor signaling are provided below.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 to measure changes in cytosolic free calcium in VSMCs.
Materials:
-
Vascular smooth muscle cells (primary culture or cell line)
-
Fura-2 AM (acetoxymethyl ester)
-
Physiological Saline Solution (PSS)
-
Agonist of interest (e.g., U46619)
-
Fluorescence imaging system with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm)
Procedure:
-
Cell Preparation: Plate VSMCs on glass coverslips and grow to the desired confluency.
-
Fura-2 Loading: Incubate the cells with 2-5 µM Fura-2 AM in PSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PSS to remove extracellular Fura-2 AM.
-
Imaging: Mount the coverslip on the stage of the fluorescence microscope. Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at ~510 nm.
-
Baseline Measurement: Record the baseline fluorescence ratio (340/380) for a few minutes.
-
Agonist Stimulation: Add the agonist of interest to the perfusion solution and continue recording the fluorescence ratio.
-
Calibration: At the end of the experiment, calibrate the fluorescence signal by adding a calcium ionophore (e.g., ionomycin) in the presence of a high calcium concentration, followed by a calcium chelator (e.g., EGTA) to determine the maximum and minimum fluorescence ratios.
-
Data Analysis: Calculate the intracellular calcium concentration from the fluorescence ratio using the Grynkiewicz equation.[9]
Western Blotting for Phosphorylation of MLC and MYPT1
This protocol outlines the steps for detecting the phosphorylation status of Myosin Light Chain (MLC) and MYPT1 in VSMCs following agonist stimulation.
Materials:
-
Vascular smooth muscle cells
-
Agonist of interest (e.g., U46619)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MLC, anti-total-MLC, anti-phospho-MYPT1, anti-total-MYPT1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat VSMCs with the agonist for the desired time. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-MLC) overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-MLC) to normalize for protein loading.
RhoA Activation Assay (Pull-down Assay)
This protocol describes a common method to measure the activation of the small GTPase RhoA.
Materials:
-
Vascular smooth muscle cells
-
Agonist of interest (e.g., U46619)
-
Lysis buffer
-
Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Wash buffer
-
SDS sample buffer
-
Anti-RhoA antibody
Procedure:
-
Cell Treatment and Lysis: Treat VSMCs with the agonist and lyse the cells.
-
Positive and Negative Controls: In separate aliquots of lysate, add GTPγS (to activate all RhoA) and GDP (to inactivate RhoA).
-
Pull-down: Add Rhotekin-RBD agarose beads to the lysates and incubate to allow the beads to bind to active (GTP-bound) RhoA.
-
Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS sample buffer and boil to elute the bound proteins.
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-RhoA antibody to detect the amount of activated RhoA.
References
- 1. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of this compound and prostacyclin receptors elicits opposing effects on vascular smooth muscle cell growth and mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of extracellular signal-regulated kinase cascades by alpha- and beta-isoforms of the human this compound A(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The this compound A2 receptor activates mitogen-activated protein kinase via protein kinase C-dependent Gi coupling and Src-dependent phosphorylation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ERK1/2-dependent contractile protein expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
The Role of Thromboxane in the Inflammatory Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thromboxane A2 (TXA2), a potent yet unstable lipid mediator derived from arachidonic acid, plays a pivotal role in the complex orchestration of the inflammatory response. Primarily synthesized by activated platelets, as well as other immune and endothelial cells, TXA2 exerts its pro-inflammatory effects through the activation of the G-protein coupled this compound-prostanoid (TP) receptor. Its actions, including vasoconstriction, platelet aggregation, and modulation of immune cell function, position it as a key player in both acute and chronic inflammatory conditions. This guide provides a comprehensive technical overview of the role of this compound in inflammation, detailing its synthesis and signaling pathways, summarizing key quantitative data from experimental studies, and outlining methodologies for its investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.
Introduction to this compound and Inflammation
Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for healing, dysregulated inflammation can contribute to the pathogenesis of numerous diseases. Eicosanoids, a class of signaling lipids, are critical mediators of this process. Among them, this compound A2 (TXA2) is a major pro-inflammatory molecule.[1]
Produced from arachidonic acid via the cyclooxygenase (COX) pathway, TXA2 is known for its potent prothrombotic and vasoconstrictive properties.[2][3] However, its role extends far beyond hemostasis, significantly influencing various aspects of the inflammatory cascade. TXA2 is released from a variety of cells, including platelets, macrophages, neutrophils, and endothelial cells, and acts locally as an autocrine or paracrine mediator due to its short half-life of approximately 30 seconds in aqueous solution.[1][3] It is rapidly hydrolyzed to its stable, inactive metabolite, this compound B2 (TXB2), which can be measured to assess TXA2 production.[4]
This guide will delve into the multifaceted role of this compound in the inflammatory response, exploring its molecular mechanisms of action and its implications in inflammatory diseases.
This compound Synthesis and Signaling Pathways
Biosynthesis of this compound A2
The synthesis of TXA2 is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted to prostaglandin (B15479496) H2 (PGH2) by the action of cyclooxygenase enzymes, COX-1 and COX-2. Finally, this compound synthase metabolizes PGH2 to TXA2.[1][4] Aspirin exerts its anti-inflammatory and anti-platelet effects by irreversibly inhibiting COX-1, thereby blocking the production of PGH2 and subsequently TXA2.[3]
This compound A2 Signaling
TXA2 mediates its effects by binding to the this compound-prostanoid (TP) receptor, a G-protein coupled receptor (GPCR).[5] In humans, two splice variants of the TP receptor, TPα and TPβ, have been identified.[4] Upon ligand binding, the TP receptor activates two primary G-protein signaling cascades:
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for platelet activation and smooth muscle contraction.[6][7]
-
G12/G13 Pathway: Activation of G12/G13 stimulates the Rho guanine (B1146940) nucleotide exchange factor (RhoGEF), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK pathway is involved in platelet shape change, cell migration, and the regulation of endothelial permeability.[6][8][9]
The interplay of these signaling pathways ultimately leads to the diverse cellular responses associated with TXA2 activity in inflammation.
Caption: this compound A2 signaling cascade.
Quantitative Data on this compound in Inflammation
The following tables summarize quantitative data from various studies investigating the role of this compound in inflammatory conditions.
| Condition | Sample Type | Analyte | Patient/Model Group | Control Group | Fold Change/Significance | Reference |
| Rheumatoid Arthritis | Serum | TXB2 | RA Patients | Healthy Controls | Significantly higher (p < 0.05) | [10] |
| Atherosclerosis | Urine | 11-dehydro-TXB2 | Patients with ASCVD | - | Associated with higher risk of MACE (p=0.043) | [11][12] |
| Ulcerative Colitis | Colonic Effluent | TXB2 | Active UC Patients | - | Ridogrel reduced TXB2 to 31% of basal levels (p < 0.01) | [13] |
| Atherosclerosis (ApoE-/- mice) | Urine | 11-dehydro-TXB2 | Female ApoE-/- mice | Male ApoE-/- mice | Significantly higher in females | [14] |
| Metabolic Syndrome | Urine | 11-dehydro-TXB2 | Males with MS | - | Elevated in two-thirds of patients | [15] |
Table 1: this compound Levels in Inflammatory Diseases
| Inhibitor | Model | Measured Parameter | Effect | Reference |
| Ridogrel (TXA2 synthase inhibitor) | Ulcerative Colitis Patients | Intracolonic TXB2 release | Reduced to 31% of basal levels (p < 0.01) | [13] |
| SQ 29,548 (TP receptor antagonist) | Ethanol-induced myocardial inflammation in mice | Myocardial collagen deposition | Attenuated increase in collagen | [16] |
| Aspirin | Healthy Volunteers | Serum TXB2 | Dose-dependent reduction | [17] |
Table 2: Effects of this compound Inhibitors on Inflammatory Markers
Key Experimental Protocols
Measurement of this compound B2 (TXB2) by ELISA
This protocol outlines the general steps for quantifying TXB2 levels in biological samples using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
TXB2 ELISA Kit (commercially available)
-
Biological sample (serum, plasma, cell culture supernatant)
-
Microplate reader
-
Calibrated pipettes and tips
-
Deionized water
-
Wash buffer
-
Stop solution
Sample Preparation:
-
Serum: Collect whole blood without anticoagulant. Allow to clot for 30-120 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes at 4°C. Collect the serum.[18]
-
Plasma: Collect whole blood into tubes containing EDTA or heparin. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma.[18]
-
Cell Culture Supernatant: Centrifuge the cell culture medium at 1000 x g for 15 minutes to remove cells.[3][18]
Assay Procedure (General): Always refer to the specific instructions provided with the ELISA kit.
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Add 50 µL of standard or sample to each well.
-
Add 50 µL of HRP-conjugated TXB2 (Detection Reagent A) to each well. Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate solution (Detection Reagent B) to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader. The concentration of TXB2 is inversely proportional to the optical density.[18][19]
Murine Model of LPS-Induced Systemic Inflammation
This protocol describes the induction of systemic inflammation in mice using lipopolysaccharide (LPS).
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Syringes and needles
Procedure:
-
Acclimatize mice to the experimental conditions.
-
Prepare a stock solution of LPS in sterile saline.
-
Induce inflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 5-10 mg/kg body weight).[20][21]
-
The control group receives an i.p. injection of sterile saline.
-
Monitor the mice for clinical signs of inflammation (lethargy, piloerection).
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-injection), collect blood and/or tissues for analysis of inflammatory markers, including TXB2.[22][23]
Caption: Workflow for LPS-induced inflammation model.
Atherosclerosis Model in Apolipoprotein E-Knockout (ApoE-/-) Mice
This model is used to study the chronic inflammatory processes of atherosclerosis.
Materials:
-
ApoE-knockout (ApoE-/-) mice
-
High-fat diet (e.g., containing 1% cholesterol)
-
Standard rodent chow
Procedure:
-
Wean ApoE-/- mice onto a high-fat diet at approximately 8 weeks of age.[24][25]
-
A control group of ApoE-/- mice is maintained on a standard chow diet.
-
Maintain the mice on their respective diets for a specified period (e.g., 8-12 weeks) to allow for the development of atherosclerotic plaques.[14][26]
-
During and at the end of the study period, collect urine for the measurement of 11-dehydro-TXB2 and blood for lipid profiling and other inflammatory markers.
-
At the end of the study, euthanize the mice and perfuse the vasculature.
-
Dissect the aorta and other relevant arteries for en face analysis of plaque area or histological analysis of plaque composition.[14]
Role of this compound in Immune Cells and Endothelium
Platelets
Activated platelets are a primary source of TXA2 during inflammation and thrombosis. TXA2 acts as a potent positive feedback mediator, amplifying platelet activation and aggregation at sites of vascular injury.[3]
Macrophages and Neutrophils
Macrophages and neutrophils are key innate immune cells that can also produce TXA2.[1] TXA2 can enhance the recruitment and activation of these cells, contributing to the amplification of the inflammatory response.
Endothelial Cells
The vascular endothelium is a critical regulator of inflammation. TXA2 can induce endothelial cell activation, leading to increased expression of adhesion molecules, enhanced vascular permeability, and the promotion of leukocyte adhesion and transmigration into inflamed tissues.[10]
Adaptive Immunity
Recent evidence suggests that TXA2 also plays a role in modulating adaptive immunity. It has been shown to negatively regulate the interaction between dendritic cells and T cells, thereby influencing the nature and magnitude of the T cell response.[27]
This compound in Inflammatory Diseases
Elevated levels of this compound have been implicated in a wide range of inflammatory diseases, including:
-
Atherosclerosis: TXA2 contributes to the chronic inflammation within atherosclerotic plaques, promoting platelet activation, vasoconstriction, and smooth muscle cell proliferation.[11][12]
-
Rheumatoid Arthritis: Increased TXA2 production is observed in the synovial fluid of patients with rheumatoid arthritis, where it is thought to contribute to joint inflammation and destruction.[10]
-
Asthma: TXA2 is a potent bronchoconstrictor and is involved in the airway inflammation characteristic of asthma.[1]
-
Inflammatory Bowel Disease: TXA2 may contribute to the mucosal inflammation and tissue damage seen in conditions like ulcerative colitis.[13]
Therapeutic Targeting of the this compound Pathway
Given its central role in inflammation and thrombosis, the this compound pathway is a major target for therapeutic intervention.
-
COX Inhibitors: Non-steroidal anti-inflammatory drugs (NSAIDs), particularly aspirin, irreversibly inhibit COX-1, leading to a sustained reduction in TXA2 production by platelets.[3]
-
This compound Synthase Inhibitors: These drugs, such as ozagrel, specifically block the final step in TXA2 synthesis.[28]
-
TP Receptor Antagonists: These agents, like seratrodast (B26692) and ifetroban, directly block the binding of TXA2 to its receptor, thereby inhibiting its downstream effects.[28]
Conclusion
This compound A2 is a critical mediator of the inflammatory response, with multifaceted effects on platelets, immune cells, and the vasculature. Its involvement in a wide array of inflammatory diseases underscores its importance as a therapeutic target. A thorough understanding of its synthesis, signaling, and pathophysiological roles, as detailed in this guide, is essential for the development of novel and more effective anti-inflammatory therapies. The experimental protocols and quantitative data presented herein provide a valuable resource for researchers dedicated to unraveling the complexities of inflammation and developing next-generation treatments.
References
- 1. TXA2 attenuates allergic lung inflammation through regulation of Th2, Th9, and Treg differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. file.elabscience.com [file.elabscience.com]
- 4. This compound A2 - Wikipedia [en.wikipedia.org]
- 5. Physiology, this compound A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Cellular activation by this compound A2 and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho GTPase Signaling in Platelet Regulation and Implication for Antiplatelet Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of role of this compound A2 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urinary 11-dehydro-thromboxane B2 levels are associated with vascular inflammation and prognosis in atherosclerotic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound synthase inhibition on in vivo release of inflammatory mediators in chronic ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. INCREASED AORTIC ATHEROSCLEROTIC PLAQUE DEVELOPMENT IN FEMALE APOLIPOPROTEIN E-NULL MICE IS ASSOCIATED WITH ELEVATED this compound A2 AND DECREASED PROSTACYCLIN PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Blockade of this compound A2 signaling attenuates ethanol-induced myocardial inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of non-steroidal anti-inflammatory drugs on the in vivo synthesis of this compound and prostacyclin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. cloud-clone.com [cloud-clone.com]
- 20. benchchem.com [benchchem.com]
- 21. Establishment of LPS-induced intestinal inflammation mice model: pilot study -Journal of Convergence Korean Medicine | Korea Science [koreascience.kr]
- 22. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cyagen.com [cyagen.com]
- 25. Progression of atherosclerosis in ApoE-knockout mice fed on a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. This compound synthase inhibitors and this compound A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Effects of Thromboxane A2 Receptor Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Thromboxane A2 (TXA2) receptor, also known as the TP receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathophysiological processes.[1][2] Encoded by the TBXA2R gene in humans, the TP receptor is activated by its primary ligand, this compound A2, as well as other agonists like prostaglandin (B15479496) H2 (PGH2) and certain isoprostanes.[1][3][4] Two main isoforms, TPα and TPβ, arise from alternative splicing of the same gene and differ in their C-terminal cytoplasmic tails, leading to some distinct signaling capabilities.[1][5] This guide provides an in-depth exploration of the downstream signaling cascades initiated by TP receptor activation, its diverse biological consequences, and the experimental methodologies employed to investigate these effects.
Signaling Pathways of TP Receptor Activation
TP receptor activation triggers a complex network of intracellular signaling pathways, primarily through its coupling to various heterotrimeric G proteins. The principal signaling axes include the Gq/Phospholipase C, G12/G13/Rho, and to a lesser extent, Gs and Gi pathways.[3][6]
Gq/Phospholipase C (PLC) Pathway
Upon agonist binding, both TPα and TPβ isoforms couple to G proteins of the Gq family (Gαq, Gα11, Gα15, Gα16).[3][7] This activation of Gq leads to the stimulation of phospholipase C (PLCβ).[5][8] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, modulating cellular processes like smooth muscle contraction, platelet aggregation, and gene expression.[3]
G12/G13/Rho Pathway
TP receptors also couple to G proteins of the G12/G13 family, which subsequently activate the small GTPase Rho.[3][6][10] The activation of Rho involves the exchange of GDP for GTP, a process facilitated by Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).[10] Activated RhoA then stimulates its downstream effector, Rho-associated kinase (ROCK).[10][11] ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain and promoting actin-myosin-driven cellular contraction.[9][10] This pathway is crucial for processes such as vasoconstriction, platelet shape change, and cell migration.[8][12]
Gs and Gi Pathways
The two isoforms of the TP receptor exhibit differential coupling to Gs and Gi proteins. The TPα isoform has been shown to couple to Gs, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3] Conversely, the TPβ isoform can couple to Gi, which inhibits adenylyl cyclase, resulting in decreased cAMP levels.[3] This differential coupling adds another layer of complexity to the cellular responses mediated by TP receptor activation.
Physiological and Pathophysiological Roles
The downstream effects of TP receptor activation are implicated in a wide array of physiological and disease states.
Cardiovascular System
In the cardiovascular system, TP receptor activation is a potent mediator of vasoconstriction and platelet aggregation, contributing to hemostasis and thrombosis.[1][4] However, dysregulation of this pathway is a key factor in the pathogenesis of cardiovascular diseases such as myocardial infarction, stroke, and atherosclerosis.[1][8] Increased expression of TP receptors has been observed in atherosclerotic lesions.[8] Furthermore, TP receptor activation contributes to hypertension, particularly in models of angiotensin II-induced hypertension, and promotes vascular remodeling.[13]
Immune System and Inflammation
TP receptor activation modulates immune responses and inflammation. It can induce pro-inflammatory responses in vascular endothelial cells, such as the increased expression of adhesion molecules.[3] It also plays a role in the apoptosis of lymphocytes and can influence the migration and function of T cells and dendritic cells.[3]
Cancer
A growing body of evidence implicates the TP receptor signaling pathway in cancer progression.[2][5] Activation of TP receptors has been shown to stimulate tumor cell proliferation, migration, invasion, and metastasis in various cancers, including prostate, breast, lung, and colon cancer.[3] The TPβ isoform, in particular, has been linked to increased growth and invasiveness in bladder cancer.[5] TP receptor signaling can also influence the tumor microenvironment by modulating angiogenesis.[4][5]
Quantitative Data on TP Receptor Downstream Effects
| Parameter | Agonist/Antagonist | Cell Type/System | Observed Effect | Quantitative Value | Reference |
| IC50 | S18886 (antagonist) | Human TP receptor expressing cells | Inhibition of I-BOP-induced IP1 production | 5.4 nM | [14] |
| IC50 | S18886 (antagonist) | Mouse TP receptor expressing cells | Inhibition of I-BOP-induced IP1 production | 1.2 nM | [14] |
| Kd | [3H]-SQ29,548 (antagonist) | Human TP receptor expressing cells | Receptor Binding | 40 nM | [14] |
| Kd | [3H]-SQ29,548 (antagonist) | Mouse TP receptor expressing cells | Receptor Binding | 15 nM | [14] |
| Migration Inhibition | TP stimulation | Endothelial cells | Reduction in spontaneous migration | 58% | [5] |
| Capillary Formation Inhibition | TP stimulation | Endothelial cells (in vitro) | Reduction in capillary formation | 85% | [5] |
Experimental Protocols
A variety of experimental techniques are employed to elucidate the downstream effects of TP receptor activation.
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following TP receptor activation via the Gq/PLC pathway.
Methodology:
-
Cell Culture: Culture cells expressing TP receptors (e.g., platelets, vascular smooth muscle cells, or transfected cell lines like HEK293) in appropriate media.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
Hydrolysis: Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometer or a fluorescence microscope.
-
Stimulation: Add a TP receptor agonist (e.g., U46619 or I-BOP) to the cells.
-
Data Acquisition: Continuously record the fluorescence intensity. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Quantify the change in fluorescence intensity over time to determine the kinetics and magnitude of the calcium response.
RhoA Activation Assay (Rhotekin Pulldown Assay)
Objective: To specifically pull down and quantify the active, GTP-bound form of RhoA following TP receptor stimulation.
Methodology:
-
Cell Lysis: After stimulating cells with a TP agonist, lyse the cells in a buffer containing inhibitors of GTPase activity.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Pulldown: Incubate the cell lysates with a GST-fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin, which is immobilized on glutathione-agarose beads. The RBD of Rhotekin specifically binds to GTP-bound RhoA.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-RhoA antibody to detect the amount of active RhoA.
MAPK Activation Assay (Western Blotting)
Objective: To detect the activation of MAPKs (e.g., ERK1/2, p38) by assessing their phosphorylation status.
Methodology:
-
Cell Treatment: Treat cells with a TP receptor agonist for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the MAPK of interest (e.g., anti-phospho-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Total Protein Control: Strip the membrane and re-probe with an antibody that recognizes the total amount of the MAPK, regardless of its phosphorylation state, to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Drug Development and Therapeutic Implications
The central role of TP receptor signaling in thrombosis and cardiovascular disease has made it an attractive target for drug development.[15][16] TP receptor antagonists block the downstream effects of not only TXA2 but also other agonists like PGH2 and isoprostanes, which are not inhibited by aspirin.[15] Several TP receptor antagonists, such as Seratrodast, Terutroban, and Ifetroban, have been developed and investigated for the treatment of conditions like asthma, thrombosis, hypertension, and kidney failure.[3] Dual-action drugs that combine TP receptor antagonism with this compound synthase inhibition are also in development.[3] The involvement of TP receptor signaling in cancer progression suggests that targeting this pathway may also hold promise as an adjunct therapy in oncology.[12]
References
- 1. Physiology, this compound A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The this compound synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound receptor - Wikipedia [en.wikipedia.org]
- 4. Impact of vascular this compound prostanoid receptor activation on hemostasis, thrombosis, oxidative stress, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | this compound signalling through TP receptor [reactome.org]
- 7. New Insights into Structural Determinants for Prostanoid this compound A2 Receptor- and Prostacyclin Receptor-G Protein Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and the this compound receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound A2 Receptor Activates a Rho-associated Kinase/LKB1/PTEN Pathway to Attenuate Endothelium Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Brain-Penetrant Tetrahydronaphthalene this compound A2-Prostanoid (TP) Receptor Antagonists as Prototype Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TP receptor antagonists (TXRAs): expensive irrelevance or wonder drugs strangled at birth? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Thromboxane's Contribution to Innate Immunity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thromboxane A2 (TXA2), a lipid mediator from the eicosanoid family, is traditionally recognized for its potent prothrombotic and vasoconstrictive properties.[1][2] It is synthesized by activated platelets during hemostasis and plays a critical role in the formation of blood clots.[1][3] However, a growing body of evidence reveals that the influence of this compound extends far beyond hemostasis, positioning it as a significant modulator of innate immune responses. TXA2 is produced by various immune cells, including macrophages and neutrophils, and is activated during tissue injury and inflammation.[3][4] This guide provides an in-depth technical overview of this compound's synthesis, signaling, and its multifaceted contributions to the functions of key innate immune cells. We will explore its role in inflammation, summarize quantitative data from relevant studies, detail key experimental protocols, and discuss the therapeutic potential of targeting this pathway.
This compound Biosynthesis and Signaling Pathway
This compound A2 is a metabolite of arachidonic acid, generated through the sequential action of phospholipase A2, cyclooxygenase (COX-1 or COX-2), and TXA2 synthase (TXAS).[4] Upon synthesis, TXA2 is released from the cell and exerts its effects in an autocrine or paracrine manner by binding to the this compound receptor (TP), a G protein-coupled receptor (GPCR).[2][4] In humans, two TP receptor splice variants, TPα and TPβ, have been identified.[4][5] The TP receptor couples to various G proteins, primarily Gq and G12/13.[6][7] Activation of Gq leads to the stimulation of phospholipase C (PLC), resulting in calcium mobilization and protein kinase C activation.[7] Coupling with G12/13 activates RhoGEF, leading to the activation of the small GTPase Rho, which influences cytoskeletal arrangement, cell shape, and migration.[8]
Role of this compound in Innate Immune Cells
This compound is a key modulator of several innate immune cells, including neutrophils and macrophages, and is integral to the crosstalk between platelets and leukocytes during an immune response.
Neutrophils
Neutrophils are first responders to sites of infection and inflammation. This compound A2 influences their function in several critical ways:
-
Adhesion: TXA2 enhances the adhesiveness of polymorphonuclear leukocytes.[9] Studies using E. coli lipopolysaccharide (LPS) to stimulate leukocytes showed that the increased adherence was suppressed by cyclooxygenase and this compound synthase inhibitors.[9] This suggests that TXA2, produced by the neutrophils themselves, augments their ability to adhere to surfaces, a crucial step for extravasation and migration to inflamed tissues.[9]
-
Neutrophil Extracellular Traps (NETs): Activated platelets can potently induce the formation of NETs, which are web-like structures of chromatin decorated with bactericidal proteins that trap and kill pathogens.[10][11] This induction occurs either through direct contact or via the release of soluble mediators, including this compound A2.[10] TXA2 is thought to activate neutrophils through its receptor, promoting the formation of NETs, an essential antimicrobial function.[6]
Macrophages
Macrophages are versatile immune cells involved in phagocytosis, antigen presentation, and cytokine production. This compound is both produced by and acts upon macrophages:
-
Synthesis and Release: Macrophages are a known source of TXA2, which they release upon stimulation.[3][4][12] For instance, stimulation with complement factor H can promote the release of prostaglandin E and this compound B2 (the stable metabolite of TXA2) from macrophages in a dose-dependent manner.[13]
-
Phagocytosis: The role of TXA2 in phagocytosis appears to be context-dependent. Phagocytosis of unopsonized apoptotic neutrophils by macrophages does not induce the release of this compound.[14] However, if the apoptotic neutrophils are coated with opsonic serum, their phagocytosis leads to significant TXB2 release, indicating that the recognition mechanism dictates the macrophage's pro-inflammatory response.[14]
-
Cytokine Production: this compound signaling can amplify inflammatory responses by enhancing cytokine production. Activation of the TP receptor with an agonist (I-BOP) in human peripheral blood mononuclear cells (PBMCs) aggravates the secretion of pro-inflammatory mediators like TNF-α and IL-1β when stimulated with LPS or stearic acid.[15][16]
Quantitative Data on this compound in Innate Immunity
Elevated this compound levels are a hallmark of various infectious and inflammatory conditions. The data below, summarized from several studies, highlight the magnitude of this response.
| Table 1: this compound Levels in Pathological Conditions | ||||
| Condition | Sample Type | Analyte | Observation | Citation(s) |
| Human Sepsis Syndrome | Urine | 2,3-dinor-TxB2 | Elevated 10 to 20 times normal levels. | [17] |
| COVID-19 | Serum | This compound A2 (TxA2) | Significantly increased in COVID-19 patients compared to healthy controls. | [18][19][20] |
| T. cruzi Infection (mice) | Plasma | This compound B2 (TxB2) | Circulating levels were ~1 ng/mL in uninfected mice; parasite-derived TXA2 accounted for up to 90% of circulating levels in infected mice. | [21] |
| LPS Stimulation (leukocytes) | Cell Supernatant | This compound B2 (TxB2) | A 10-fold increase in immunoreactive TxB2 over basal levels was detected. | [9] |
| Table 2: Effects of TP Receptor Modulation on Cytokine Release from Human PBMCs | |||||
| Cell Type | Primary Stimulus | Modulator | Effect | Cytokine Measured | Citation(s) |
| Human PBMCs | Lipopolysaccharide (LPS) | IBOP (TP Agonist) | Enhanced pro-inflammatory effect | TNF-α, IL-1β | [15] |
| Human PBMCs | Stearic Acid (SA) | IBOP (TP Agonist) | Enhanced pro-inflammatory effect | TNF-α, IL-1β | [15] |
| Human PBMCs | IBOP (TP Agonist) | Y-27632 (ROCK Inhibitor) | Blocked IBOP-induced release | TNF-α, IL-1β | [16] |
Key Experimental Protocols
Studying the role of this compound in innate immunity requires robust methods for its measurement and for assessing its functional impact on immune cells.
Protocol 1: Measurement of Serum this compound B2 (TXB2) Generation
This protocol provides a sensitive and specific index of platelet and immune cell COX-1 activity ex vivo.[22][23] It is considered a superior method for detecting the effects of COX inhibitors like aspirin (B1665792) compared to other techniques.[24][25]
Principle: Whole blood is allowed to clot in vitro at a controlled temperature. During this process, endogenous thrombin is generated, leading to maximal platelet activation and subsequent synthesis of TXA2. The unstable TXA2 rapidly hydrolyzes to the stable and biologically inactive metabolite, TXB2, which is then measured in the collected serum, typically by ELISA or radioimmunoassay.[22]
Methodology:
-
Blood Collection: Draw venous blood into a tube without any anticoagulant.
-
Clotting: Immediately transfer the blood to a glass tube and incubate at 37°C for 60 minutes to allow for complete clotting and this compound generation.
-
Serum Separation: Centrifuge the clotted blood at 2,000 x g for 15 minutes at room temperature.
-
Sample Collection: Carefully collect the serum supernatant.
-
Storage: Store the serum samples at -70°C until analysis to ensure stability.[25]
-
Quantification: Measure the concentration of TXB2 in the serum using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Protocol 2: In Vitro Assessment of TP Receptor Activity on Cytokine Production
This protocol details a method to determine how the activation or inhibition of the this compound pathway affects pro-inflammatory responses in immune cells.[15][16]
Principle: Isolated immune cells (e.g., human PBMCs) are pre-treated with a TP receptor agonist or antagonist. They are then challenged with an inflammatory stimulus like LPS. The subsequent release of key pro-inflammatory cytokines, such as TNF-α and IL-1β, into the cell culture supernatant is measured to assess the modulatory effect of TP receptor signaling.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the isolated PBMCs in a suitable culture medium (e.g., RPMI-1640) in a multi-well plate.
-
Pre-treatment: Pre-treat the cells for 2 hours with either a TP receptor agonist (e.g., IBOP, 10 µM) or a specific TP receptor antagonist (e.g., Terutroban).[15] Include a vehicle control group.
-
Stimulation: Following pre-treatment, add the inflammatory stimulus (e.g., LPS from E. coli, 100 ng/mL) to the wells.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatants using specific ELISA kits.
This compound's Role in Inflammation: A Logical Framework
This compound acts as a critical amplifier in the inflammatory cascade. An initial pathogenic or sterile injury triggers the activation of platelets and resident immune cells like macrophages. These cells, in turn, synthesize and release TXA2. The locally increased concentration of TXA2 then acts on neutrophils and macrophages to enhance their pro-inflammatory functions, including adhesion, NETosis, and cytokine release. While essential for pathogen clearance, this amplified response can also contribute to inflammatory tissue injury if dysregulated.[26]
Therapeutic Implications and Conclusion
The central role of this compound in amplifying innate immune responses makes its pathway a compelling target for therapeutic intervention in inflammatory diseases. While aspirin, a non-specific COX inhibitor, blocks the production of TXA2, it also inhibits the synthesis of other prostanoids, some of which may have opposing or protective effects.[2][3] Therefore, the development of more specific drugs, such as TXA2 synthase inhibitors or TP receptor antagonists, offers a more targeted approach.[27] Such antagonists could block the downstream effects of TXA2 and other TP ligands like isoprostanes, potentially mitigating excessive inflammation without the broader effects of NSAIDs.[27]
References
- 1. This compound A2 - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Physiology, this compound A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Role and Regulation of this compound A2 Signaling in Cancer-Trojan Horses and Misdirection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular activation by this compound A2 and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound A2 Mediates Augmented Polymorphonuclear Leukocyte Adhesiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutrophil Intrinsic And Extrinsic Regulation Of NETosis In Health And Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Neutrophil Extracellular Traps on Thrombosis Formation: New Findings and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin and this compound production by rat macrophages [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Release of prostaglandin E and this compound from macrophages by stimulation with factor H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Prostacyclin and this compound A2 formation is increased in human sepsis syndrome. Effects of cyclooxygenase inhibition. | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. medrxiv.org [medrxiv.org]
- 20. medrxiv.org [medrxiv.org]
- 21. This compound A2 is a key regulator of pathogenesis during Trypanosoma cruzi infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Measurement of this compound Biosynthesis in Health and Disease [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Various laboratory protocols for measuring this compound A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Proinflammatory actions of this compound receptors to enhance cellular immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Architecture of a Key Player in Hemostasis: A Structural Analysis of Thromboxane A2 Synthase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a pivotal role in hemostasis, thrombosis, and vasoconstriction. Its synthesis is catalyzed by the enzyme this compound A2 synthase (TXAS), a member of the cytochrome P450 superfamily. Despite its critical physiological importance and its role as a therapeutic target, a high-resolution experimental structure of TXAS has yet to be determined. This guide provides a comprehensive overview of the current understanding of the structural biology of human this compound A2 synthase. It delves into the insights gained from homology modeling, site-directed mutagenesis, and spectroscopic analyses, which collectively paint a picture of the enzyme's active site and catalytic mechanism. Furthermore, this document outlines detailed experimental protocols for the expression, purification, and functional characterization of TXAS, offering a valuable resource for researchers in the field.
Introduction
This compound A2 synthase (EC 5.3.99.5), also known as TBXAS1 or CYP5A1, is a heme-containing enzyme primarily found in the endoplasmic reticulum of platelets and other cell types.[1] It catalyzes the isomerization of prostaglandin (B15479496) H2 (PGH2) into this compound A2 (TXA2).[2] TXA2 is a highly unstable molecule with a half-life of approximately 30 seconds in aqueous solution, rapidly hydrolyzing to the inactive this compound B2.[3] Its transient nature underscores its function as a potent, localized signaling molecule in processes such as platelet aggregation and vasoconstriction.[4]
Given its central role in thrombotic events, TXAS is a significant target for antiplatelet therapies. A detailed understanding of its three-dimensional structure is paramount for the rational design of novel and specific inhibitors. In the absence of an experimentally determined structure, computational and biochemical approaches have provided valuable insights into the enzyme's architecture and function.
Structural Insights from Homology Modeling
To date, no crystal or cryo-EM structure of this compound A2 synthase has been deposited in the Protein Data Bank. However, its classification as a cytochrome P450 enzyme has enabled the generation of homology models based on the structures of related P450s.
Template Selection and Model Generation
Early homology models of human TXAS were constructed using templates such as P450BM-3. More recent models have utilized the structure of human cytochrome P450 3A4 (CYP3A4), which shares a sequence identity of approximately 34.2% with TXAS. These models provide a framework for understanding the overall fold of the enzyme and for identifying key residues in the active site.
The generated models predict a typical cytochrome P450 fold, characterized by a bundle of alpha-helices and a heme-binding pocket. The N-terminus of the protein contains hydrophobic segments that are believed to anchor the enzyme to the endoplasmic reticulum membrane.[1]
The Active Site and Catalytic Mechanism
The active site of TXAS is the region where the substrate, PGH2, binds and is converted to TXA2. Spectroscopic and mutagenesis studies have been instrumental in elucidating the key features of this critical domain.
Heme Prosthetic Group
Like other cytochrome P450 enzymes, TXAS contains a heme prosthetic group that is essential for its catalytic activity. Spectroscopic analyses, including UV-visible absorbance, magnetic circular dichroism, and electron paramagnetic resonance, have confirmed the presence of a low-spin cytochrome P450 heme with a proximal thiolate ligand.[5] The heme iron is crucial for the isomerization of PGH2.
Key Active Site Residues
Site-directed mutagenesis studies, guided by homology models, have identified several amino acid residues that are critical for substrate binding and catalysis.[6][7]
| Residue | Mutation | Effect on Activity | Putative Role |
| Ala-408 | A408E, A408G, A408L | Complete loss (E), 30-40% activity (G, L) | Provides a hydrophobic environment for substrate binding.[6] |
| Arg-410 | R410G | >50% reduction | Subtle effect on catalytic efficiency.[6] |
| Arg-413 | R413K, R413Q, R413G | Complete loss | Essential for catalytic activity.[6] |
| Glu-433 | E433A | >50% reduction | Subtle effect on catalytic efficiency.[6] |
| Cys-480 | Mutation | Markedly reduced protein level and abolished activity | Heme thiolate ligand.[6] |
These studies have allowed for a refinement of the predicted position of the bound substrate within the active site.[7]
Proposed Catalytic Mechanism
The conversion of PGH2 to TXA2 is a complex isomerization reaction. The proposed mechanism involves the heme group in the active site of TXAS.[1] A possible pathway includes the homolytic cleavage of the endoperoxide bond of PGH2, followed by a rearrangement to form the characteristic oxetane (B1205548) ring of TXA2.
This compound A2 Signaling Pathway
The biological effects of TXA2 are mediated through its interaction with the this compound A2 receptor (TP receptor), a G protein-coupled receptor (GPCR).[4]
Figure 1: this compound A2 signaling pathway.
Experimental Protocols
Expression and Purification of Recombinant Human this compound A2 Synthase
This protocol is adapted from established methods for the overexpression and purification of human TXAS in E. coli.[5][8]
Figure 2: Workflow for the purification of recombinant TXAS.
Methodology:
-
Vector Construction: The human TXAS cDNA is modified to replace the N-terminal hydrophobic region with a sequence from another protein (e.g., CYP17) to improve soluble expression. A polyhistidine tag is added to the C-terminus for affinity purification. The modified cDNA is then inserted into a suitable expression vector (e.g., pCW).
-
Expression: The expression vector is co-transformed into E. coli along with a plasmid containing the chaperonins GroES and GroEL to assist in proper protein folding. Cells are grown to a suitable optical density and protein expression is induced.
-
Cell Lysis and Fractionation: Harvested cells are resuspended in a lysis buffer and disrupted by sonication. The lysate is then centrifuged to pellet cell debris and insoluble proteins.
-
Chromatography:
-
Affinity Chromatography: The soluble fraction is loaded onto a Ni-NTA affinity column. The His-tagged TXAS binds to the column and is eluted with an imidazole (B134444) gradient.
-
Ion Exchange Chromatography: The eluted fractions containing TXAS are further purified using an ion-exchange column to separate proteins based on their charge.
-
Hydrophobic Interaction Chromatography: A final purification step using a hydrophobic interaction column can be employed to achieve high purity.
-
-
Analysis: The purity of the recombinant TXAS is assessed by SDS-PAGE. The concentration and heme content are determined by UV-visible spectroscopy.
Enzyme Kinetics Assay for this compound A2 Synthase
The activity of purified TXAS can be determined by measuring the formation of its products. Since TXA2 is unstable, its stable hydrolysis product, this compound B2 (TXB2), is often quantified. Alternatively, the formation of 12-hydroxyheptadecatrienoic acid (12-HHT) and malondialdehyde (MDA) can be monitored.[9]
Methodology (Continuous Spectrophotometric Assay):
This assay continuously monitors the formation of MDA, which has a characteristic absorbance at 268 nm.[9]
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing a suitable buffer (e.g., 20 mM Sodium Phosphate, pH 7.4), a detergent to maintain enzyme stability (e.g., 0.2% Lubrol PX), and a known concentration of purified recombinant TXAS (e.g., 5 nM).
-
Initiation: Start the reaction by adding the substrate, prostaglandin H2 (PGH2), to the cuvette.
-
Measurement: Immediately monitor the increase in absorbance at 268 nm over time (e.g., for the first 30 seconds) using a spectrophotometer.
-
Calculation: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
Kinetic Parameters: By performing the assay at various PGH2 concentrations, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined by fitting the data to the Michaelis-Menten equation.
Table of Kinetic Parameters for Wild-Type and Variant TXAS: [9]
| Enzyme | Vmax (µmol/min/mg) | KM (µM) | Vmax/KM (µmol/min/mg/µM) |
| Wild-Type | 10.5 ± 0.6 | 33.4 ± 4.2 | 0.31 ± 0.03 |
| K258E | 6.1 ± 0.4 | 30.1 ± 3.8 | 0.20 ± 0.02 |
| L357V | 4.2 ± 0.3 | 28.5 ± 3.5 | 0.15 ± 0.01 |
| Q417E | 8.2 ± 0.5 | 35.1 ± 4.5 | 0.23 ± 0.02 |
| E450K | 7.5 ± 0.4 | 32.8 ± 4.1 | 0.23 ± 0.02 |
| T451N | 9.3 ± 0.6 | 34.2 ± 4.3 | 0.27 ± 0.03 |
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acids in protein function.[10]
Methodology (PCR-based):
-
Primer Design: Design primers that are complementary to the template DNA (the plasmid containing the TXAS gene) but contain a mismatch at the desired mutation site.
-
PCR Amplification: Use the mutagenic primers to amplify the entire plasmid using a high-fidelity DNA polymerase. This results in linear DNA fragments containing the desired mutation.
-
Template Removal: The original, non-mutated parental DNA template is digested using an enzyme such as DpnI, which specifically cleaves methylated DNA (most plasmid DNA from E. coli is methylated).
-
Ligation and Transformation: The linear, mutated plasmid DNA is circularized by ligation and then transformed into competent E. coli cells for propagation.
-
Verification: The presence of the desired mutation is confirmed by DNA sequencing.
Figure 3: Workflow for site-directed mutagenesis.
Inhibitors of this compound A2 Synthase
A variety of compounds have been developed to inhibit the activity of TXAS. These can be broadly categorized as:
-
This compound Synthase Inhibitors: These molecules directly inhibit the TXAS enzyme. Examples include dazoxiben (B1663000) and ozagrel.[11]
-
This compound Receptor Antagonists: These compounds block the binding of TXA2 to its receptor. Examples include ramatroban (B1678793) and terutroban.[11]
-
Dual-Action Inhibitors: Some drugs possess both this compound synthase inhibitory and this compound receptor antagonist properties.[12]
Aspirin, a widely used antiplatelet agent, does not directly inhibit TXAS but rather the upstream cyclooxygenase (COX) enzymes, thereby preventing the formation of the PGH2 substrate.[11]
Future Directions
The determination of a high-resolution experimental structure of this compound A2 synthase remains a critical goal in the field. Such a structure would provide invaluable insights into the precise mechanism of catalysis and would greatly facilitate the structure-based design of more potent and specific inhibitors. Advances in membrane protein crystallography and cryo-electron microscopy may soon enable the elucidation of this elusive structure.
Conclusion
While an experimental 3D structure of this compound A2 synthase is not yet available, a combination of homology modeling, spectroscopic analysis, and site-directed mutagenesis has provided a significant understanding of its structure and function. The homology models, supported by experimental data, offer a robust framework for understanding the enzyme's active site and for guiding further research. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of this important enzyme and to develop novel therapeutics targeting the this compound A2 pathway.
References
- 1. This compound-A synthase - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Thromboxanes Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Physiology, this compound A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Expression, purification, and spectroscopic characterization of human this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of this compound A2 synthase active site residues by molecular modeling-guided site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Functional analysis of human this compound synthase polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound synthase expression and this compound A2 production in the atherosclerotic lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Urinary Thromboxane B2 Levels: A Detailed Guide for Researchers
Application Note & Protocol
Introduction
Thromboxane A2 (TXA2) is a potent bioactive lipid mediator primarily produced by activated platelets. It plays a crucial role in hemostasis by stimulating platelet activation and aggregation and inducing vasoconstriction.[1][2] However, its overproduction is implicated in the pathophysiology of various cardiovascular diseases, including myocardial infarction and stroke, as well as in certain cancers and inflammatory conditions.[3][4] Due to its extremely short half-life of about 30 seconds in aqueous solutions, direct measurement of TXA2 is not feasible.[3][5] Instead, its stable, inactive metabolite, this compound B2 (TXB2), and further downstream metabolites like 11-dehydro-thromboxane B2, are measured in biological fluids such as urine to provide a reliable index of in vivo TXA2 production.[5][6]
This document provides detailed application notes and protocols for the quantification of this compound B2 and its metabolites in urine, intended for researchers, scientists, and drug development professionals. It covers the underlying biological pathways, sample handling procedures, and methodologies for two common analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound A2 Biosynthesis and Signaling Pathway
The synthesis of TXA2 begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted to prostaglandin (B15479496) H2 (PGH2) by cyclooxygenase (COX-1 and/or COX-2) enzymes.[3] Finally, this compound A2 synthase isomerizes PGH2 to produce TXA2.[7] TXA2 exerts its biological effects by binding to the this compound receptor (TP), a G-protein coupled receptor (GPCR).[1][8] This binding initiates a signaling cascade that leads to platelet activation, shape change, degranulation, and aggregation, as well as smooth muscle cell contraction.[2] In aqueous environments, TXA2 is rapidly hydrolyzed to the inactive and more stable TXB2.[1]
References
- 1. This compound A2 - Wikipedia [en.wikipedia.org]
- 2. Physiology, this compound A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Significance of urinary 11-dehydro-thromboxane B2 in age-related diseases: Focus on atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uh-ir.tdl.org [uh-ir.tdl.org]
- 8. This compound A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measurement of Thromboxane A2 in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboxane A2 (TXA2) is a highly potent but extremely unstable lipid mediator derived from arachidonic acid. It plays a critical role in hemostasis and thrombosis by promoting platelet aggregation and vasoconstriction. However, with a physiological half-life of only about 30 seconds, direct quantification of TXA2 in plasma is not feasible. Therefore, its production and activity are assessed by measuring its stable, inactive hydrolysis product, this compound B2 (TXB2). Accurate measurement of TXB2 is paramount for evaluating platelet activation, monitoring the efficacy of antiplatelet therapies (like aspirin), and studying various pathophysiological processes.
This document provides detailed protocols for the quantification of TXB2 in plasma using two standard methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Crucially, it emphasizes the pre-analytical steps of sample collection and handling, which are critical for preventing artifactual platelet activation and ensuring data integrity.
This compound A2 Biosynthesis and Signaling Pathway
This compound A2 is synthesized from arachidonic acid, which is released from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted to Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Finally, this compound synthase metabolizes PGH2 into the active TXA2. TXA2 exerts its effects by binding to the this compound receptor (TP), a G-protein coupled receptor. This binding primarily activates Gq and G12/G13 proteins, initiating downstream signaling cascades that lead to increased intracellular calcium, platelet shape change, degranulation, and aggregation.[1][2][3][4]
Experimental Workflow Overview
The successful measurement of plasma TXB2 requires meticulous execution of a multi-step workflow. The process begins with careful blood sample collection to minimize pre-analytical errors, followed by rapid processing to isolate plasma. The plasma can then be analyzed by either ELISA or LC-MS/MS, each involving specific sample preparation, data acquisition, and analysis steps.
Critical Protocol: Blood Collection and Plasma Processing
This is the most critical stage for accurate TXB2 measurement. Artifactual platelet activation during collection or processing can lead to falsely elevated TXB2 levels.[5][6][7]
Materials:
-
Vacutainer tubes containing K2-EDTA.
-
Tourniquet.
-
21-gauge needle.
-
Refrigerated centrifuge.
-
Cryogenic vials.
Procedure:
-
Venipuncture: Perform a clean, swift venipuncture with minimal stasis. Avoid excessive tourniquet time.
-
Anticoagulant: Collect blood directly into a K2-EDTA tube.[5][7][8][9][10] EDTA is preferred over citrate (B86180) as it has been shown to be more effective at preventing ex vivo TXB2 formation.[5][7]
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Do not shake.
-
Processing Time: Process the sample immediately. Centrifugation should occur within 30 minutes of blood collection.[8][10]
-
Centrifugation: Centrifuge the blood sample at 1000 x g for 15 minutes at 2-8°C to pellet the blood cells.[8][10][11]
-
Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell layer.
-
Storage: Aliquot the plasma into pre-chilled cryogenic vials. For immediate analysis, samples can be stored at 4°C for a few hours. For long-term storage, samples must be frozen immediately and stored at -80°C.[8][11][12] Avoid repeated freeze-thaw cycles.[8]
Table 1: Summary of Pre-Analytical Variables and Their Impact on TXB2 Stability
| Parameter | Recommendation | Rationale & Impact if Deviated |
| Anticoagulant | K2-EDTA | Citrate tubes can show a significant increase in TXB2 levels (up to 400% after 120 mins at room temp) due to ongoing platelet activation. EDTA shows minimal change or a slight decrease.[5][7] |
| Time to Centrifugation | Within 30 minutes of collection | Delays allow for continued platelet activation in the collection tube, artificially increasing TXB2 levels.[5][7][8] |
| Storage Temperature (Short-term) | 2-8°C | Room temperature storage significantly increases ex vivo TXB2 production.[5][7] |
| Storage Temperature (Long-term) | -80°C | Ensures long-term stability. TXB2 is stable for over 10 years in serum stored at -40°C or below.[13][14] |
| Freeze-Thaw Cycles | Avoid | Repeated cycles can degrade the analyte and affect results.[8] |
Protocol 1: TXB2 Measurement by Competitive ELISA
Principle: This assay is based on the competition between TXB2 in the sample and a fixed amount of enzyme-conjugated TXB2 for a limited number of binding sites on an antibody-coated microplate. The resulting color development is inversely proportional to the amount of TXB2 in the sample.[11][15]
Materials:
-
Commercially available TXB2 ELISA Kit (contains pre-coated 96-well plate, TXB2 standard, enzyme conjugate, wash buffer, substrate, and stop solution).
-
Calibrated pipettes and tips.
-
Microplate reader with a 450 nm filter.
-
Microplate shaker (optional).
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Bring all components to room temperature before use.[12]
-
Standard Curve: Prepare a serial dilution of the TXB2 standard provided in the kit to generate a standard curve. This typically ranges from the low pg/mL to low ng/mL range.[8][16] Run standards in duplicate.
-
Sample Preparation: Thaw plasma samples on ice. Depending on the expected concentration, samples may need to be diluted with the assay buffer provided in the kit.
-
Assay Protocol: a. Add 50 µL of standard or diluted sample to the appropriate wells of the antibody-coated microplate.[11][12] b. Add 50 µL of the enzyme-conjugated TXB2 to each well (except the blank).[11] c. Cover the plate and incubate as per the kit's instructions (e.g., 1-2 hours at 37°C or room temperature).[11] d. Wash the plate 3-5 times with the provided wash buffer to remove unbound components.[11][12] e. Add 100 µL of substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light. A color change will occur.[11] f. Add 50 µL of stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.[11][12]
-
Data Acquisition: Immediately read the absorbance (Optical Density, OD) of each well at 450 nm using a microplate reader.[8]
-
Data Analysis: a. Calculate the average OD for each set of duplicate standards and samples. b. Generate a standard curve by plotting the average OD of each standard against its known concentration (typically using a four-parameter logistic curve fit).[8] c. Determine the TXB2 concentration in the samples by interpolating their average OD values from the standard curve. d. Multiply the calculated concentration by the sample dilution factor to obtain the final concentration.
Protocol 2: TXB2 Measurement by LC-MS/MS
Principle: LC-MS/MS provides highly sensitive and specific quantification. The plasma sample is first purified using solid-phase extraction (SPE). The extracted analyte is then separated from other components via liquid chromatography (LC) and subsequently detected and quantified by tandem mass spectrometry (MS/MS) based on its unique mass-to-charge ratio.[17][18]
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX).
-
Deuterated TXB2 internal standard (e.g., TXB2-d4).
-
LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water, formic acid).
-
Calibrated pipettes and tips.
Procedure:
-
Sample Preparation (Solid-Phase Extraction): a. Thaw plasma samples on ice. b. To 50 µL of plasma, add the internal standard (e.g., 20 µL of TXB2-d4 solution).[19] c. Condition the SPE plate/cartridge with methanol followed by water.[19] d. Load the plasma sample onto the SPE cartridge. e. Wash the cartridge with a low-organic solvent (e.g., 5% ammonia (B1221849) in water) to remove interferences.[19] f. Elute the TXB2 and internal standard from the cartridge using an appropriate solvent (e.g., 1% formic acid in acetonitrile/water).[19] g. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
-
LC Separation: a. Inject the reconstituted sample onto a C18 analytical column.[17][19] b. Use a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile/isopropanol (Mobile Phase B).[19] c. The flow rate and gradient are optimized to achieve good separation of TXB2 from other plasma components.
-
MS/MS Detection: a. Use a mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[17] b. Monitor the specific precursor-to-product ion transitions for both native TXB2 and the deuterated internal standard using Selected Reaction Monitoring (SRM).
-
Data Analysis: a. Create a calibration curve by analyzing known concentrations of TXB2 standard spiked with the internal standard. b. Quantify TXB2 in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
Data Presentation: Method Comparison
The choice between ELISA and LC-MS/MS depends on the specific requirements of the study, such as sample volume, throughput needs, and the desired level of specificity and sensitivity.
Table 2: Performance Characteristics of ELISA and LC-MS/MS for TXB2 Measurement
| Parameter | ELISA | LC-MS/MS |
| Principle | Competitive Immunoassay | Chromatographic Separation & Mass Detection |
| Specificity | Good; potential for cross-reactivity with structurally similar molecules.[20] | Excellent; based on specific mass transitions.[20] |
| Sensitivity (Typical LLOQ) | ~10-50 pg/mL[15] | ~0.1-0.25 ng/mL (100-250 pg/mL)[17][21] |
| Assay Range | Narrower, typically 2-3 orders of magnitude | Wider, can span 4-5 orders of magnitude[21] |
| Precision (CV%) | < 15% | < 10-15%[17] |
| Throughput | High (96-well plate format) | Lower, but can be improved with automation |
| Sample Volume | 50-100 µL | 50 µL[19] |
| Cost | Lower per sample | Higher initial instrument cost, lower per-sample reagent cost |
| Expertise Required | Moderate | High |
References
- 1. G proteins of the G12 family are activated via this compound A2 and thrombin receptors in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Physiology, this compound A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The G protein coupled to the this compound A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of this compound in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of this compound in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fntest.cn [fntest.cn]
- 10. file.elabscience.com [file.elabscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Stability of the this compound B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of the this compound B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arborassays.com [arborassays.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of this compound B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of this compound B2 in Serum by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Thromboxane Signaling Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboxane A2 (TXA2) is a potent lipid mediator that plays a crucial role in hemostasis, thrombosis, and vasoconstriction.[1] It is synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) enzymes and this compound A2 synthase (TBXAS1).[2] TXA2 exerts its effects by binding to the this compound A2 receptor (TP), a G-protein coupled receptor (GPCR) encoded by the TBXA2R gene.[1][3] Dysregulation of the this compound signaling pathway is implicated in various cardiovascular diseases, making it a critical target for therapeutic intervention.
The CRISPR-Cas9 gene-editing technology has emerged as a powerful tool for elucidating the function of specific genes in complex biological pathways.[4][5] By enabling precise and efficient knockout of genes such as TBXAS1 and TBXA2R, CRISPR-Cas9 allows researchers to dissect the specific roles of this compound synthase and its receptor in cellular signaling and disease models. These application notes provide detailed protocols for utilizing CRISPR-Cas9 to study this compound signaling, from gene knockout in relevant cell lines to functional characterization of the resulting phenotype.
Key Components of the this compound Signaling Pathway
The this compound signaling pathway is a key cascade in platelet activation and vascular tone regulation.
-
This compound A2 Synthase (TBXAS1): This enzyme converts the prostaglandin (B15479496) endoperoxide H2 (PGH2) into TXA2.[6]
-
This compound A2 Receptor (TP/TBXA2R): A GPCR that, upon binding TXA2, activates downstream signaling pathways, primarily through Gαq, leading to increased intracellular calcium and subsequent cellular responses like platelet aggregation.[2][7] There are two main isoforms, TPα and TPβ, generated by alternative splicing.[8]
Application 1: CRISPR-Cas9 Mediated Knockout of TBXAS1 to Study TXA2 Production
This section details the protocol for knocking out the TBXAS1 gene in a human cell line, such as HEK293, to investigate its role in TXA2 synthesis.
Experimental Workflow
Caption: Workflow for TBXAS1 knockout and functional analysis.
Protocol: TBXAS1 Gene Knockout in HEK293 Cells
1. sgRNA Design and Cloning:
-
Design at least two sgRNAs targeting an early exon of the TBXAS1 gene to maximize the likelihood of generating a loss-of-function mutation. Use online design tools to minimize off-target effects.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).[9]
2. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
When cells reach 70-80% confluency in a 6-well plate, transfect them with the Cas9-sgRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine).[1][10]
3. Selection and Clonal Isolation:
-
48 hours post-transfection, begin selection with puromycin (B1679871) (1-2 µg/mL) to eliminate non-transfected cells.
-
After selection, perform single-cell cloning by serial dilution in 96-well plates to isolate individual knockout clones.
4. Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the targeted region by PCR and verify the presence of insertions or deletions (indels) by Sanger sequencing or a T7 Endonuclease I assay.[10]
-
Western Blot: Confirm the absence of TBXAS1 protein expression in the knockout clones by Western blot analysis using a specific antibody.
5. Functional Assay: Quantification of TXA2 Production:
-
Culture wild-type (WT) and TBXAS1 knockout (KO) HEK293 cells to confluency.
-
Stimulate the cells with a calcium ionophore like A23187 (1-5 µM) for 30 minutes to induce arachidonic acid release and subsequent metabolism.
-
Collect the cell culture supernatant.
-
Measure the concentration of the stable TXA2 metabolite, this compound B2 (TXB2), using a commercially available ELISA kit or by LC-MS/MS.[11][12]
Expected Quantitative Data
| Cell Line | Genotype | Treatment | TXB2 Concentration (pg/mL) | Percent Reduction |
| HEK293 | Wild-Type | A23187 | >1000 | N/A |
| HEK293 | TBXAS1 KO | A23187 | <50 | >95% |
Note: The above data is illustrative. Actual values will depend on experimental conditions. Studies in Txas knockout mice have shown a complete loss of TxB2 production.[11]
Application 2: CRISPR-Cas9 Mediated Knockout of TBXA2R to Study this compound Receptor Signaling
This section outlines the protocol for knocking out the this compound A2 receptor gene (TBXA2R) in a suitable cell line, such as CHO or HEK293 cells, to investigate its role in downstream signaling events.
Experimental Workflow
Caption: Workflow for TBXA2R knockout and functional analysis.
Protocol: TBXA2R Gene Knockout in CHO Cells
1. sgRNA Design and Cloning:
-
Design sgRNAs targeting an early exon of the TBXA2R gene.
-
Clone the sgRNAs into a Cas9 expression vector as described for TBXAS1.[13]
2. Cell Culture and Transfection:
-
Culture CHO cells in F-12K Medium supplemented with 10% FBS.
-
Transfect the cells with the Cas9-sgRNA plasmid using an appropriate method, such as electroporation (e.g., Amaxa Nucleofector).[13]
3. Selection and Clonal Isolation:
-
Perform antibiotic selection and single-cell cloning as previously described.
4. Knockout Validation:
-
Genomic DNA Analysis: Validate indels at the genomic level using PCR and sequencing.
-
Protein Expression Analysis: Confirm the absence of TBXA2R protein expression via Western blot or by flow cytometry if a suitable antibody is available.
5. Functional Assays:
-
Calcium Mobilization Assay:
-
Seed WT and TBXA2R KO CHO cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[14][15]
-
Stimulate the cells with the stable TXA2 analog, U46619 (10 nM - 1 µM).[7][16]
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.[14] The response is typically measured as the peak fluorescence intensity relative to the baseline.
-
-
Platelet Aggregation Assay (for megakaryocyte-like cell lines or platelets):
Expected Quantitative Data
Table 1: U46619-Induced Calcium Mobilization
| Cell Line | Genotype | U46619 Concentration | Peak Fluorescence (Relative Fluorescence Units) | Fold Change vs. WT |
| CHO | Wild-Type | 1 µM | 5000 | N/A |
| CHO | TBXA2R KO | 1 µM | <100 | <0.02 |
Table 2: U46619-Induced Platelet Aggregation
| Platelet Source | Genotype | U46619 Concentration | Maximum Aggregation (%) |
| Human/Mouse | Wild-Type | 5 µM | >80% |
| Human/Mouse | TBXA2R KO | 5 µM | <10% |
Note: The above data is illustrative. Actual values will depend on experimental conditions. Patients with loss-of-function variants in TBXA2R show markedly reduced or absent platelet aggregation in response to TXA2 analogs.[18][19]
This compound Signaling Pathway Diagram
Caption: Overview of the this compound A2 signaling pathway.
Conclusion
CRISPR-Cas9 technology provides a robust and precise platform for investigating the intricacies of this compound signaling. By generating specific knockout cell lines for key components like TBXAS1 and TBXA2R, researchers can accurately determine their roles in both physiological and pathological processes. The detailed protocols and expected outcomes presented in these application notes serve as a comprehensive guide for scientists and drug development professionals aiming to explore this critical signaling pathway for novel therapeutic discoveries.
References
- 1. arep.med.harvard.edu [arep.med.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idtsfprod.blob.core.windows.net [idtsfprod.blob.core.windows.net]
- 6. academic.oup.com [academic.oup.com]
- 7. U46619 | Hart Biologicals [hartbio.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A simple protocol to isolate a single human cell PRDX1 knockout generated by CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound A synthase-independent production of 12-hydroxyheptadecatrienoic acid, a BLT2 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Accelerating Genome Editing in CHO Cells Using CRISPR Cas9 and CRISPy, a Web-Based Target Finding Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. biodatacorp.com [biodatacorp.com]
- 17. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TBXA2R gene variants associated with bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research-information.bris.ac.uk [research-information.bris.ac.uk]
Application of Thromboxane Inhibitors in In Vivo Models: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of thromboxane inhibitors in various in vivo models. This compound A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, plays a significant role in the pathophysiology of numerous diseases, including cardiovascular disorders and cancer.[1] Inhibition of the this compound pathway, either by blocking its synthesis or its receptor, presents a promising therapeutic strategy.[2][3]
Introduction to this compound Inhibition
This compound A2 is synthesized from arachidonic acid via the cyclooxygenase (COX) and this compound synthase (TXAS) enzymes.[4][5] It exerts its biological effects by binding to the this compound receptor (TP).[4][6] There are two primary strategies for inhibiting this compound signaling:
-
This compound Synthase (TXS) Inhibitors: These drugs block the TXAS enzyme, preventing the conversion of prostaglandin (B15479496) H2 (PGH2) to TXA2.[2] An interesting consequence of TXS inhibition is the potential redirection of PGH2 towards the synthesis of other prostaglandins, such as the anti-platelet prostacyclin (PGI2).[2][7][8]
-
This compound Receptor (TP) Antagonists: These agents competitively block the TP receptor, preventing TXA2 and other prostanoids from binding and initiating downstream signaling.[2]
-
Dual Inhibitors/Antagonists: Some compounds possess both TXS inhibitory and TP antagonistic properties.[9]
Signaling Pathways
The signaling cascade initiated by TXA2 binding to its G-protein coupled receptor (TP) is crucial for its physiological and pathological effects. The two main isoforms of the TP receptor, TPα and TPβ, can activate multiple downstream pathways.
Caption: this compound A2 synthesis and signaling pathway with points of inhibition.
Applications in In Vivo Models
Cardiovascular and Thrombosis Models
This compound inhibitors have been extensively studied in models of arterial and venous thrombosis. These models are crucial for evaluating the antithrombotic efficacy of novel compounds.
Quantitative Data Summary: Thrombosis Models
| In Vivo Model | Animal | This compound Inhibitor | Dose | Key Findings | Reference |
| Carotid Artery Thrombosis (Endothelial Injury) | Rabbit | CV-4151 (TXS inhibitor) | 1, 10 mg/kg, p.o. | Significant inhibition of thrombus formation. | [10] |
| Carotid Artery Thrombosis (Endothelial Injury) | Rabbit | AA-2414 (TP antagonist) | 10 mg/kg, p.o. | Significant inhibition of thrombus formation. | [10] |
| Carotid Artery Thrombosis (Endothelial Injury) | Rabbit | CV-4151 + AA-2414 | 0.1 mg/kg each, p.o. | Synergistic inhibition of thrombus formation. | [10] |
| Carotid Artery Cyclic Flow Variations | Rabbit | Dazoxiben (TXS inhibitor) | up to 15 mg/kg bolus + 5 mg/kg/hr | Abolished cyclic flow variations in 7/13 animals. | [11][12] |
| Carotid Artery Cyclic Flow Variations | Rabbit | SQ29548 (TP antagonist) | up to 0.6 mg/kg bolus + 0.2 mg/kg/hr | Abolished cyclic flow variations in 6/13 animals. | [11][12] |
| Carotid Artery Cyclic Flow Variations | Rabbit | Picotamide (dual inhibitor) | up to 20 mg/kg bolus + 20 mg/kg/hr | Abolished cyclic flow variations in 12/13 animals. | [11][12] |
| Venous Thrombosis (IVC Ligation) | Mouse | Aspirin (COX inhibitor) | 3 mg/kg daily for 2 days | Decreased thrombus size and tissue factor activity. | [13] |
| Venous Thrombosis (IVC Ligation) | Mouse | SQ29548 (TP antagonist) | 1 mg/kg | Similar results to aspirin, reducing thrombus size. | [13] |
Experimental Protocol: Rabbit Model of Arterial Thrombosis
This protocol is based on the methodology used to induce thrombosis in the rabbit common carotid artery through endothelial injury.[10]
Caption: Workflow for an in vivo rabbit arterial thrombosis model.
Methodology:
-
Animal Preparation: Anesthetize a male Japanese White rabbit. Surgically expose the common carotid artery.
-
Endothelial Injury: Isolate a 2 cm segment of the carotid artery. Gently apply a 0.25% pronase solution to the adventitial surface for 15 minutes to induce endothelial damage.
-
Drug Administration: Administer the this compound inhibitor (e.g., CV-4151 or AA-2414) or vehicle orally at the specified dose one hour before the endothelial injury procedure.
-
Thrombus Formation: After pronase treatment, restore blood flow through the injured arterial segment. Allow the thrombus to form for a predetermined period (e.g., 60 minutes).
-
Analysis:
-
Excise the injured arterial segment and weigh the formed thrombus.
-
Collect blood samples for ex vivo analysis of arachidonic acid-induced platelet aggregation.
-
Measure plasma levels of 11-dehydro-thromboxane B2, a stable metabolite of TXA2, to assess in vivo this compound synthesis.[10]
-
Cancer Models
Recent research has highlighted the role of the this compound pathway in cancer progression, including tumor growth, metastasis, and angiogenesis.[14][15][16] this compound inhibitors are being investigated as potential adjunct therapies in oncology.
Quantitative Data Summary: Cancer Models
| In Vivo Model | Animal | This compound Inhibitor | Key Findings | Reference |
| Orthotopic Glioblastoma | Mouse | Furegrelate (TXS inhibitor) | Single administration significantly reduced tumor size, proliferation, and angiogenesis, and increased apoptosis. | [15][17] |
| Ectopic Glioma | Mouse | Furegrelate + BCNU (chemotherapy) | Combination showed a significant survival benefit compared to either treatment alone. | [15] |
| Bladder Cancer Xenograft | Mouse | TXS inhibitors | Increased chemosensitivity when used as adjuvant/neoadjuvant therapy. | [16] |
| Lung Cancer (3LL) Metastasis | Mouse | Carboxyheptyl imidazole (B134444) (TXS antagonist) | 4 mg/kg for 18 days significantly reduced metastatic lesions. | [16] |
| Breast Cancer Xenograft | Mouse | CPI211 (pan-TP antagonist) | Prevented hematogenous metastasis. | [16] |
Experimental Protocol: Orthotopic Glioblastoma Mouse Model
This protocol is a generalized procedure based on studies investigating the effect of this compound inhibitors on brain tumors.[15][17]
Methodology:
-
Cell Culture: Culture human glioblastoma cells (e.g., U87) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude mice). Anesthetize the mouse and secure it in a stereotactic frame.
-
Intracranial Injection: Create a small burr hole in the skull. Using a Hamilton syringe, slowly inject a suspension of glioblastoma cells into the desired brain region (e.g., striatum).
-
Tumor Growth: Allow the tumor to establish and grow for a set period (e.g., 7-10 days). Monitor animal health and weight regularly.
-
Drug Administration: Administer the this compound inhibitor (e.g., furegrelate) or vehicle via the appropriate route (e.g., intraperitoneal injection) according to the desired dosing schedule.
-
Tumor Analysis: At the end of the study, euthanize the mice and perfuse with saline followed by formalin.
-
Excise the brain and process for histology.
-
Perform immunohistochemistry on brain sections to assess tumor size (e.g., H&E staining), cell proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL assay), and angiogenesis (e.g., CD31).
-
Concluding Remarks
The in vivo models and protocols described herein provide a framework for investigating the therapeutic potential of this compound inhibitors. The choice of model and inhibitor should be guided by the specific research question, whether it pertains to thrombosis, cancer, or other inflammatory conditions. Careful consideration of dosing, timing of administration, and relevant endpoints is critical for obtaining robust and reproducible data. The synergistic effects observed when combining TXS inhibitors and TP antagonists suggest that multifaceted approaches to blocking the this compound pathway may offer enhanced therapeutic benefits.[10][11]
References
- 1. This compound synthase inhibitors and this compound A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologyeducation.org [pharmacologyeducation.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound and the this compound receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Reactome | this compound signalling through TP receptor [reactome.org]
- 7. Pharmacologic inhibition of this compound synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synthetase inhibition as antithrombotic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of this compound (TX) A2 in rabbit arterial thrombosis induced by endothelial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The in vivo antiplatelet effects of this compound A2 synthase inhibitors are potentiated by simultaneous this compound A2/prostaglandin H2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. THE IN-VIVO ANTIPLATELET EFFECTS OF this compound-A(2) SYNTHASE INHIBITORS ARE POTENTIATED BY SIMULTANEOUS this compound A(2)/PROSTAGLANDIN-H-2 RECEPTOR BLOCKADE [iris.unicampania.it]
- 13. Role of this compound-dependent platelet activation in venous thrombosis: Aspirin effects in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role and Regulation of this compound A2 Signaling in Cancer-Trojan Horses and Misdirection [mdpi.com]
- 15. The this compound synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Thromboxane Analysis by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboxane A₂ (TXA₂) is a potent, biologically active lipid mediator derived from arachidonic acid.[1] Produced primarily by activated platelets, TXA₂ plays a crucial role in hemostasis and thrombosis through its prothrombotic properties, stimulating platelet activation and aggregation, and inducing vasoconstriction.[2] Its activity is implicated in the pathophysiology of various cardiovascular diseases, including myocardial infarction and stroke, making the quantification of its biosynthesis a critical aspect of research and drug development.[3]
However, TXA₂ is extremely unstable in aqueous solutions, with a half-life of approximately 30 seconds, rapidly hydrolyzing to the biologically inactive but stable metabolite, this compound B₂ (TXB₂).[2][4] Consequently, direct measurement of TXA₂ is not feasible. Analytical methods therefore focus on quantifying TXB₂ or its urinary metabolites, such as 11-dehydrothis compound B₂, as reliable surrogates for TXA₂ production.[5][6] Mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), has become the gold standard for the sensitive and specific quantification of these analytes in complex biological matrices.[7][8][9]
This document provides detailed application notes and protocols for the analysis of thromboxanes using modern mass spectrometry techniques.
This compound Biosynthesis and Signaling Pathway
The synthesis of TXA₂ begins with the liberation of arachidonic acid from membrane phospholipids. The cyclooxygenase (COX-1 and/or COX-2) enzymes then convert arachidonic acid into the unstable endoperoxide intermediate, prostaglandin (B15479496) H₂ (PGH₂).[4] Subsequently, the enzyme this compound A₂ synthase (TXA₂S) catalyzes the conversion of PGH₂ into TXA₂.[1][4]
Once synthesized, TXA₂ exerts its biological effects by binding to the T-prostanoid (TP) receptor, a G-protein coupled receptor (GPCR) with two main isoforms in humans, TPα and TPβ.[4][10] Activation of the TP receptor triggers downstream signaling cascades, primarily through Gq and G13 proteins, leading to phospholipase C (PLC) activation, an increase in intracellular calcium (Ca²⁺), and Rho-mediated signaling.[10] These events culminate in platelet shape change, degranulation, aggregation, and smooth muscle contraction.[2][3]
Caption: this compound A₂ biosynthesis from arachidonic acid and its subsequent signaling cascade.
General Experimental Workflow
The accurate analysis of thromboxanes by mass spectrometry follows a multi-step workflow. This process begins with careful sample collection and preparation to ensure analyte stability and remove interfering substances. The choice between GC-MS and LC-MS/MS dictates subsequent steps, such as chemical derivatization.
Caption: General workflow for this compound analysis using GC-MS or LC-MS/MS techniques.
Mass Spectrometry Approaches: A Comparison
Both GC-MS and LC-MS/MS are powerful techniques for TXB₂ quantification, each with distinct advantages.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity, specificity, and simpler sample preparation.[8] It allows for the direct analysis of thermally labile compounds without the need for derivatization.[11] LC-MS/MS is particularly well-suited for high-throughput analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, GC-MS provides excellent chromatographic resolution.[7] However, it requires that analytes be chemically modified (derivatized) to increase their volatility and thermal stability.[5][12] This additional step can be time-consuming and introduce variability.
Detailed Experimental Protocols
Protocol 1: Sample Collection and Preparation from Blood
This protocol is critical for minimizing ex-vivo platelet activation and artificial generation of TXB₂.
Materials:
-
Vacutainer tubes containing 3.2% sodium citrate (B86180) or EDTA.
-
Indomethacin (B1671933) (COX inhibitor).
-
Polypropylene (B1209903) tubes.
-
Centrifuge capable of 4°C.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18).
-
Deuterated internal standard (e.g., this compound B₂-d₄).
Procedure:
-
Blood Collection: Collect whole blood into chilled tubes containing an anticoagulant (EDTA or 3.2% sodium citrate).[13]
-
Inhibition of Ex-Vivo Formation: Immediately after collection, transfer plasma to a polypropylene tube containing indomethacin (final concentration ~10 µM) to prevent further COX enzyme activity.[13]
-
Centrifugation: Centrifuge the blood samples at ~3,000 rpm for 15 minutes at 4°C within 30 minutes of collection.[13][14]
-
Plasma Collection: Carefully collect the supernatant (plasma) and transfer to a clean polypropylene tube. At this stage, samples can be stored at -80°C until analysis.[14]
-
Internal Standard Spiking: Before extraction, thaw the plasma sample and spike with a known amount of deuterated internal standard (e.g., TXB₂-d₄).[8]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions (typically with methanol (B129727) followed by water).
-
Acidify the plasma sample to pH ~3.5 with formic acid.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with water, followed by hexane).
-
Elute the thromboxanes using a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).[8][15]
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen. The dried extract is now ready for reconstitution and analysis by LC-MS/MS or for derivatization for GC-MS.
Protocol 2: Quantification of TXB₂ by LC-MS/MS
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Reconstituted sample extract from Protocol 1.
Procedure:
-
Sample Reconstitution: Reconstitute the dried sample extract in a small volume of the initial mobile phase composition (e.g., 100 µL of 80% Mobile Phase A / 20% Mobile Phase B).
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Separate the analytes using a gradient elution. For example, start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to equilibrate.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion ESI mode.[8]
-
Use Selected Reaction Monitoring (SRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte (TXB₂) and the internal standard (TXB₂-d₄).[6]
-
Example Transition for TXB₂: m/z 369 -> m/z 195.
-
Example Transition for TXB₂-d₄: m/z 373 -> m/z 198.
-
-
-
Quantification: Create a calibration curve using known concentrations of a TXB₂ standard spiked with the internal standard. Quantify the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 3: Quantification of TXB₂ by GC-MS
Materials:
-
GC-MS system.
-
Derivatization reagents: O-methoxylamine hydrochloride (for methoximation), and a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a tert-butyldimethylsilyl (t-BDMS) agent.[7]
-
Dried sample extract from Protocol 1.
Procedure:
-
Derivatization: This is a two-step process to increase volatility and stability.
-
Methoximation: Protect the ketone groups by reacting the dried extract with O-methoxylamine hydrochloride in pyridine.
-
Silylation: Derivatize the hydroxyl and carboxyl groups by adding a silylating agent (e.g., BSTFA) and heating. The use of t-BDMS derivatives can offer greater hydrolytic stability and favorable fragmentation patterns.[7]
-
-
Gas Chromatography:
-
Inject the derivatized sample into the GC.
-
Use a capillary column (e.g., DB-5ms) and a suitable temperature program to separate the derivatized TXB₂ from other components.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in electron ionization (EI) or chemical ionization (CI) mode.
-
Use Selected Ion Monitoring (SIM) to detect and quantify the characteristic ions of the derivatized TXB₂ and its internal standard.
-
-
Quantification: As with LC-MS/MS, construct a calibration curve and use the peak area ratio of the analyte to the internal standard for quantification.[16]
Quantitative Data Summary
The following tables summarize typical performance characteristics for mass spectrometry-based this compound analysis as reported in the literature.
Table 1: LC-MS/MS Method Performance for TXB₂ in Serum
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.244 ng/mL | [8][17] |
| Linearity Range | 0.244 - 125 ng/mL | [8][17] |
| Intra-assay Imprecision (CV%) | < 10% | [8][17] |
| Inter-assay Imprecision (CV%) | < 10% | [8][17] |
| Internal Standard | d₄-TXB₂ | [8][17] |
Table 2: LC-MS/MS Method Performance for 11-dehydro-TXB₂ in Urine
| Parameter | Value | Reference |
| Linearity Range | 50 pg - 10 ng per tube | [6] |
| Mean Concentration (Healthy Adults) | 635 ± 427 pg/mg creatinine | [6] |
| Internal Standard | Deuterium-labeled 11-dehydro-TXB₂ | [6] |
| Ionization Mode | Selected Reaction Monitoring (SRM) | [6] |
References
- 1. The this compound synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A2 - Wikipedia [en.wikipedia.org]
- 3. Physiology, this compound A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Role and Regulation of this compound A2 Signaling in Cancer-Trojan Horses and Misdirection [mdpi.com]
- 5. What is this compound? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of quantitative analysis of plasma this compound B2 by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of this compound B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods for this compound B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactome | this compound signalling through TP receptor [reactome.org]
- 11. Determination of this compound B2 in Serum by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. Stability of this compound in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Production of this compound and prostaglandins in human blood in the presence of this compound synthase inhibitors: a comparison of RIA and GC/MS determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for a Cell-Based Assay to Determine Thromboxane Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboxane A2 (TXA2) is a potent, biologically active lipid mediator derived from arachidonic acid.[1] It plays a crucial role in a variety of physiological and pathophysiological processes, most notably as a potent vasoconstrictor and an inducer of platelet aggregation.[1] The biological effects of TXA2 are mediated through its cell surface receptor, the T-prostanoid (TP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] In humans, the TP receptor exists as two isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[1][2] These isoforms share the first 328 amino acids but differ in their C-terminal tails, which can lead to coupling with different G-proteins and subsequent distinct signaling pathways.[1][2]
Activation of the TP receptor, typically by TXA2 or its stable analogs, initiates a signaling cascade.[3] The primary pathway involves the coupling to Gq/11, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[4][5] The TP receptor can also couple to G12/13, activating the Rho/Rho-kinase pathway, which is involved in cell shape changes and migration.[3][5] Given its central role in thrombosis, cardiovascular diseases, and even cancer progression, the TP receptor is a significant target for therapeutic intervention.[1]
Developing robust cell-based assays to screen for and characterize compounds that modulate TP receptor activity is therefore of high interest in drug discovery. These assays provide a functional, cellular context to assess the potency and efficacy of potential agonists and antagonists. This document provides detailed protocols for a calcium mobilization assay, a widely used method to quantify TP receptor activation.
This compound Receptor Signaling Pathway
The binding of an agonist to the this compound receptor initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gq proteins, leading to an increase in intracellular calcium. An alternative pathway involves G13 and the activation of Rho.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the TP receptor. It is a robust and high-throughput method suitable for screening large compound libraries for both agonist and antagonist activity.
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing the human TPα or TPβ receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Probenecid (B1678239): An anion-transport inhibitor to prevent dye leakage from cells.
-
TP Receptor Agonist (Positive Control): U46619 (a stable TXA2 analog).[6]
-
TP Receptor Antagonist (Positive Control): SQ 29,548.[7]
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).
-
Microplates: Black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
Experimental Workflow Diagram:
Protocol:
-
Cell Seeding:
-
Harvest TP-expressing HEK293 cells and resuspend them in culture medium.
-
Seed the cells into black-walled, clear-bottom microplates at a density of 20,000-40,000 cells per well.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer by adding Fluo-4 AM (final concentration 2-5 µM) and probenecid (final concentration 2.5 mM) to the assay buffer.
-
Aspirate the culture medium from the cell plate and wash the cells once with assay buffer.
-
Add 50 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition:
-
For Antagonist Mode: Prepare serial dilutions of test compounds and the control antagonist (e.g., SQ 29,548) in assay buffer. Add the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
For Agonist Mode: Add assay buffer containing the vehicle (e.g., DMSO) to the wells.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the TP receptor agonist (e.g., U46619) at a concentration that will yield an EC80 response (predetermined from an agonist dose-response curve).
-
Place the microplate into a fluorescence plate reader equipped with injectors (e.g., FLIPR, FlexStation).
-
Set the instrument to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the agonist into the wells and continue to record the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically calculated as the maximum peak fluorescence minus the baseline fluorescence.
-
For Agonist Mode: Plot the fluorescence response against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
For Antagonist Mode: Plot the inhibition of the agonist response against the log of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits the agonist response by 50%).
-
Data Presentation
Quantitative data from the cell-based assays should be summarized in a clear and concise tabular format to facilitate comparison between different compounds.
Table 1: Agonist Activity at the this compound Receptor
| Compound ID | EC₅₀ (nM) | % Maximal Response (Eₘₐₓ) | n |
| U46619 (Control) | 1.9 | 100 | 3 |
| Compound A | 15.2 | 98 | 3 |
| Compound B | >10,000 | <10 | 3 |
| Compound C | 250.6 | 65 (Partial Agonist) | 3 |
EC₅₀: The molar concentration of an agonist that produces 50% of the maximal possible effect.[6] Eₘₐₓ: The maximum response achievable by an agonist. n: Number of independent experiments.
Table 2: Antagonist Activity at the this compound Receptor
| Compound ID | IC₅₀ (nM) | n |
| SQ 29,548 (Control) | 5.8 | 3 |
| Compound X | 22.4 | 3 |
| Compound Y | 512.9 | 3 |
| Compound Z | >10,000 | 3 |
IC₅₀: The molar concentration of an antagonist that inhibits the response to a fixed concentration of agonist by 50%.[7] n: Number of independent experiments.
Conclusion
The cell-based calcium mobilization assay described provides a reliable and scalable method for identifying and characterizing modulators of this compound receptor activity. By utilizing stable cell lines and fluorescent calcium indicators, researchers can efficiently screen for novel agonists and antagonists, determine their potency and efficacy, and advance the development of new therapeutics targeting the TXA2 signaling pathway. The detailed protocols and data presentation formats outlined in these application notes are intended to guide scientists in establishing and performing these critical assays.
References
- 1. The this compound synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reactome | this compound signalling through TP receptor [reactome.org]
- 4. This compound receptor - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Note: Isolating Human Platelets for Thromboxane Release Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Platelets play a pivotal role in hemostasis and thrombosis. Upon activation by agonists like thrombin or collagen, platelets release a variety of bioactive molecules, including thromboxane A2 (TXA2).[1][2][3] TXA2 is a potent lipid mediator that amplifies platelet activation and aggregation and is a key target in anti-thrombotic drug development.[4][5][6] Studying the mechanisms of TXA2 release requires the isolation of quiescent, functional platelets from whole blood. This is challenging as platelets are easily activated in vitro by mechanical forces or improper handling.[7][8]
This document provides a detailed protocol for isolating human platelets with minimal activation, suitable for subsequent this compound release studies. The method is based on differential centrifugation to separate platelets from other blood components, followed by washing and resuspension in a physiological buffer.
Principle of the Method The protocol relies on the differential density of blood cells. A slow-speed centrifugation of whole blood pellets red and white blood cells, leaving platelets suspended in the upper plasma layer, known as Platelet-Rich Plasma (PRP). A subsequent, higher-speed centrifugation of the PRP pellets the platelets, which are then washed and resuspended in a buffered solution, yielding a preparation of "washed platelets." Careful handling, appropriate anticoagulants, and the use of platelet inhibitors are critical to prevent premature activation.
Experimental Protocols
1. Materials and Reagents
-
Anticoagulants: Acid Citrate Dextrose (ACD) or 3.8% Sodium Citrate solution.[1]
-
Buffers: Modified Tyrode's buffer or HEPES-Tyrode buffer.[9]
-
Platelet Inhibitors: Prostaglandin E1 (PGE1) or Prostacyclin (PGI2).[10]
-
Platelet Agonists: Thrombin, Collagen, or U46619 (a stable this compound A2 analog).[11]
-
Equipment: Phlebotomy supplies, plastic centrifuge tubes (e.g., polypropylene), variable speed refrigerated centrifuge with a swinging bucket rotor, pipettes with wide-bore tips, automated cell counter or hemocytometer.
Table 1: Buffer and Reagent Compositions
| Reagent | Composition | Storage |
| ACD Solution (Acid Citrate Dextrose) | 3.1 g Citric Acid, 6.25 g Sodium Citrate, 3.4 g D-Glucose in 250 mL deionized water.[9] | 2-8°C |
| 3.8% Sodium Citrate | 3.8 g Sodium Citrate in 100 mL deionized water. Adjust pH to 7.0.[1] | 2-8°C |
| Modified Tyrode's Buffer (pH 7.4) | 134 mM NaCl, 12 mM NaHCO₃, 2.9 mM KCl, 0.34 mM NaH₂PO₄, 1 mM MgCl₂, 5 mM HEPES, 5 mM Glucose.[9] | Room Temp. |
| Prostaglandin E1 (PGE1) Stock | 1 mM in 100% Ethanol | -20°C |
2. Platelet Isolation Protocol
This protocol is designed for isolating platelets from 40-45 mL of human whole blood, which typically yields 1–3 x 10⁹ platelets.[12]
Step 1: Blood Collection
-
Perform venipuncture using a 19-21 gauge needle. Discard the first 3-5 mL of blood to avoid collecting platelets activated by the puncture.[11]
-
Collect blood into tubes containing an anticoagulant. Use a ratio of 1 part anticoagulant to 9 parts blood (e.g., 5 mL of 3.8% Sodium Citrate for 45 mL of blood).[1]
-
Mix the blood gently by inverting the tubes 3-5 times to ensure thorough mixing with the anticoagulant.[1][12] Avoid vigorous shaking.
Step 2: Preparation of Platelet-Rich Plasma (PRP)
-
Transfer the anticoagulated blood to 50 mL polypropylene (B1209903) centrifuge tubes.
-
Centrifuge the blood at a low speed to pellet red and white blood cells. A brake should not be applied during deceleration.[12]
-
After centrifugation, three layers will be visible: a bottom layer of red blood cells, a thin middle "buffy coat" of white blood cells, and a top, straw-colored layer of PRP.[12]
-
Carefully collect the upper PRP layer using a wide-bore plastic pipette, being cautious not to disturb the buffy coat. Transfer the PRP to a new centrifuge tube.
Table 2: Centrifugation Parameters
| Step | Purpose | Speed (g-force) | Time (minutes) | Temperature |
| 1 | Obtain Platelet-Rich Plasma (PRP) | 150 - 200 x g | 15 - 20 | Room Temp. |
| 2 | Pellet Platelets from PRP | 800 - 900 x g | 10 - 15 | Room Temp. |
Step 3: Washing the Platelets
-
To prevent activation during pelleting, add a platelet inhibitor to the collected PRP. Add PGE1 to a final concentration of 1 µM.
-
Adjust the pH of the PRP to 6.5 with ACD solution to further inhibit platelet aggregation.[11]
-
Centrifuge the acidified PRP at a higher speed (see Table 2) to pellet the platelets.
-
Carefully decant the supernatant (Platelet-Poor Plasma, PPP).
-
Gently resuspend the platelet pellet in Modified Tyrode's Buffer. The resuspension volume depends on the desired final concentration, typically starting with 5-10 mL.[9]
-
Repeat the centrifugation and resuspension steps (Steps 3.3 - 3.5) for a total of two washes to remove residual plasma proteins.
Step 4: Final Resuspension and Resting
-
After the final wash, resuspend the platelet pellet in Modified Tyrode's Buffer (pH 7.4) to the desired concentration (e.g., 2.5 - 5.0 x 10⁸ platelets/mL).
-
Allow the washed platelets to rest at room temperature for at least 30 minutes before conducting experiments. This allows them to return to a quiescent state.
-
Determine the platelet count using an automated cell counter or hemocytometer. Assess for leukocyte contamination, which should be less than 1%.[7] Filtration or density gradient methods can be used to achieve leukocyte-poor preparations if required.[7][13]
3. Experimental Workflow Diagram
Caption: Workflow for isolating washed human platelets.
4. This compound Release Assay Protocol
-
Adjust the concentration of the final washed platelet suspension to 2.5 - 5.0 x 10⁸ platelets/mL in Tyrode's buffer.
-
Pre-warm the platelet suspension to 37°C for 5-10 minutes.
-
Initiate platelet activation by adding an agonist (e.g., Thrombin at 0.1-1 U/mL).
-
Incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes) with gentle stirring or agitation.
-
Stop the reaction by placing the tubes on ice and adding a COX inhibitor (e.g., indomethacin) to prevent further ex-vivo this compound synthesis.
-
Pellet the platelets by centrifugation at >2000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the released this compound. Store at -80°C until analysis.
-
Quantify the concentration of this compound B2 (TXB2), the stable, inactive metabolite of TXA2, in the supernatant using a commercial ELISA or EIA kit.[14] TXA2 itself is too unstable for direct measurement, with a half-life of about 30 seconds.[6][14]
This compound A2 Signaling Pathway
Upon platelet activation, cytosolic phospholipases release arachidonic acid (AA) from the membrane phospholipids. The enzyme Cyclooxygenase-1 (COX-1) converts AA into Prostaglandin H2 (PGH2). This compound-A synthase then rapidly converts PGH2 into this compound A2 (TXA2).[6] TXA2 is released and acts on the this compound receptor (TP), a G-protein coupled receptor, on the surface of the same or adjacent platelets, leading to further activation, degranulation, and aggregation, thus amplifying the thrombotic response.[2][4][5]
Caption: Platelet this compound A2 (TXA2) synthesis and signaling pathway.
References
- 1. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet Isolation and Activation Assays [en.bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Physiology, this compound A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound A2 - Wikipedia [en.wikipedia.org]
- 7. A rapid method to isolate platelets from human blood by density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. timothyspringer.org [timothyspringer.org]
- 10. Human platelet isolation [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Isolation of Platelets Protocol [protocols.io]
- 13. Preparation of leukocyte-poor platelets by filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of this compound in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
Effective Use of a Thromboxane B2 ELISA Kit: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective use of a Thromboxane B2 (TXB2) Enzyme-Linked Immunosorbent Assay (ELISA) kit for the quantitative determination of TXB2 in various biological samples. Adherence to these protocols and recommendations will aid in generating accurate and reproducible data for research and drug development applications.
Introduction
This compound A2 (TXA2) is a potent, yet highly unstable, eicosanoid with a half-life of approximately 30 seconds under physiological conditions.[1][2] It is a key mediator in platelet aggregation and vasoconstriction, playing a significant role in thrombosis and cardiovascular diseases.[2][3] Due to its instability, direct measurement of TXA2 is impractical. Therefore, its stable, inactive metabolite, this compound B2 (TXB2), is measured as a reliable indicator of TXA2 production.[1][2]
TXB2 ELISA kits are a common and effective tool for quantifying TXB2 levels in biological fluids such as serum, plasma, urine, and cell culture supernatants.[1][4] These assays are crucial in studying the arachidonic acid cascade, investigating the effects of antiplatelet drugs (e.g., aspirin (B1665792), this compound synthase inhibitors), and assessing the role of thromboxanes in various pathological conditions.[2][5][6]
Principle of the Assay
The most common format for a TXB2 ELISA is a competitive immunoassay.[7][8][9] In this assay, TXB2 present in the sample competes with a fixed amount of enzyme-labeled TXB2 (conjugate) for a limited number of binding sites on a microplate pre-coated with an anti-TXB2 antibody.[7][9] Following an incubation period, unbound components are washed away. A substrate solution is then added, and the resulting color development is inversely proportional to the concentration of TXB2 in the sample.[7] The absorbance is measured using a microplate reader, and the TXB2 concentration is determined by comparing the results to a standard curve generated with known concentrations of TXB2.[7][10]
This compound B2 Signaling Pathway
This compound A2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[5][11] Upon its release, TXA2 binds to this compound receptors (TP), which are G-protein-coupled receptors.[12] This binding initiates a signaling cascade that leads to platelet activation and vasoconstriction. The stable metabolite, TXB2, is formed through the non-enzymatic hydration of TXA2.[13]
Caption: this compound synthesis from arachidonic acid and its signaling pathway.
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are critical for accurate TXB2 measurement.
Serum:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for 30-60 minutes at room temperature.[7][10]
-
Carefully aspirate the serum and transfer it to a clean tube.
Plasma:
-
Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.[7][9][10]
-
Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[7][9][10]
-
Aspirate the plasma and transfer it to a clean tube.
Urine:
-
Collect a spot urine sample in a clean container.
-
Centrifuge at 1,000 x g for 20 minutes at 4°C to remove particulate matter.[10]
-
Collect the supernatant for analysis.
Cell Culture Supernatants:
-
Collect the cell culture medium.
-
Centrifuge at 1,000 x g for 20 minutes at 4°C to remove cells and debris.[11]
-
Collect the supernatant for analysis.
Sample Storage: If not assayed immediately, samples should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][10] Samples stored at 2-8°C should be assayed within 7 days.[10] For long-term storage, -80°C is recommended.[10]
Reagent Preparation
-
Bring all reagents to room temperature before use.[7]
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water to the working concentration as specified in the kit manual.[9]
-
Standard Curve Preparation: Prepare a serial dilution of the TXB2 standard provided with the kit. A typical standard curve ranges from approximately 15 pg/mL to 5000 pg/mL.[7][10] Always prepare fresh standards for each assay.[9]
-
Enzyme Conjugate and Detection Antibody: Prepare the working solutions of the enzyme conjugate and detection antibody according to the kit's instructions, if required.[9]
This compound B2 ELISA Workflow
The following diagram outlines the general workflow for a competitive TXB2 ELISA.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. uwyo.edu [uwyo.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. Aspirin response: Differences in serum this compound B2 levels between clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. cloud-clone.com [cloud-clone.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. content.abcam.com [content.abcam.com]
- 13. Platelet this compound (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Thrombosis in Thromboxane Function Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of commonly used animal models of thrombosis for investigating the function of thromboxane (TXA₂). Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows are included to guide researchers in designing and executing studies in this field.
Introduction to this compound in Thrombosis
This compound A₂ (TXA₂) is a potent lipid mediator derived from arachidonic acid, primarily produced by activated platelets.[1] It plays a crucial role in hemostasis and thrombosis through its pro-aggregatory and vasoconstrictive effects.[2][3] TXA₂ exerts its function by binding to the G-protein coupled this compound receptor (TP receptor), which triggers a signaling cascade leading to platelet activation, shape change, degranulation, and aggregation.[1][2] Dysregulation of the TXA₂ pathway is implicated in the pathophysiology of various cardiovascular diseases, including myocardial infarction and stroke, making it a key target for antiplatelet therapies.[3] Animal models of thrombosis are indispensable tools for studying the in vivo role of TXA₂ and for the preclinical evaluation of novel therapeutic agents that target this pathway.
This compound A₂ Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of this compound A₂ (TXA₂) to its receptor on platelets, leading to platelet activation and aggregation.
Animal Models of Thrombosis
Arterial Thrombosis: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis
This model is widely used to study arterial thrombosis due to its simplicity and reproducibility. The topical application of ferric chloride induces oxidative injury to the vascular endothelium, leading to the exposure of the subendothelial matrix and subsequent platelet adhesion, activation, and aggregation, forming a thrombus.[4]
References
- 1. Effect of low dose aspirin on thrombus formation at arterial and venous microanastomoses and on the tissue microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary 11‐dehydrothis compound B2 concentrations in 20 dogs with primary immune‐mediated hemolytic anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prolongation of rat tail bleeding time caused by oral doses of a this compound synthetase inhibitor which have little effect on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Ex Vivo Platelet Activation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent unwanted platelet activation during blood collection and sample handling. Adherence to these pre-analytical best practices is critical for obtaining reliable and reproducible data in platelet function studies.
Troubleshooting Guide
This section addresses specific issues that can lead to artificially high baseline platelet activation.
Question: My baseline platelet activation is unexpectedly high in my control samples. What are the common causes?
Answer: High baseline activation is a frequent issue stemming from inadvertent platelet stimulation during the pre-analytical phase. Several factors in your collection and handling procedure could be responsible. Systematically review the following potential causes:
-
Phlebotomy Technique: A traumatic or slow venipuncture is a primary cause of platelet activation. Ensure a clean, swift puncture of the vein.[1] Probing for the vein, or multiple attempts, can activate platelets.
-
Tourniquet Application: Prolonged tourniquet time (>1 minute) leads to venous stasis, which can increase platelet activation.[1] The tourniquet should be released as soon as blood flow is established.[1][2]
-
Needle Gauge: While studies show that smaller gauge needles (23G, 25G) can sometimes be used without clinically significant activation, the general recommendation is to use a 19G to 22G needle to minimize shear stress.[2][3][4][5]
-
Anticoagulant Choice: The anticoagulant itself can influence platelet reactivity. Heparin, for instance, is known to activate platelets and is generally not recommended for these assays.[6][7] Citrate (B86180) is a common choice, but can still allow for some activation compared to inhibitors like Corn Trypsin Inhibitor (CTI).[6][8][9]
-
Sample Handling: Vigorous mixing or shaking of blood tubes causes mechanical activation.[1] Tubes with additives should be gently inverted 8-10 times to ensure proper mixing.[10]
-
Storage Temperature and Time: Platelet reactivity changes over time after a blood draw.[11] Storing blood at room temperature can be a co-trigger for platelet activation.[12] Ideally, samples should be processed as soon as possible, and if storage is necessary, it should be at a consistent, validated temperature.[12][13]
Question: I see variability in platelet activation levels between samples from the same donor drawn on different days. How can I improve consistency?
Answer: Minimizing inter-assay variability requires strict standardization of the entire pre-analytical workflow.
-
Standard Operating Procedure (SOP): Implement and strictly adhere to a detailed SOP for blood collection and processing.[14][15] This should cover every step from patient preparation to sample analysis.
-
Phlebotomist Technique: Ensure the phlebotomist is highly experienced and follows a consistent technique for every draw.[2]
-
Discard Tube: When using a butterfly needle, always draw a discard tube (a plain red-top or another citrate tube) first.[1] This eliminates the air in the tubing and any tissue factor from the initial puncture site that could activate platelets in the subsequent sample tubes.
-
Order of Draw: Follow the correct order of draw to prevent cross-contamination of additives between tubes. Coagulation tubes (e.g., sodium citrate) should be drawn before tubes with other additives like heparin or EDTA.[2]
-
Patient State: Physiological factors can influence platelet function.[16] Note any factors like recent exercise, stress, or consumption of caffeine (B1668208) or fatty foods, and aim to draw blood under consistent patient conditions.[2][16]
Frequently Asked Questions (FAQs)
What is the best anticoagulant for platelet function studies?
The choice of anticoagulant is critical and depends on the specific assay.
-
Sodium Citrate (3.2%): This is the most common anticoagulant for platelet aggregation studies. It chelates calcium, preventing coagulation. However, it can still permit some level of platelet activation, especially in response to agonists like ADP.[6][11]
-
Acid-Citrate-Dextrose (ACD): Often used for flow cytometry studies of platelet activation. The lower pH compared to citrate helps to better maintain platelets in a resting state.[7]
-
Corn Trypsin Inhibitor (CTI): CTI is an inhibitor of Factor XIIa and can be used in combination with citrate to minimize contact pathway activation.[8][9]
-
Heparin: Generally not recommended as it can directly activate platelets.[6][7]
-
EDTA: Not suitable for aggregation studies as it irreversibly chelates calcium, which is necessary for platelet aggregation. PAC-1 binding, a marker of activation, will not occur in EDTA-anticoagulated blood.[7]
How does needle size affect platelet activation?
Using a needle that is too small can increase the shear stress on platelets as they pass through the narrow bore, potentially causing activation.[5]
-
Recommended: A 19 to 22-gauge needle is generally recommended for drawing blood for platelet studies.[2]
-
Smaller Gauges (23G, 25G): Some studies have shown that smaller needles can be used without causing clinically significant changes in platelet count or routine coagulation tests, provided the technique is excellent.[3][17][18] However, for sensitive activation assays, it is best to use a larger bore needle to minimize risk. One study did find a statistically significant (though not clinically meaningful) decrease in platelet count and an increase in D-dimer with 23G and 25G needles compared to a 21G needle.[5]
What is the maximum recommended time for tourniquet application?
The tourniquet should be applied for the shortest time possible, ideally less than one minute.[1] Prolonged application causes venous stasis, which can lead to the local accumulation of activating substances and pre-activate the platelets. The tourniquet should be released as soon as blood begins to flow into the collection tube.[1][2]
How should blood samples be handled immediately after collection?
Gentle handling is crucial to prevent mechanical activation.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure the anticoagulant is thoroughly mixed with the blood.[10] Do not shake or vortex the tube. [1][10]
-
Transport: Transport samples upright in a rack, avoiding agitation.[2]
-
Temperature: Maintain samples at a consistent temperature. Both cold and room temperature can affect platelet function.[12][19] For many assays, processing at 37°C is ideal to maintain physiological conditions.[12]
Data Summary
Table 1: Effect of Needle Gauge on Platelet Count
| Needle Gauge | Mean Platelet Count (x 10³/µL) | Standard Deviation | P-value (vs. 21G) | Reference |
| 21G | 254 | 56 | - | [3] |
| 23G | 246 | 55 | < 0.01 | [3] |
| 25G | 240 | 55 | < 0.01 | [3] |
| Note: While statistically significant, the authors concluded the differences were not clinically meaningful.[3] |
Table 2: Influence of Anticoagulant on ADP-Induced Platelet Activation (% P-selectin Expression)
| Anticoagulant | Mean P-selectin Expression (%) | Standard Error | P-value (vs. Heparin 1 U/mL) | Reference |
| Heparin (1 U/mL) | 2.8 | 0.5 | - | [6] |
| Heparin (0.1 U/mL) | 1.9 | 0.3 | < 0.05 | [6] |
| Enoxaparin (1 U/mL) | 2.0 | 0.3 | < 0.05 | [6] |
| Note: This data shows that standard heparin at 1 U/mL resulted in significantly higher ADP-induced platelet activation compared to a lower concentration of heparin or to enoxaparin.[6] |
Experimental Protocols
Protocol: Whole Blood Flow Cytometry for Platelet Activation Markers (P-selectin)
This protocol is designed to measure platelet surface P-selectin (CD62P) expression with minimal ex vivo activation.
-
Blood Collection: a. Draw blood using a 21-gauge needle via a clean venipuncture.[12] b. Use a discard tube first if using a butterfly collection set.[13] c. Collect blood into a tube containing 3.2% sodium citrate or ACD.[7][12] d. Immediately after collection, gently invert the tube 8-10 times.[10] Do not shake. e. Keep the blood at the designated temperature (room temperature or 37°C, depending on the experimental design) and use within 4 hours.[12]
-
Staining Procedure (within 10 minutes of blood collection for fresh samples): a. Label 12 x 75-mm flow cytometry tubes for each condition (e.g., Unstimulated, Agonist, Isotype Control). b. To the bottom of each tube, add the appropriate volume of fluorescently conjugated antibodies (e.g., anti-CD61-PerCP for platelet identification, anti-CD62P-PE for activation, and a corresponding IgG-PE isotype control). c. For the "Agonist" tube, add a known platelet agonist (e.g., ADP, TRAP) at the desired final concentration. For the "Unstimulated" and "Isotype" tubes, add an equivalent volume of buffer. d. Gently pipette 5 µL of whole blood into the bottom of each tube containing the antibody cocktail.[20] e. Gently swirl the tubes to mix and incubate for 15-20 minutes at room temperature in the dark.[7]
-
Fixation and Analysis: a. After incubation, add 1 mL of 1% paraformaldehyde solution to each tube to stop the reaction and fix the cells.[7][20] b. Vortex gently and incubate for at least 30 minutes at 4°C. c. Analyze samples on a flow cytometer. Gate on the platelet population based on their forward scatter (FSC) and side scatter (SSC) characteristics and positive staining for a pan-platelet marker like CD61. d. Quantify the percentage of platelets positive for CD62P and the mean fluorescence intensity (MFI) within the platelet gate.
Visualizations
Caption: Recommended workflow for blood collection to minimize platelet activation.
Caption: A decision tree for troubleshooting sources of ex vivo platelet activation.
Caption: Simplified overview of the platelet activation pathway.
References
- 1. droracle.ai [droracle.ai]
- 2. Pre-analytical issues in the haemostasis laboratory: guidance for the clinical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the needle bore size on platelet count and routine coagulation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dnbm.univr.it [dnbm.univr.it]
- 6. ahajournals.org [ahajournals.org]
- 7. Platelet Activation [bdbiosciences.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Differential effects of anticoagulants on the activation of platelets ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kcl.ac.uk [kcl.ac.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. Standardization and reference ranges for whole blood platelet function measurements using a flow cytometric platelet activation test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. brd.nci.nih.gov [brd.nci.nih.gov]
- 15. uwaterloo.ca [uwaterloo.ca]
- 16. thieme-connect.com [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. Influence of needle gauge used for venipuncture on automated platelet count and coagulation profi... - [vin.com]
- 19. Troubleshooting in platelet storage temperature and new perspectives through proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Platelet Activation [bdbiosciences.com]
Technical Support Center: Optimizing Thromboxane Synthase Inhibitor Dosage for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of thromboxane synthase inhibitors in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a this compound synthase inhibitor?
A1: this compound synthase inhibitors block the enzyme this compound A2 synthase (TXA2S), which is responsible for converting prostaglandin (B15479496) H2 (PGH2) into this compound A2 (TxA2). TxA2 is a potent mediator of platelet aggregation and vasoconstriction. By inhibiting this enzyme, these compounds reduce the production of TxA2.[1][2][3]
Q2: How do I choose a starting concentration for my experiments?
A2: A good starting point is to research the 50% inhibitory concentration (IC50) of the specific inhibitor for your cell type or a similar one. If this information is unavailable, a broad dose-response experiment is recommended, starting with concentrations in the low nanomolar to high micromolar range.[4][5] It is often necessary to test concentrations up to 200-fold higher in vitro than the in vivo plasma concentrations to observe a biological effect.[6][7]
Q3: How long should I incubate my cells with the inhibitor?
A3: The optimal incubation time can vary depending on the inhibitor, the cell type, and the specific cellular process being investigated. For initial experiments, a time-course experiment is highly recommended, testing a range of time points (e.g., 1, 6, 12, and 24 hours).[8] Some effects can be observed within minutes to a few hours.
Q4: My inhibitor is not dissolving well in my cell culture medium. What should I do?
A4: Many inhibitors have low aqueous solubility and are often dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. When diluting the stock solution into your aqueous cell culture medium, ensure rapid and thorough mixing to prevent precipitation. It is advisable to prepare working solutions immediately before use. The final concentration of DMSO in the media should typically be kept at or below 0.1% to 0.5% to avoid solvent-induced cytotoxicity.[9]
Q5: I am observing a discrepancy between the inhibition of TxB2 production and the cellular phenotype. What could be the reason?
A5: This is a common observation. Inhibition of this compound synthase can lead to the accumulation of its precursor, PGH2. This excess PGH2 can then be shunted towards the synthesis of other prostaglandins, such as prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2), which have their own biological effects and could counteract or modulate the expected cellular response.[10][11] It is also possible that the observed phenotype is due to off-target effects of the inhibitor.
Troubleshooting Guides
Guide 1: Optimizing Inhibitor Concentration
This guide provides a systematic approach to determining the optimal dosage of a this compound synthase inhibitor for your cell culture experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| No or low inhibition of TxB2 production at expected concentrations. | 1. Inactive inhibitor: Improper storage or handling may have degraded the compound. 2. Incorrect concentration: Calculation error during dilution. 3. Sub-optimal assay conditions: pH, temperature, or substrate concentration may not be ideal. 4. Low this compound synthase expression: The cell line may not express sufficient levels of the target enzyme. | 1. Use a fresh, properly stored aliquot of the inhibitor. 2. Double-check all calculations and prepare new working solutions. 3. Ensure the assay buffer is at the optimal pH and temperature (typically around 37°C). Use a substrate (PGH2) concentration at or below its Km value. 4. Confirm the expression of this compound synthase (TBXAS1) in your cells using Western blotting or qPCR. |
| High cell toxicity observed even at low inhibitor concentrations. | 1. Off-target effects: The inhibitor may be affecting other cellular pathways essential for viability. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Cell line sensitivity: The specific cell line may be particularly sensitive to the inhibitor. | 1. Test a structurally unrelated this compound synthase inhibitor to see if the toxicity is recapitulated. 2. Ensure the final solvent concentration is non-toxic (typically ≤0.1% for DMSO). Run a vehicle control. 3. Perform a dose-response curve with a wider range of lower concentrations to find a non-toxic effective dose. |
| Inconsistent results between experiments. | 1. Variability in cell health and density: Cells may be in different growth phases or plated at inconsistent densities. 2. Inhibitor instability: The inhibitor may be degrading in the cell culture medium over long incubation times. 3. Interaction with serum proteins: The inhibitor may bind to serum albumin, reducing its effective free concentration. | 1. Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Perform a cell viability assay before each experiment. 2. Prepare fresh working solutions for each experiment. Consider more frequent media changes for long-term experiments. 3. Perform assays in serum-free media for short durations if possible, or empirically determine the effective concentration in the presence of serum.[8] |
Quantitative Data
The following tables summarize the inhibitory potency of several common this compound synthase inhibitors. Note that IC50 values can vary depending on the cell type and experimental conditions.
Table 1: IC50 Values of this compound Synthase Inhibitors
| Inhibitor | Target Enzyme | IC50 Value | Test System |
| Ozagrel | This compound A₂ Synthase | 11 nM | Rabbit Platelets |
| Furegrelate | This compound A₂ Synthase | 15 nM | Human Platelet Microsomes |
| Picotamide | This compound A₂ Synthase | 150 µM | Human Platelets |
| Ro 22-3581 | This compound A₂ Synthase | 11 nM | - |
Data compiled from multiple sources.[5][12]
Table 2: Working Concentrations of this compound Synthase Inhibitors in Cell Culture
| Inhibitor | Cell Line | Concentration Range | Observed Effect |
| Picotamide | Human and Rat Smooth Muscle Cells | 1 - 500 µM | Decreased cell proliferation and migration.[13] |
| Resveratrol | A549 (Human Lung Carcinoma) | 20 - 80 µmol/L | Inhibition of cell proliferation.[14] |
Note: The optimal working concentration for any given experiment should be determined empirically through a dose-response study.
Experimental Protocols
Protocol 1: Determining the Effect of a this compound Synthase Inhibitor on Cell Viability using MTT Assay
Objective: To assess the cytotoxicity of a this compound synthase inhibitor on a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound synthase inhibitor stock solution (in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the this compound synthase inhibitor in complete culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Protocol 2: Measuring TxB2 Levels in Cell Culture Supernatant by ELISA
Objective: To quantify the inhibitory effect of a this compound synthase inhibitor on TxA2 production by measuring its stable metabolite, TxB2.
Materials:
-
Cells of interest cultured in multi-well plates
-
This compound synthase inhibitor
-
Cell stimulation agent (e.g., arachidonic acid)
-
Commercial TxB2 ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-incubate the cells with various concentrations of the this compound synthase inhibitor (and a vehicle control) for a specified period (e.g., 1-2 hours).
-
Cell Stimulation: Add a stimulating agent to induce this compound production.
-
Sample Collection: After a suitable incubation time (e.g., 30 minutes to 1 hour), collect the cell culture supernatant.
-
ELISA: Perform the TxB2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by a series of incubation and wash steps with detection reagents.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of TxB2 in each sample based on a standard curve. Determine the percentage of inhibition of TxB2 production for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Protocol 3: Western Blotting for this compound Synthase (TBXAS1) Expression
Objective: To confirm the expression of this compound synthase in the cell line of interest.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TBXAS1
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Wash cultured cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against TBXAS1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Analyze the resulting bands to confirm the presence and relative abundance of this compound synthase in the cell lysates.
Visualizations
Caption: this compound A2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Optimizing Inhibitor Dosage.
References
- 1. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound-A synthase - Wikipedia [en.wikipedia.org]
- 3. Physiology, this compound A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacologic inhibition of this compound synthetase and platelet aggregation: modulatory role of cyclooxygenase products [pubmed.ncbi.nlm.nih.gov]
- 11. Preliminary clinical studies with this compound synthase inhibitors and this compound receptor blockers. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Picotamide, an antithis compound agent, inhibits the migration and proliferation of arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Thromboxane A2 Half-Life
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring the half-life of thromboxane A2 (TXA2). Given the inherent instability of TXA2, direct measurement is fraught with challenges. This guide focuses on indirect methods by quantifying its stable metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to measure the half-life of this compound A2 (TXA2) directly?
A1: The primary challenge in measuring the half-life of TXA2 is its extreme chemical instability in aqueous solutions.[1][2] TXA2 has a very short half-life of approximately 30 seconds under physiological conditions.[1][2][3] It rapidly hydrolyzes into its biologically inactive but stable metabolite, this compound B2 (TXB2).[1][2] This rapid degradation makes direct quantification of TXA2 in biological samples practically impossible.
Q2: What are the common indirect methods to assess TXA2 levels and its half-life?
A2: Due to the rapid degradation of TXA2, its levels and apparent half-life are inferred by measuring its more stable metabolites. The most common methods include:
-
Measurement of this compound B2 (TXB2): TXB2 is the stable, inactive hydrolysis product of TXA2.[1][2] Its concentration in serum, plasma, or cell culture supernatants is a reliable indicator of TXA2 production.[4]
-
Measurement of 11-dehydrothis compound B2: This is another major, stable metabolite of TXB2 found in urine.[2] Measuring its urinary levels provides a non-invasive way to assess systemic TXA2 production over a longer period.[1][5]
Q3: What is the difference between measuring TXB2 in serum versus plasma?
A3: Measuring TXB2 in serum reflects the capacity of platelets to produce TXA2 upon activation during the clotting process. In contrast, plasma TXB2 levels represent the baseline, circulating amount of TXA2. For assessing platelet activation, serum is the preferred sample, as it involves allowing whole blood to clot, which triggers the maximum physiological production of TXA2 from platelets.[5]
Q4: What are the most common analytical techniques for quantifying TXB2?
A4: Several highly sensitive methods are available for quantifying TXB2, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA)[3]
-
Radioimmunoassay (RIA)[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3][7]
LC-MS/MS is often considered the gold standard due to its high specificity and sensitivity.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable TXB2 levels in stimulated samples | Sample Handling: Delayed processing of blood samples can lead to platelet activation and TXA2 production ex vivo, depleting the capacity for further stimulation. | Process blood samples as quickly as possible after collection. For serum, ensure immediate incubation at 37°C for at least 60 minutes to allow for complete clotting and maximal TXA2 generation.[5] |
| Inadequate Platelet Stimulation: The agonist used to stimulate platelets may not be potent enough or at the correct concentration. | Use a potent platelet agonist like thrombin or collagen at an optimized concentration. Verify the activity of the agonist. | |
| COX Enzyme Inhibition: The subject may have ingested aspirin (B1665792) or other non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, thereby blocking TXA2 synthesis.[1][8] | Screen subjects to ensure they have not taken any COX inhibitors for at least 7-10 days prior to the experiment. | |
| High variability between replicate samples | Inconsistent Sample Collection: Venipuncture itself can cause platelet activation.[3] Variations in the collection technique can lead to inconsistent pre-activation of platelets. | Standardize the blood collection procedure. Use a consistent needle gauge and minimize trauma during venipuncture. |
| Inconsistent Clotting Time: For serum samples, variations in the time allowed for clotting will result in different amounts of TXA2 being produced. | Strictly adhere to a standardized clotting time and temperature (e.g., 60 minutes at 37°C) for all serum samples.[5] | |
| Improper Sample Storage: Repeated freeze-thaw cycles can degrade TXB2. | Aliquot samples after initial processing and store at -80°C. Avoid multiple freeze-thaw cycles.[4] | |
| Unexpectedly high baseline TXB2 levels in plasma | Ex vivo Platelet Activation: Platelets may have been activated during sample collection or processing. | Use appropriate anticoagulants (e.g., EDTA, citrate) and process samples on ice to minimize platelet activation.[4] Centrifuge at a low speed to separate plasma without activating platelets. |
| Contamination: Contamination of reagents or labware with substances that activate platelets. | Use sterile, pyrogen-free collection tubes and labware. |
Quantitative Data Summary
The half-life of this compound A2 and its key metabolite, this compound B2, are summarized below.
| Analyte | Half-life | Biological Matrix | Notes |
| This compound A2 (TXA2) | ~30 seconds | Aqueous Solution / In vivo | Highly unstable, rapidly hydrolyzes to TXB2.[1][2][3] |
| This compound B2 (TXB2) | ~5-7 minutes | Blood | More stable than TXA2, but still rapidly metabolized.[3] |
Experimental Protocols
Protocol 1: Measurement of Serum this compound B2 (TXB2) as an Index of Platelet COX-1 Activity
This protocol is designed to measure the maximal capacity of platelets to generate TXA2 upon activation during whole blood clotting.
Materials:
-
Vacutainer tubes with no anticoagulant.
-
Water bath or incubator at 37°C.
-
Refrigerated centrifuge.
-
Pipettes and polypropylene (B1209903) tubes.
-
TXB2 ELISA kit or access to LC-MS/MS.
Procedure:
-
Blood Collection: Draw whole blood directly into a vacutainer tube containing no anticoagulant.
-
Clotting: Immediately after collection, place the tube in a 37°C water bath or incubator for 60 minutes to allow for complete clotting and maximal thrombin generation, which in turn stimulates maximal TXA2 production from platelets.[5]
-
Centrifugation: After incubation, centrifuge the clotted blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the serum.
-
Sample Collection: Carefully aspirate the serum and transfer it to a clean polypropylene tube.
-
Storage: Store the serum samples at -80°C until analysis to prevent degradation. Avoid repeated freeze-thaw cycles.[4]
-
Quantification: Measure the TXB2 concentration in the serum using a validated method such as an ELISA or LC-MS/MS, following the manufacturer's instructions.
Protocol 2: Measurement of Plasma this compound B2 (TXB2) for Baseline Levels
This protocol is for measuring the circulating, baseline levels of TXB2.
Materials:
-
Vacutainer tubes containing an anticoagulant (e.g., EDTA or citrate).
-
Refrigerated centrifuge.
-
Pipettes and polypropylene tubes.
-
TXB2 ELISA kit or access to LC-MS/MS.
Procedure:
-
Blood Collection: Collect whole blood into a tube containing an anticoagulant. Gently invert the tube several times to ensure proper mixing.
-
Immediate Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000 x g for 15 minutes at 4°C to separate the plasma.[4] Perform this step on ice to minimize platelet activation.
-
Sample Collection: Carefully collect the plasma supernatant and transfer it to a clean polypropylene tube.
-
Storage: Immediately freeze the plasma samples at -80°C until analysis.
-
Quantification: Determine the TXB2 concentration using a high-sensitivity assay, as baseline plasma levels are typically very low.
Visualizations
References
- 1. This compound A2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of this compound in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Measurement of this compound Biosynthesis in Health and Disease [frontiersin.org]
- 6. Analytical methods for this compound B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of this compound B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Ensuring Thromboxane Sample Stability for Accurate Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of thromboxane samples for analysis. Adherence to proper pre-analytical procedures is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound A2 (TxA2) so difficult to measure directly?
A1: this compound A2 is highly unstable under physiological conditions, with a very short half-life of about 30 seconds.[1][2] It is rapidly hydrolyzed to its biologically inactive but stable metabolite, this compound B2 (TxB2).[1][2] Consequently, direct measurement of TxA2 in blood samples is not feasible. Analytical methods therefore focus on measuring TxB2 or other downstream metabolites like 11-dehydrothis compound B2 as surrogates for TxA2 production.[1][3][4]
Q2: What are the main sources of pre-analytical error in this compound measurement?
A2: The primary source of error is the ex vivo activation of platelets during and after blood collection.[1][3][4] Venipuncture itself can cause platelet activation at the site of the needle stick, leading to the artificial synthesis of TxA2 within the collection tube.[1][3][4][5] This gives a falsely elevated reading of the actual circulating this compound levels.[1][3][4] Other significant variables include the choice of anticoagulant, the time between sample collection and processing, and the storage temperature.[1][3][4][6]
Q3: What is the best anticoagulant to use for collecting blood samples for this compound analysis?
A3: The choice of anticoagulant significantly impacts TxB2 stability. Studies have shown that in samples collected in 3.2% sodium citrate (B86180) vials, TxB2 concentrations can increase dramatically over time if left at room temperature.[1][3][4] In contrast, samples collected in EDTA vials have been observed to have a slight reduction in TxB2 concentration over a 120-minute period at room temperature.[3][4] Therefore, EDTA is often the preferred anticoagulant for minimizing ex vivo this compound formation.
Q4: How can I prevent the artificial increase of this compound in my samples after collection?
A4: To prevent the ex vivo formation of this compound, it is crucial to inhibit platelet activation and the enzymatic pathway responsible for its synthesis. The most effective method is the immediate addition of a cyclooxygenase (COX) inhibitor, such as indomethacin, to the blood collection tube.[1] This should be combined with prompt cooling and centrifugation of the sample to separate plasma or serum from platelets.
Q5: How long can I store my samples before analysis?
A5: For short-term storage, clotted blood samples can be kept at 4°C for up to 48 hours before processing without significant degradation of TxB2.[7] For long-term storage, serum samples are stable for up to 10 years when stored at -40°C.[7] It is recommended to freeze plasma or serum aliquots immediately after processing and store them at -80°C for optimal stability.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate samples | Inconsistent sample handling, such as variations in time to centrifugation or processing temperature. | Standardize the sample collection and processing protocol. Ensure all samples are handled identically and processed within the same timeframe. |
| Degradation of this compound in the sample. | Perform a stability study under your specific experimental conditions to determine the degradation rate. Consider more frequent media changes with fresh samples if degradation is confirmed.[8] | |
| Consistently high or out-of-range this compound levels | Ex vivo platelet activation during sample collection and handling. | Use a clean venipuncture technique to minimize tissue trauma.[9] Collect blood directly into tubes containing an anticoagulant (preferably EDTA) and a COX inhibitor like indomethacin.[1] Process samples immediately on ice. |
| Inadequate washing or blocking steps in an ELISA assay.[10][11] | Optimize the washing procedure and ensure the use of an appropriate blocking buffer to reduce non-specific binding and background signal. | |
| Consistently low or no detectable this compound | Sample degradation due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at inappropriate temperatures). | Aliquot samples after the initial processing to avoid multiple freeze-thaw cycles. Ensure long-term storage at -80°C. |
| Issues with the analytical assay (e.g., ELISA). | Verify the performance of the ELISA kit with positive and negative controls. Check for procedural errors such as the omission of a key reagent. Ensure the standard curve is properly prepared and has not degraded.[10] | |
| Discrepancies between results from different analytical methods (e.g., ELISA vs. LC-MS/MS) | Different methods have varying specificities and sensitivities. ELISAs can be prone to cross-reactivity.[12] | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a more specific and accurate method for quantifying this compound metabolites.[13] If discrepancies are observed, consider validating ELISA results with LC-MS/MS. |
Data on this compound B2 Stability in Plasma
The following table summarizes the significant impact of pre-analytical variables on the concentration of this compound B2 in plasma samples.
| Anticoagulant | Additive | Time at Room Temp. (minutes) | Change in TxB2 Concentration |
| 3.2% Sodium Citrate | None | 120 | ~400% increase[1][3][4] |
| 3.2% Sodium Citrate | Indomethacin | 120 | ~200% increase[3][4] |
| EDTA | None | 120 | ~10% reduction[3][4] |
Experimental Protocols
Protocol 1: Blood Collection for Plasma this compound B2 Measurement
-
Preparation: Prepare collection tubes (polypropylene) containing EDTA as the anticoagulant and a final concentration of 10 µM indomethacin.[1] Pre-chill the tubes on ice.
-
Venipuncture: Perform a clean, atraumatic venipuncture using a 19-22 gauge needle.[9] Avoid probing the vein.[9]
-
Collection: Discard the first 2-3 mL of blood to avoid contamination with tissue factor and activated platelets from the puncture site. Collect blood directly into the prepared, chilled tubes.
-
Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitor.
-
Cooling: Immediately place the collected sample on ice.
-
Centrifugation: Within 15 minutes of collection, centrifuge the sample at 3,200 rpm for 14 minutes at 4°C to separate the plasma.[1][5]
-
Aliquoting and Storage: Carefully aspirate the platelet-poor plasma, avoiding the buffy coat. Aliquot the plasma into pre-chilled polypropylene (B1209903) tubes, snap-freeze in dry ice or liquid nitrogen, and store at -80°C until analysis.[1][5]
Protocol 2: Serum Generation for this compound B2 Measurement
This protocol is often used to assess the efficacy of antiplatelet therapies like aspirin (B1665792).[14][15]
-
Collection: Draw whole blood into a tube without any anticoagulant.
-
Incubation: Immediately incubate the tube at 37°C for 1 hour to allow for complete blood clotting and thrombin-induced TxA2 generation.[7]
-
Centrifugation: Centrifuge the clotted blood at 2,000 x g for 10 minutes at room temperature.
-
Aliquoting and Storage: Collect the serum supernatant and store it at -80°C until analysis.
Visualizations
This compound Synthesis Pathway and Point of Inhibition
Caption: this compound synthesis pathway and the inhibitory action of indomethacin.
Recommended Workflow for this compound Sample Processing
Caption: Recommended workflow for processing blood samples for this compound analysis.
Troubleshooting Logic for High this compound Readings
Caption: Troubleshooting decision tree for unexpectedly high this compound results.
References
- 1. Stability of this compound in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A2 - Wikipedia [en.wikipedia.org]
- 3. Stability of this compound in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. The effect of selected pre-analytical phase variables on plasma this compound A₂ measurements in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of the this compound B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
- 10. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 11. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 12. mybiosource.com [mybiosource.com]
- 13. researchgate.net [researchgate.net]
- 14. Various laboratory protocols for measuring this compound A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating Thromboxane Metabolite Data: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting thromboxane metabolite data. Adherence to proper experimental protocols and awareness of common pitfalls are crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical variables that can affect this compound metabolite measurements?
A1: Pre-analytical variables are a major source of error in this compound metabolite analysis. Key factors include:
-
Sample Collection and Handling: Platelet activation during venipuncture can artificially elevate this compound levels. Minimally traumatic collection is essential.
-
Choice of Anticoagulant: For plasma samples, the choice of anticoagulant is critical. Citrate is often used, but ex-vivo platelet activation can still occur. EDTA has been shown to better preserve this compound B2 (TXB2) levels compared to citrate, especially when there is a delay in processing.[1][2] The addition of a cyclooxygenase inhibitor, like indomethacin, to the collection tube can help prevent artificial this compound generation.[1][2]
-
Incubation and Processing Time: For serum TXB2, which reflects platelet capacity to produce this compound, immediate incubation of whole blood at 37°C is crucial for standardized results. Delays in processing can significantly alter metabolite concentrations.[3] For plasma samples, prolonged standing at room temperature can lead to a dramatic increase in TXB2 levels.[1][2]
-
Storage Temperature and Duration: Samples should be promptly centrifuged and the serum or plasma frozen. Long-term storage at -40°C appears to be adequate for up to 10 years for serum TXB2, after which a significant decrease may be observed.[3] For urinary 11-dehydro-thromboxane B2, samples are stable at -40°C for at least 10 years.[4]
Q2: What is the difference between measuring this compound metabolites in serum versus urine?
A2: Serum and urinary this compound metabolites provide different but complementary information:
-
Serum this compound B2 (TXB2): This measurement reflects the ex vivo capacity of platelets to generate this compound A2 upon clotting. It is a sensitive index of platelet cyclooxygenase-1 (COX-1) activity and is often used to assess the pharmacodynamic effect of aspirin (B1665792).
-
Urinary 11-dehydro-thromboxane B2 (11-dehydro-TXB2): This is a major enzymatic metabolite of systemic this compound A2. Its measurement in urine provides a non-invasive assessment of in vivo this compound biosynthesis and platelet activation over time.
Q3: How do I choose between an ELISA and LC-MS/MS for my analysis?
A3: The choice between ELISA and LC-MS/MS depends on the specific requirements of your study:
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a widely available and relatively inexpensive method. However, it can be prone to inaccuracies due to the cross-reactivity of antibodies with other structurally related compounds, potentially leading to an overestimation of this compound metabolite levels.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is considered the gold standard for the quantification of small molecules like this compound metabolites. It offers higher specificity and accuracy by separating the analyte of interest from other interfering substances based on both its retention time and mass-to-charge ratio.
Q4: What are typical reference ranges for this compound metabolites?
A4: Reference ranges can vary depending on the population, analytical method, and specific metabolite being measured. It is crucial to establish reference ranges within your own laboratory or use those provided by the assay manufacturer that are appropriate for your study population. See the data tables below for some reported reference values.
Troubleshooting Guides
Issue 1: High variability in serum TXB2 results between samples from the same patient group.
| Potential Cause | Troubleshooting Step |
| Inconsistent sample handling | Ensure a standardized protocol for blood collection, clotting time, and temperature. Immediate and consistent incubation at 37°C is critical.[3] |
| Delayed processing | Process samples as quickly as possible after collection. If delays are unavoidable, store clotted blood at 4°C for no longer than 48 hours before centrifugation.[3] |
| Variable platelet counts | Normalize TXB2 levels to platelet count if significant variations are expected within the study population. |
| Concomitant medications | Review and record all medications, as non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit COX-1 and reduce TXB2 production.[5] |
Issue 2: Urinary 11-dehydro-TXB2 levels are unexpectedly high in an aspirin-treated patient.
| Potential Cause | Troubleshooting Step |
| Patient non-compliance | Verify patient adherence to the aspirin regimen. |
| Aspirin resistance | Consider the possibility of pharmacological aspirin resistance. This may be due to genetic factors, inadequate dosage, or drug interactions. |
| Inflammatory conditions | Systemic inflammation can increase this compound production from non-platelet sources, such as macrophages. Assess inflammatory markers if clinically indicated. |
| Inaccurate urine collection | Ensure proper 24-hour urine collection or normalize to urinary creatinine (B1669602) to account for variations in urine dilution. |
Issue 3: Discrepancy between results obtained by ELISA and LC-MS/MS.
| Potential Cause | Troubleshooting Step |
| ELISA cross-reactivity | Be aware that ELISA kits can show cross-reactivity with other eicosanoids, leading to higher reported values. |
| Sample matrix effects | The sample matrix (e.g., lipids, other metabolites) can interfere with both assays, but the effects may be more pronounced in one. Proper sample preparation is key. |
| Different assay calibration | Ensure that both methods are properly calibrated using appropriate standards. |
| Confirmation with a second method | If a critical finding is observed with ELISA, consider confirming the result with the more specific LC-MS/MS method. |
Data Presentation
Table 1: Impact of Pre-Analytical Variables on this compound B2 (TXB2) Stability
| Variable | Condition | Effect on TXB2 Concentration | Reference |
| Anticoagulant | Citrate vs. EDTA (plasma) | EDTA better preserves TXB2 levels, especially with delayed processing. | [1][2] |
| Storage Time at Room Temp (Citrate Plasma) | 30 minutes | Significant increase from baseline. | [1][2] |
| 120 minutes | Up to 400% increase from baseline. | [1][2] | |
| Storage Time at 4°C (Clotted Blood) | Up to 48 hours | Stable (within ~10% of baseline). | [3] |
| 72 hours | Increased variability beyond acceptable limits. | [3] | |
| Long-term Storage at -40°C (Serum) | Up to 10 years | Stable. | [3] |
| 15 years | Significant decrease (median of 87% of original value). | [3] |
Table 2: Reported Reference Ranges for Urinary 11-dehydro-thromboxane B2 in Healthy Adults
| Population | Method | Reference Range (pg/mg Creatinine) | Reference |
| Healthy Adults (n=13) | LC-MS/MS | 635 ± 427 (mean ± SD) | [6] |
| Healthy Adults (n=333) | LC-MS/MS | 95th percentile: 1220 | [7] |
| Healthy Volunteers | GC-MS | 792 ± 119 (mean ± SEM) | [8] |
Experimental Protocols
Detailed Methodology for Serum this compound B2 Measurement by ELISA
This protocol is a general guideline and should be adapted based on the specific ELISA kit manufacturer's instructions.
-
Blood Collection: Collect whole blood without anticoagulant in a plain glass or serum separator tube.
-
Clotting: Immediately after collection, incubate the blood sample at 37°C for 1 hour to allow for complete clotting and maximal this compound generation.
-
Centrifugation: Centrifuge the clotted blood at 1,000-2,000 x g for 15 minutes at 4°C.
-
Serum Collection: Carefully aspirate the serum and transfer it to a clean polypropylene (B1209903) tube.
-
Storage: If not assayed immediately, store the serum at -80°C. Avoid repeated freeze-thaw cycles.
-
ELISA Procedure (Competitive Assay):
-
Bring all reagents and samples to room temperature.
-
Prepare standards and quality controls as per the kit instructions.
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated this compound B2 to each well.
-
Incubate as specified in the kit manual (typically 1-2 hours at 37°C or room temperature).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the this compound B2 concentration in the samples by interpolating from the standard curve.
-
Detailed Methodology for Urinary 11-dehydro-thromboxane B2 Measurement by LC-MS/MS
This protocol provides a framework for an LC-MS/MS method. Optimization of specific parameters will be required.
-
Urine Collection: Collect a 24-hour urine sample or a second morning void.
-
Storage: Store urine samples at -80°C until analysis.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw urine samples on ice.
-
Centrifuge at 2,000 x g for 10 minutes to remove particulate matter.
-
Add an internal standard (e.g., deuterated 11-dehydro-TXB2) to each sample.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interfering substances.
-
Elute the 11-dehydro-TXB2 with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 11-dehydro-TXB2 and its internal standard (e.g., for 11-dehydro-TXB2: m/z 367 -> 161).[6]
-
-
-
Data Analysis:
-
Quantify the 11-dehydro-TXB2 concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.
-
Normalize the results to the urinary creatinine concentration.
-
Mandatory Visualizations
Caption: this compound A2 biosynthesis and signaling pathway.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of the this compound B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspirin response: Differences in serum this compound B2 levels between clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reference interval establishment and correlation research of urine this compound metabolites: Unveiling new possibilities in platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paired analysis of urinary this compound B2 metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize interference in thromboxane ELISA assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and obtain accurate results in their thromboxane ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound A2 (TXA2) and this compound B2 (TXB2), and which one should I measure?
A1: this compound A2 (TXA2) is a potent but highly unstable compound with a half-life of about 30 seconds under physiological conditions.[1][2] It is rapidly hydrolyzed to its stable, inactive metabolite, this compound B2 (TXB2).[1][2][3] Due to the instability of TXA2, it is impractical to measure it directly in biological samples. Therefore, this compound ELISA kits are designed to quantify the stable TXB2, which serves as a reliable indicator of TXA2 production.[3][4][5]
Q2: Why are my measured this compound levels higher than expected?
A2: Unexpectedly high this compound levels are often due to ex vivo platelet activation during sample collection and processing.[1][6] Platelet activation can be triggered by the venipuncture itself, causing the release of TXA2 and subsequent conversion to TXB2 in the collection tube.[1] This leads to an artificially inflated measurement that does not reflect the true circulating levels. To mitigate this, it is crucial to follow strict sample collection and handling protocols.
Q3: What is the best anticoagulant to use for plasma collection?
A3: Several ELISA kit manufacturers recommend using EDTA as an anticoagulant for plasma collection.[4][7][8] Some protocols also mention heparin.[4][7][8] Studies have shown that in plasma samples collected in EDTA vials, there was a notable reduction in ex-novo TXB2 formation compared to citrate (B86180) vials.[1] For serum samples, it's important to allow for a consistent clotting time before centrifugation.[4][7]
Q4: Can other substances in my sample interfere with the assay?
A4: Yes, cross-reactivity with other structurally related molecules can be a source of interference.[9] Some ELISA kits may show cross-reactivity with other prostaglandins. It is important to check the kit's datasheet for information on specificity and cross-reactivity.[10][11] Additionally, samples with high levels of lipids or hemolysis can interfere with the assay results and should be avoided.[4][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient washing of wells.[12] - Contaminated wash buffer.[12] - High concentration of the target protein in the samples.[12] - Contamination of reagents with alkaline phosphatase.[5] | - Ensure all wells are thoroughly washed according to the protocol. If using a plate washer, check for clogged ports.[12] - Prepare fresh wash buffer.[12] - Dilute samples to fall within the assay's dynamic range.[11][12] - Use sterile techniques and avoid touching pipette tips with bare hands.[5] |
| Low Signal | - Insufficient incubation time or incorrect temperature.[12] - Inactive reagents (e.g., HRP conjugate, TMB substrate).[12] - Improper dilution of reagents.[12] - Improper storage of the ELISA kit.[12] | - Adhere strictly to the recommended incubation times and temperatures.[12] - Bring all reagents to room temperature before use.[5][7][8] - Verify the activity of the HRP conjugate and TMB substrate.[12] - Ensure accurate preparation of all working solutions.[12] - Store all kit components at the recommended temperatures.[12] |
| Poor Standard Curve | - Inaccurate pipetting.[12] - Improper standard dilution.[12] - Incomplete aspiration of wells between steps.[12] | - Calibrate and check pipettes for accuracy.[12] - Briefly centrifuge the standard vial to ensure the powder is at the bottom before reconstitution. Mix gently and thoroughly.[12] - Ensure complete removal of liquid from wells after each wash step.[12] |
| High Coefficient of Variation (CV) | - Inaccurate pipetting.[12] - Inconsistent washing. - Bubbles in wells.[13] | - Use calibrated pipettes and ensure consistent technique.[12] - Ensure uniform washing across all wells. - Carefully inspect wells for bubbles before reading the plate and gently tap to remove them.[13] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing to Minimize Ex Vivo this compound Formation
This protocol is designed to minimize platelet activation during blood collection.
-
Materials:
-
Vacutainer tubes containing EDTA or a COX inhibitor like indomethacin.
-
Tourniquet.
-
Appropriate gauge needles.
-
Centrifuge.
-
Pipettes and polypropylene (B1209903) tubes for aliquoting.
-
-
Procedure:
-
Perform venipuncture with minimal stasis.
-
Collect blood directly into chilled tubes containing EDTA. For optimal inhibition of platelet activation, specialized tubes containing a COX inhibitor (e.g., indomethacin) can be used.[1]
-
Immediately after collection, gently invert the tubes several times to ensure proper mixing with the anticoagulant/inhibitor.
-
Place the tubes on ice and process within 30 minutes of collection.[4][7][8]
-
Centrifuge the samples at 1000 x g for 15 minutes at 2-8°C.[4][7][8]
-
Carefully collect the plasma supernatant without disturbing the platelet layer.
-
Aliquot the plasma into clean polypropylene tubes.
-
Store aliquots at -20°C for short-term storage (≤ 1 month) or -80°C for long-term storage (≤ 3 months).[4] Avoid repeated freeze-thaw cycles.[4][7][8]
-
Protocol 2: General this compound B2 Competitive ELISA Workflow
This is a generalized protocol; always refer to the specific manufacturer's instructions for your kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.[4][7][8]
-
Prepare the wash buffer by diluting the concentrate with deionized water.[4]
-
Reconstitute the standard to create a stock solution and then perform serial dilutions to generate the standard curve.[4][7]
-
Prepare working solutions of the detection antibody and HRP conjugate as per the kit instructions.
-
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the microplate, which is pre-coated with a capture antibody.[7]
-
Add the biotinylated detection antibody to each well.[4]
-
Incubate the plate, typically for 1-2 hours at 37°C.[7]
-
Wash the wells multiple times with the prepared wash buffer.[7][8]
-
Add the HRP conjugate to each well and incubate for the recommended time.[4][12]
-
Wash the wells again to remove unbound conjugate.[12]
-
Add the TMB substrate solution to each well and incubate in the dark. A color change will develop.[12]
-
Stop the reaction by adding the stop solution. The color will change, typically from blue to yellow.[4]
-
Read the absorbance of each well at 450 nm using a microplate reader.[4][7]
-
Calculate the concentration of TXB2 in the samples by comparing their absorbance to the standard curve. In a competitive ELISA, the optical density is inversely proportional to the concentration of TXB2.[5]
-
Visualizations
This compound Biosynthesis and Signaling Pathway
Caption: this compound synthesis from arachidonic acid and its downstream effects.
Workflow for Minimizing Interference in this compound ELISA
Caption: Recommended workflow to ensure accurate this compound ELISA results.
References
- 1. Stability of this compound in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A2 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Measurement of this compound Biosynthesis in Health and Disease [frontiersin.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. content.abcam.com [content.abcam.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. rndsystems.com [rndsystems.com]
- 11. This compound B2 Parameter Assay Kit (KGE011) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. cloud-clone.com [cloud-clone.com]
Technical Support Center: Optimizing Thromboxane Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for thromboxane receptor (TP) binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound receptor binding assay?
A1: The optimal pH for a this compound receptor binding assay can depend on whether you are studying an agonist or an antagonist. For antagonist binding, a physiological pH of 7.4 is generally considered optimal. However, agonist binding may be favored at a more acidic pH, in the range of 6.0.[1] It is recommended to perform preliminary experiments to determine the optimal pH for your specific ligand and experimental conditions.
Q2: What is the role of divalent cations in the binding buffer?
A2: Divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) can be important for maintaining the conformation of the receptor and facilitating ligand binding. For this compound receptor binding assays, the inclusion of 5mM CaCl₂ in the binding buffer has been reported.[2]
Q3: Why is Bovine Serum Albumin (BSA) added to the binding buffer?
A3: Bovine Serum Albumin (BSA) is commonly used as a blocking agent to reduce non-specific binding of the radioligand to the assay tubes, filters, and other components of the assay system.[3] This helps to improve the signal-to-noise ratio of the assay. A concentration of 1-5% BSA in the blocking buffer is typically recommended.[3]
Q4: What are the key differences between a saturation and a competition binding assay?
A4: A saturation binding assay is used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd).[4][5] In this assay, increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation.[4] A competition binding assay is used to determine the affinity of an unlabeled compound for the receptor (Ki).[4][5] In this assay, a fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient blocking. 3. Inadequate washing. 4. Hydrophobic interactions of the ligand. | 1. Use a radioligand concentration at or below the Kd. 2. Optimize the concentration of the blocking agent (e.g., 1-5% BSA).[3] 3. Increase the number and volume of wash steps with ice-cold wash buffer.[6] 4. Consider adding a non-ionic detergent (e.g., 0.05% Tween-20) to the buffer. |
| Low Specific Binding | 1. Receptor concentration is too low. 2. Inactive receptor preparation. 3. Suboptimal buffer conditions (pH, ionic strength). 4. Insufficient incubation time. | 1. Increase the amount of membrane protein in the assay. 2. Prepare fresh membrane fractions and ensure proper storage at -80°C. 3. Empirically test different pH values and salt concentrations. 4. Perform a time-course experiment to determine the time to reach equilibrium. |
| Poor Reproducibility | 1. Inconsistent pipetting. 2. Temperature fluctuations during incubation. 3. Inconsistent timing of reagent addition and washing. 4. Reagent degradation. | 1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[6] 2. Use a calibrated incubator and ensure uniform temperature across the plate.[6] 3. Use a multichannel pipette for simultaneous reagent addition and an automated plate washer for consistent washing.[6] 4. Prepare fresh reagents for each experiment.[6] |
Quantitative Data Summary
Table 1: Recommended Buffer Components for this compound Receptor Binding Assays
| Component | Concentration Range | Purpose |
| Buffer | 25-50 mM Tris-HCl or HEPES | Maintain pH |
| pH | 7.0 - 7.5 (Antagonist) ~6.0 (Agonist)[1] | Optimize ligand binding |
| Divalent Cations | 5 mM CaCl₂[2] 1-10 mM MgCl₂ | Receptor conformation and ligand binding |
| Blocking Agent | 1-5% BSA[3] | Reduce non-specific binding |
| Additives | 0.5 mM EDTA | Chelates divalent cations if needed |
Table 2: pH Effects on Agonist vs. Antagonist Binding
| Ligand Type | Optimal pH | Rationale |
| Agonist | ~6.0[1] | May favor a receptor conformation with higher affinity for agonists.[1] |
| Antagonist | 7.4[1] | Reflects physiological conditions and often provides optimal binding for antagonists.[1] |
Experimental Protocols
Protocol 1: Platelet Membrane Preparation
This protocol describes the isolation of platelet membranes for use in this compound receptor binding assays.
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the upper platelet-rich plasma (PRP) layer.
-
Platelet Pellet Collection: Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Washing: Resuspend the platelet pellet in a wash buffer (e.g., Tyrode's buffer) and repeat the centrifugation step.
-
Lysis: Resuspend the washed platelet pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Membrane Isolation: Centrifuge the homogenate at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the membranes.
-
Final Preparation: Resuspend the membrane pellet in the desired assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store the membrane preparation at -80°C.[7]
Protocol 2: Radioligand Saturation Binding Assay
This protocol is for determining the Bmax and Kd of a radioligand for the this compound receptor.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 50-100 µg of protein).
-
Increasing concentrations of the radiolabeled ligand (e.g., [³H]-SQ29548).
-
For non-specific binding determination, add a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled SQ29548).
-
Bring the final volume to 250 µL with binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[7]
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for 60-90 minutes to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[7]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding versus the radioligand concentration and use non-linear regression to determine the Kd and Bmax values.
Visualizations
Caption: this compound A2 signaling pathway via the TP receptor.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Logical troubleshooting workflow for binding assays.
References
- 1. Differential effect of pH on this compound A2/prostaglandin H2 receptor agonist and antagonist binding in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple, quick and high-yield preparation of the human this compound A2 receptor in full size for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biossusa.com [biossusa.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
best practices for long-term storage of thromboxane standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of thromboxane standards. This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound A2 (TXA2) and this compound B2 (TXB2) standards?
This compound A2 (TXA2) is a biologically active lipid mediator that plays a crucial role in platelet aggregation and vasoconstriction. However, TXA2 is extremely unstable in aqueous solutions, with a half-life of about 30 seconds, rapidly hydrolyzing to the biologically inactive but stable metabolite, this compound B2 (TXB2).[1] Consequently, TXB2 is most often measured as an indicator of TXA2 production in biological samples.
Q2: How should I store my lyophilized this compound standard?
Lyophilized this compound standards should be stored at -20°C or -80°C and are stable for up to 10 years under these conditions. Before reconstitution, it is recommended to centrifuge the vial to ensure all the powder is at the bottom.
Q3: How do I properly reconstitute a lyophilized this compound standard?
To reconstitute a lyophilized this compound standard, add the volume of sterile, distilled water specified on the product datasheet to achieve a desired stock concentration. Gently vortex the vial to ensure the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
Q4: What is the recommended solvent for creating stock solutions of this compound standards?
This compound B2 standards are soluble in organic solvents such as ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to dissolve the standard in an organic solvent purged with an inert gas. The solubility in ethanol is typically greater than 100 mg/ml.
Q5: What are the recommended storage conditions for this compound standard stock solutions?
For long-term stability, stock solutions of this compound standards prepared in an organic solvent should be stored at -80°C. Under these conditions, the stock solution can be stable for up to six months. For shorter-term storage of up to one month, -20°C is acceptable.[2] It is crucial to store the stock solution in tightly sealed vials to prevent evaporation of the solvent.
Q6: How stable are this compound standards after being diluted in aqueous buffers?
Aqueous solutions of this compound standards are much less stable and it is not recommended to store them for more than one day.[3] Working solutions for in vivo experiments should be prepared fresh on the same day of use.[2]
Q7: How many freeze-thaw cycles can I subject my this compound standard stock solution to?
While specific data on the effect of multiple freeze-thaw cycles on pure this compound standards is limited, it is a best practice to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use vials is highly recommended to maintain the integrity of the standard. For biological samples like urine, 11-dehydro-TxB2 has been shown to be stable across ten freeze-thaw cycles.[4]
Storage Conditions Summary
| Standard Type | Form | Storage Temperature | Recommended Solvent | Stability |
| This compound B2 | Lyophilized Powder | -20°C or -80°C | N/A | Up to 10 years |
| This compound B2 | Stock Solution in Organic Solvent | -80°C | Ethanol, DMF, DMSO | Up to 6 months[2] |
| This compound B2 | Stock Solution in Organic Solvent | -20°C | Ethanol, DMF, DMSO | Up to 1 month[2] |
| This compound B2 | Aqueous Working Solution | 4°C | Assay Buffer (e.g., PBS) | Not recommended for more than one day[3] |
| Serum Samples containing TXB2 | Frozen Serum | -40°C | N/A | Up to 10 years[5][6] |
Experimental Protocols
Preparation of this compound B2 Standard Curve for ELISA
This protocol provides a general guideline for preparing a standard curve for a this compound B2 ELISA kit. Always refer to the specific instructions provided with your assay kit.
Materials:
-
This compound B2 standard
-
Assay Buffer (provided in the ELISA kit)
-
High-quality polypropylene (B1209903) or glass test tubes
-
Calibrated pipettes
Procedure:
-
Prepare the Stock Solution: Reconstitute the lyophilized TXB2 standard or dilute the stock solution in organic solvent with the assay buffer to a known high concentration (e.g., 10,000 pg/mL). Refer to the kit manual for the recommended starting concentration.
-
Serial Dilutions:
-
Label a series of tubes (e.g., #1 to #7).
-
Add a specific volume of assay buffer to each tube (e.g., 500 µL).
-
Transfer a volume from the stock solution to tube #1 to create the first standard dilution. Mix well.
-
Transfer the same volume from tube #1 to tube #2. Mix well.
-
Continue this serial dilution process for the remaining tubes to create a range of standard concentrations. The final tube with only assay buffer will serve as the zero standard (0 pg/mL).
-
-
Assay: Use the prepared standards immediately in your ELISA plate according to the kit's instructions.
Example Dilution Series:
| Tube | Volume of Assay Buffer | Volume and Source of Standard | Final Concentration (pg/mL) |
| Stock | - | - | 10,000 |
| #1 | 900 µL | 100 µL from Stock | 1,000 |
| #2 | 500 µL | 500 µL from #1 | 500 |
| #3 | 500 µL | 500 µL from #2 | 250 |
| #4 | 500 µL | 500 µL from #3 | 125 |
| #5 | 500 µL | 500 µL from #4 | 62.5 |
| #6 | 500 µL | 500 µL from #5 | 31.25 |
| #7 | 500 µL | - | 0 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal in ELISA | Inactive standard due to improper storage. | Ensure standards are stored at the correct temperature and in the recommended solvent. Prepare fresh stock solutions. |
| Omission of a key reagent. | Carefully review the assay protocol and ensure all reagents are added in the correct order. | |
| Inadequate incubation times or temperature. | Follow the incubation times and temperatures specified in the kit manual. | |
| High Background in ELISA | Non-specific binding of antibodies. | Use the blocking buffer provided in the kit. Ensure plates are washed thoroughly. |
| Contaminated buffers or reagents. | Use fresh, sterile buffers and reagents.[7] | |
| Concentration of detection antibody is too high. | Perform a titration to determine the optimal concentration of the detection antibody. | |
| Inconsistent or Non-Reproducible Results | Inaccurate pipetting. | Use calibrated pipettes and ensure proper pipetting technique.[8] |
| Improper mixing of reagents. | Thoroughly mix all reagents before use. | |
| Ex vivo generation of TXB2 in samples. | For blood samples, collect in tubes containing a cyclooxygenase inhibitor like indomethacin. Process samples quickly and keep them on ice.[9][10] | |
| Precipitation of Standard in Aqueous Solution | Low solubility of this compound in aqueous buffers. | If precipitation occurs upon dilution, gentle warming and/or sonication can help dissolve the standard.[2] However, it is best to prepare aqueous solutions fresh. |
Visualizations
This compound A2 Signaling Pathway
References
- 1. This compound A2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays [publicatt.unicatt.it]
- 5. Stability of the this compound B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of the this compound B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of this compound in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Platelet Aggregation Assays for Thromboxane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in platelet aggregation assays specifically targeting the thromboxane pathway.
Troubleshooting Guide
This guide addresses common issues encountered during platelet aggregation experiments in a question-and-answer format.
Issue 1: No or significantly reduced aggregation response with this compound pathway agonists (e.g., Arachidonic Acid, U46619).
-
Question: We are using arachidonic acid (AA) to induce platelet aggregation, but we are seeing a flat line or a very minimal response. What could be the cause?
-
Answer: An absent or reduced response to AA, a precursor for this compound A2 (TXA2) synthesis, can indicate several issues.[1][2] A primary consideration is the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[1]
-
Medication Interference: Has the blood donor recently ingested aspirin (B1665792) or other non-steroidal anti-inflammatory drugs (NSAIDs)?[2] These medications irreversibly or reversibly inhibit COX-1, preventing the conversion of AA to prostaglandin (B15479496) H2, a necessary step in TXA2 synthesis.[1]
-
Reagent Integrity: Verify the quality and concentration of your AA solution. Improper storage or expiration can lead to degradation.
-
Intrinsic Platelet Defect: A defect in the platelet's this compound pathway, such as a deficiency in cyclooxygenase or this compound synthase, could be the cause.[2] To differentiate this from medication effects, a thorough donor history is crucial.
-
-
Question: We are using the stable this compound A2 analog U46619 and still observe a poor aggregation response. What should we investigate?
-
Answer: Since U46619 directly stimulates the this compound receptor (TP receptor), a poor response suggests a problem downstream of TXA2 synthesis.[1][3]
-
Receptor Abnormality: There could be a defect in the TP receptor itself, either in its structure or number on the platelet surface.[4]
-
Downstream Signaling Issues: Problems with the G-protein coupling or subsequent intracellular signaling cascades initiated by TP receptor activation can also lead to a diminished response.[5]
-
U46619 Reagent Quality: As with any agonist, ensure the U46619 solution is properly stored and has not expired.[3]
-
Issue 2: High variability in aggregation results between replicate samples.
-
Question: We are running triplicate samples, but the percentage of aggregation varies significantly between them. What are the potential sources of this variability?
-
Answer: High variability between replicates often points to inconsistencies in the assay procedure.
-
Pipetting Accuracy: Ensure precise and consistent pipetting of all reagents, especially the agonist. Small variations in agonist concentration can lead to different aggregation responses.
-
Mixing: Inadequate or inconsistent mixing of the platelet-rich plasma (PRP) and agonist in the aggregometer cuvette can cause localized differences in agonist concentration.
-
Temperature Control: Platelet function is highly sensitive to temperature. Ensure that the aggregometer block and all samples are maintained at a constant 37°C.[2]
-
Time Delays: Process all replicates in a consistent and timely manner. Delays between adding the agonist and starting the measurement can affect the results.
-
Issue 3: Spontaneous platelet aggregation is observed in the control sample.
-
Question: Our control sample (PRP with saline or buffer) is showing aggregation before we add any agonist. Why is this happening?
-
Answer: Spontaneous aggregation indicates premature platelet activation, which can be caused by several pre-analytical factors.
-
Traumatic Venipuncture: A difficult or traumatic blood draw can activate platelets in the needle and collection tube. An atraumatic venipuncture is critical.[6]
-
Inadequate Anticoagulant Mixing: Gentle but thorough mixing of the blood with the anticoagulant immediately after collection is essential to prevent micro-clot formation.
-
Sample Handling: Vigorous shaking or agitation of the blood sample can activate platelets. Handle samples gently at all times.
-
Temperature: Storing blood samples at temperatures below 18-24°C can lead to platelet activation.[2]
-
Frequently Asked Questions (FAQs)
Pre-Analytical Variables
-
Q1: What is the recommended anticoagulant for platelet aggregation studies targeting the this compound pathway?
-
A1: 3.2% sodium citrate (B86180) is the standard anticoagulant for platelet aggregation studies.[2][6] It is crucial to ensure the correct blood-to-anticoagulant ratio (typically 9:1) is achieved by filling the collection tube to the appropriate level.[6]
-
-
Q2: How long after blood collection can I perform the aggregation assay?
-
Q3: Should I adjust the platelet count in my platelet-rich plasma (PRP)?
-
A3: The practice of adjusting the platelet count in PRP is controversial. While some protocols recommend adjusting to a standard count (e.g., 200-300 x 10⁹/L) to reduce variability between individuals, the extra handling step can also lead to platelet activation.[7][9] It is important to be consistent with your chosen method and to report whether or not the platelet count was adjusted.
-
Analytical Variables
-
Q4: What concentration of arachidonic acid should be used?
-
A4: The optimal concentration of arachidonic acid can vary between laboratories and reagent lots. It is recommended to perform a dose-response curve to determine the concentration that gives a maximal and consistent aggregation response. A commonly used final concentration is around 1.6 mmol/L.[7]
-
-
Q5: Can I use whole blood for assessing the this compound pathway?
-
A5: Yes, whole blood aggregometry (WBA) using impedance technology is a valid method for assessing platelet function, including the this compound pathway.[10][11] WBA offers the advantage of a more physiological environment as it includes red and white blood cells. U46619 is an agonist that has been validated for use in WBA.[10]
-
Data Interpretation
-
Q6: What does a biphasic aggregation curve in response to a weak agonist tell me about the this compound pathway?
-
A6: A biphasic aggregation curve, often seen with weak agonists like ADP or epinephrine, consists of an initial primary wave of aggregation followed by a secondary wave. The secondary wave is largely dependent on the release of endogenous agonists from the platelets, including the synthesis and release of this compound A2.[2] The absence of a secondary wave can suggest a defect in the this compound pathway or granule secretion.[6]
-
Quantitative Data Summary
Table 1: Effect of Pre-Analytical Variables on Maximum Platelet Aggregation (%)
| Variable | Condition 1 | Aggregation (%) | Condition 2 | Aggregation (%) | Agonist | Reference |
| Time After Blood Draw | Immediate | 84% (median) | 4 hours | 71% (median) | Arachidonic Acid | [7] |
| Platelet Count Adjustment | Non-adjusted PRP | Higher | Adjusted PRP | Lower | Arachidonic Acid | [8] |
| Stirring Speed (LTA) | 100 rpm | 19 ± 6% | 1200 rpm | 80 ± 10% | ADP | [12] |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA) with Arachidonic Acid
-
Blood Collection: Collect whole blood into a 3.2% sodium citrate tube using an atraumatic venipuncture. Ensure a 9:1 blood-to-anticoagulant ratio.[6]
-
PRP Preparation:
-
Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).[13]
-
Pipette a known volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow it to equilibrate for at least 1 minute.
-
Add a small volume of arachidonic acid solution to achieve the desired final concentration (e.g., 1.6 mmol/L).
-
Record the change in light transmission for 5-10 minutes.
-
Protocol 2: Whole Blood Aggregometry (WBA) with U46619
-
Blood Collection: Collect whole blood into a 3.2% sodium citrate tube as described for LTA.
-
Sample Preparation: Gently invert the blood tube several times to ensure it is well-mixed. No centrifugation is required.
-
Assay Procedure:
-
Follow the specific instructions for your whole blood aggregometer.
-
Typically, a specific volume of whole blood is added to a test cell containing a stir bar.
-
The sample is incubated at 37°C.
-
Add the U46619 agonist at the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration.[3][10]
-
The instrument measures the change in electrical impedance as platelets aggregate on the electrodes.
-
Record the aggregation response for a set period.
-
Visualizations
This compound A2 Signaling Pathway in Platelets
Caption: this compound A2 signaling cascade in platelets.
Experimental Workflow for Light Transmission Aggregometry
Caption: Workflow for Light Transmission Aggregometry.
Troubleshooting Logic for Reduced Aggregation
Caption: Troubleshooting logic for reduced aggregation.
References
- 1. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. benchchem.com [benchchem.com]
- 4. U46619 | Hart Biologicals [hartbio.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The effect of pre-analytical variables on light transmittance aggregometry in citrated platelet-rich plasma from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Not all light transmission aggregation assays are created equal: qualitative differences between light transmission and 96-well plate aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Thromboxane Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various thromboxane synthase inhibitors, supported by experimental data. This compound A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, is a key therapeutic target in the management of thrombotic diseases.[1][2] Inhibitors of this compound synthase, the enzyme responsible for TXA2 production, represent a significant class of antiplatelet agents. This document delves into a comparative analysis of their efficacy, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of various this compound synthase inhibitors is a critical metric for their evaluation. The following table summarizes key quantitative data from in vitro and in vivo studies. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.
| Compound | Target(s) | IC50 / pIC50 / ID50 Value | Test System | References |
| Ozagrel | This compound Synthase | 4 nM - 11 nM (IC50) | Rabbit Platelets / In vitro | [3][4] |
| 0.3 mg/kg (oral ID50) | Inhibition of TXA2 generation in rats | [5] | ||
| 0.92 mg/kg (oral ID50) | Arachidonic Acid-Induced Platelet Aggregation (ex vivo) in rats | [5] | ||
| Isbogrel (CV-4151) | This compound Synthase & TXA2 Receptor | 0.04 mg/kg (oral ID50) | Inhibition of TXA2 generation in rats | [5] |
| 0.06 mg/kg (oral ID50) | Arachidonic Acid-Induced Platelet Aggregation (ex vivo) in rats | [5] | ||
| 6.9 (pIC50) | Inhibition of TXA2 formation in human serum | [6][7] | ||
| Furegrelate | This compound Synthase | 15 nM (IC50) | Human Platelet Microsomal TXA2 Synthase | [8][9] |
| Dazoxiben | This compound Synthase | 0.3 µg/mL (IC50) | TXB2 production in clotting human whole blood | [10] |
| 765 µM (IC50) | Inhibition of this compound B2 production in whole blood | [11] | ||
| 5.7 (pIC50) | Inhibition of TXA2 formation in human serum | [6][7] | ||
| Ridogrel | This compound Synthase & TXA2 Receptor | Significantly reduced TXB2 at 10 µM | Cultured inflamed colorectal mucosal biopsies | [2][12] |
| R.68070 | This compound Synthase & TXA2 Receptor | 7.4 (pIC50) | Inhibition of TXA2 formation in human serum | [6][7] |
| Aspirin | Cyclooxygenase (COX) | 5.3 (pIC50) | Inhibition of TXA2 formation in human serum | [6][7] |
| 6.4 mg/kg (ID50) | Inhibition of TXA2 generation in rats |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms and methodologies involved, the following diagrams illustrate the this compound A2 synthesis pathway and a typical experimental workflow for evaluating inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key experiments cited in the evaluation of this compound synthase inhibitors.
In Vitro this compound Synthase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of a compound against TXA2 synthase.[13][14]
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound for TXA2 synthase.
Materials:
-
Test compound (e.g., Ozagrel)
-
Human platelet microsomes (as a source of this compound synthase)
-
Prostaglandin H2 (PGH2) as the substrate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Vehicle control (e.g., DMSO)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for this compound B2 (TXB2)
Procedure:
-
Preparation of Platelet Microsomes: Isolate human platelets from whole blood and prepare microsomes through differential centrifugation.
-
Pre-incubation: In a reaction tube, add the platelet microsomes to the reaction buffer. Add the test inhibitor at various concentrations to different tubes. Include a vehicle control without the inhibitor. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a cyclooxygenase inhibitor (e.g., indomethacin) or by placing the samples on ice.
-
Measurement of TXB2 Levels: Quantify the concentration of the stable TXA2 metabolite, TXB2, in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Measurement of this compound B2 (TXB2) Levels via ELISA
This protocol outlines the steps for quantifying TXB2 levels in biological samples (e.g., serum, plasma) using a competitive ELISA.[15][16][17]
Objective: To determine the concentration of TXB2 as an indicator of TXA2 production.
Sample Preparation:
-
Serum: Collect whole blood in a tube without anticoagulant. Allow the blood to clot at room temperature for at least 30 minutes. Centrifuge at 1000 x g for 15 minutes at 4°C. Collect the serum.
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma.
Assay Procedure (General):
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the ELISA kit manual.
-
Standard Curve: Prepare a serial dilution of the TXB2 standard to create a standard curve.
-
Assay: Add standards and samples to the appropriate wells of the antibody-coated microplate. Add the TXB2 enzyme conjugate to each well. Incubate as specified in the kit manual.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of TXB2 in the samples by interpolating from the standard curve.
Ex Vivo Platelet Aggregation Assay
This protocol measures the effect of a drug administered in vivo on platelet aggregation in response to an agonist ex vivo.
Objective: To assess the functional consequence of this compound synthase inhibition on platelet aggregability.
Procedure:
-
Drug Administration: Administer the test compound or vehicle to the animal model (e.g., rats) via the desired route (e.g., oral).
-
Blood Collection: At a specified time point after drug administration, collect whole blood into an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Prepare PRP by centrifuging the whole blood at a low speed.
-
Platelet Aggregation Measurement:
-
Place a sample of PRP in an aggregometer cuvette.
-
Add an aggregating agent (e.g., arachidonic acid, collagen).
-
Measure the change in light transmittance as platelets aggregate.
-
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. The inhibitory effect of the drug is calculated by comparing the aggregation in the drug-treated group to the vehicle control group.
Conclusion
The available data indicate that compounds like Ozagrel and Furegrelate are potent and selective inhibitors of this compound synthase with IC50 values in the low nanomolar range.[3][8][9] Isbogrel (CV-4151) demonstrates high potency in in vivo models for both inhibiting TXA2 generation and platelet aggregation.[5] Dual-action inhibitors, such as Ridogrel and R.68070, which also exhibit this compound receptor antagonism, present an alternative therapeutic strategy.[2][6][7] The choice of a specific inhibitor for further development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic profile, and performance in relevant disease models. The experimental protocols provided herein offer a standardized framework for conducting such comparative efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Ridogrel, a dual this compound synthase inhibitor and receptor antagonist: anti-inflammatory profile in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of this compound A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Furegrelate, a this compound synthase inhibitor, blunts the development of pulmonary arterial hypertension in neonatal piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of dazoxiben, a selective this compound-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the selective inhibition of platelet this compound synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Clotting Cascade: A Comparative Guide to Thromboxane B2 and Other Platelet Activation Biomarkers
For researchers, scientists, and drug development professionals navigating the complexities of thrombotic diseases, the accurate measurement of platelet activation is paramount. This guide provides a comprehensive validation of Thromboxane B2 (TXB2) as a key biomarker and objectively compares its performance against other established and emerging markers. Supported by experimental data and detailed protocols, this resource aims to facilitate informed decisions in research and clinical development.
This compound A2 (TXA2) is a potent, yet highly unstable, lipid mediator that plays a crucial role in platelet aggregation and vasoconstriction. Due to its short half-life of approximately 30 seconds, direct measurement of TXA2 is not feasible.[1][2] Consequently, its stable, inactive metabolite, this compound B2 (TXB2), has become a widely accepted surrogate for assessing TXA2 production and, by extension, platelet activation.[1][2] This guide delves into the validation of TXB2 and compares it with other key players in the field: soluble P-selectin (sP-selectin), beta-thromboglobulin (β-TG), soluble CD40 ligand (sCD40L), and platelet factor 4 (PF4).
At a Glance: Performance Characteristics of Platelet Activation Biomarkers
The selection of an appropriate biomarker hinges on its analytical performance and biological relevance. The following table summarizes key quantitative data to facilitate a direct comparison between TXB2 and its alternatives.
| Biomarker | Typical Assay Range | Sensitivity | Key Findings in Comparative Studies | Reference |
| This compound B2 (TXB2) | ~15 pg/mL - 2000 pg/mL (ELISA) | High | At a cut-off of >4.15 ng/mL, sTXB2 distinguished patients with elevated platelet reactivity with a sensitivity of 84.3%.[3] | [3] |
| Soluble P-selectin (sP-selectin/CD62P) | 0.3 - 20 ng/mL (ELISA) | High | Showed no discriminatory ability in identifying ischemic stroke patients with persistent platelet reactivity on aspirin (B1665792).[3] A study on biomaterial-induced activation showed a significant increase in sP-selectin with one material but not another that did increase TXB2 and β-TG.[4] | [3][4] |
| Beta-Thromboglobulin (β-TG) | Varies by kit (e.g., 3.13-200 pg/mL) | High | Significantly increased along with TXB2 after platelet contact with polyethylene (B3416737) terephthalate.[4] | [4] |
| Soluble CD40 Ligand (sCD40L) | Varies by kit | High | Over 95% of plasma sCD40L is estimated to be derived from activated platelets.[2] | [2] |
| Platelet Factor 4 (PF4) | 15.63-1000 ng/mL (ELISA) | High | Levels differed based on the severity of disseminated intravascular coagulation (DIC) and differentiated survivors from non-survivors.[5] | [5] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
Accurate and reproducible data are the bedrock of scientific advancement. This section provides detailed methodologies for the key experiments cited.
Protocol 1: Measurement of this compound B2 by ELISA
This protocol outlines a common method for quantifying TXB2 in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection and Preparation:
-
Serum: Collect whole blood in a tube without anticoagulant. Allow the blood to clot at room temperature for at least 30 minutes. Centrifuge at 1000 x g for 15 minutes at 4°C. Collect the serum.
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo platelet activation. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma.
-
Store samples at -80°C until use. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (General Example):
-
Prepare standards and samples according to the ELISA kit manufacturer's instructions.
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-conjugated TXB2 to each well. This will compete with the TXB2 in the sample for binding to the capture antibody.
-
Incubate the plate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of TXB2 in the sample.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of TXB2 in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Measurement of Soluble P-selectin (sP-selectin) by ELISA
This protocol describes a sandwich ELISA for the quantification of sP-selectin.
-
Sample Collection and Preparation:
-
Serum: Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g.
-
Plasma: Collect plasma using EDTA as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.
-
Store samples at ≤ -20°C. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (General Example):
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Add Assay Diluent to each well.
-
Add standards and samples to the appropriate wells. Cover and incubate at room temperature for 2 hours.
-
Wash the plate.
-
Add conjugated detection antibody to each well. Cover and incubate at room temperature for 2 hours.
-
Wash the plate.
-
Add Substrate Solution to each well and incubate for 30 minutes at room temperature.
-
Add Stop Solution to each well.
-
Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Calculate the concentration of sP-selectin in the samples by interpolation.
-
Protocol 3: Measurement of Beta-Thromboglobulin (β-TG) by ELISA
This protocol details a sandwich ELISA for β-TG measurement.
-
Sample Collection and Preparation:
-
Plasma: Collect blood into a tube containing an anticoagulant and platelet inhibitor (e.g., EDTA, theophylline, and adenosine). Place the tube on ice immediately. Within 30 minutes, centrifuge at 2,000 x g for 30 minutes at 4°C to obtain platelet-poor plasma.
-
Store plasma at -80°C.
-
-
Assay Procedure (General Example):
-
Prepare all reagents, standards, and samples.
-
Add 100µL of standard or sample to each well. Incubate for 2 hours at 37°C.[6]
-
Aspirate and add 100µL of prepared Detection Reagent A. Incubate for 1 hour at 37°C.[6]
-
Aspirate and wash 3 times.[6]
-
Add 100µL of prepared Detection Reagent B. Incubate for 30 minutes at 37°C.[6]
-
Aspirate and wash 5 times.[6]
-
Add 90µL of Substrate Solution. Incubate for 15-25 minutes at 37°C.[6]
-
Add 50µL of Stop Solution. Read at 450nm immediately.[6]
-
-
Data Analysis:
-
Construct a standard curve and determine the sample concentrations by interpolation.
-
Protocol 4: Measurement of Soluble CD40 Ligand (sCD40L) by ELISA
This protocol outlines a sandwich ELISA for sCD40L.
-
Sample Collection and Preparation:
-
Serum, Plasma (EDTA, citrate, heparin), and Cell culture supernatant can be used.
-
Remove serum or plasma from the clot or cells as soon as possible.
-
Store samples at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (General Example):
-
Add 100 µl of standards or samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for a specified time.
-
Wash the wells.
-
Add 100 µl of HRP-conjugated anti-sCD40L antibody.
-
Incubate and then wash the wells.
-
Add 100 µl of TMB Substrate Solution and incubate for about 10 minutes.
-
Add Stop Solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve and calculate the sCD40L concentrations in the samples.
-
Protocol 5: Measurement of Platelet Factor 4 (PF4) by ELISA
This protocol describes a sandwich ELISA for PF4.
-
Sample Collection and Preparation:
-
Platelet-Poor Plasma: Collect plasma using EDTA or heparin as an anticoagulant. It is recommended to perform a double centrifugation step (e.g., initially at 2,000 x g for 20 minutes at 4°C, followed by centrifugation of the plasma at 10,000 x g for 10 minutes at 4°C) to ensure complete removal of platelets.
-
Store samples at -20°C or -80°C.
-
-
Assay Procedure (General Example):
-
Add 100µL of standard or sample to each well. Incubate for 1 hour at 37°C.[7]
-
Aspirate and add 100µL of prepared Detection Reagent A. Incubate for 1 hour at 37°C.[7]
-
Aspirate and wash 3 times.[7]
-
Add 100µL of prepared Detection Reagent B. Incubate for 30 minutes at 37°C.[7]
-
Aspirate and wash 5 times.[7]
-
Add 90µL of Substrate Solution. Incubate for 10-20 minutes at 37°C.[7]
-
Add 50µL of Stop Solution. Read at 450nm immediately.[7]
-
-
Data Analysis:
-
Construct a standard curve and determine the sample concentrations by interpolation.
-
References
- 1. This compound B2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Soluble Platelet Release Factors as Biomarkers for Cardiovascular Disease [frontiersin.org]
- 3. Serum this compound B2 but not soluble P-selectin levels identify ischemic stroke patients with persistent platelet reactivity while on aspirin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD62, this compound B2, and beta-thromboglobulin: a comparison between different markers of platelet activation after contact with biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomarkers of Platelet Activation and Their Prognostic Value in Patients With Sepsis-Associated Disseminated Intravascular Coagulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. cloud-clone.com [cloud-clone.com]
A Comparative Guide to Thromboxane A2 and Prostacyclin in Vascular Tone Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological roles and underlying signaling mechanisms of Thromboxane A2 (TXA2) and Prostacyclin (PGI2) in the regulation of vascular tone. The opposing actions of these two eicosanoids are critical for maintaining cardiovascular homeostasis, and their imbalance is implicated in various pathological conditions.
Introduction: A Delicate Balance in Vascular Homeostasis
This compound A2 and Prostacyclin are both arachidonic acid metabolites that play pivotal but opposing roles in regulating the contractility of vascular smooth muscle.[1][2] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, primarily synthesized by platelets.[1][2] In contrast, PGI2, mainly produced by endothelial cells, is a powerful vasodilator and inhibitor of platelet aggregation.[1][2] The delicate balance between the production and action of these two mediators is crucial for maintaining normal blood pressure and preventing thrombosis.[2]
Comparative Overview
| Feature | This compound A2 (TXA2) | Prostacyclin (PGI2) |
| Primary Source | Platelets | Endothelial Cells |
| Primary Effect on Vascular Tone | Vasoconstriction | Vasodilation |
| Receptor | This compound Receptor (TP) | Prostacyclin Receptor (IP) |
| G-Protein Coupling | Gq/G11, G12/13 | Gs |
| Primary Second Messenger | Inositol trisphosphate (IP3), Diacylglycerol (DAG), RhoA-GTP | Cyclic Adenosine Monophosphate (cAMP) |
| Downstream Signaling Cascade | PLC activation → ↑ [Ca2+]i, PKC activation, RhoA/ROCK activation → Myosin Light Chain Phosphatase inhibition | Adenylyl Cyclase activation → ↑ cAMP → PKA activation → Myosin Light Chain Kinase inhibition |
Quantitative Comparison of Vasoactive Potency
The following table summarizes the potency of commonly used stable analogs of TXA2 (U-46619) and PGI2 (Iloprost) in modulating vascular tone in isolated rat aortic rings. It is important to note that these values are derived from different studies and experimental conditions may vary.
| Agonist/Analog | Preparation | Parameter | Value | Reference |
| U-46619 (TXA2 analog) | Rat thoracic aorta (with endothelium) | EC50 for contraction | 6.54 ± 3.02 x 10⁻⁹ M | [3] |
| U-46619 (TXA2 analog) | Rat thoracic aorta (without endothelium) | EC50 for contraction | 4.78 ± 2.14 x 10⁻¹⁰ M | [3] |
| Iloprost (PGI2 analog) | Phenylephrine-precontracted rat aortic rings | IC50 for relaxation | 2.4 x 10⁻¹¹ M | [4] |
EC50 (Half-maximal effective concentration) represents the concentration of an agonist that causes 50% of the maximal response. A lower EC50 indicates higher potency. IC50 (Half-maximal inhibitory concentration) represents the concentration of an antagonist that inhibits 50% of the maximal response. A lower IC50 indicates higher potency.
Signaling Pathways
The distinct effects of TXA2 and PGI2 on vascular tone are mediated by separate signaling cascades within vascular smooth muscle cells.
This compound A2 Signaling Pathway
TXA2 binds to the G-protein coupled TP receptor, which primarily couples to Gq/11 and G12/13.
Caption: this compound A2 signaling pathway leading to vasoconstriction.
Prostacyclin Signaling Pathway
PGI2 binds to the Gs-protein coupled IP receptor.
Caption: Prostacyclin signaling pathway leading to vasodilation.
Experimental Protocols
This section outlines key experimental protocols for comparing the effects of TXA2 and PGI2 on vascular tone.
Isolated Aortic Ring Tension Measurement
This ex vivo method is a gold standard for assessing vascular reactivity.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Response of rat thoracic aortic rings to this compound mimetic U-46,619: roles of endothelium-derived relaxing factor and this compound A2 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
A Comparative Analysis of Thromboxane Receptors Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of thromboxane (TP) receptors across various species. It delves into the structural and functional nuances of these receptors, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate a deeper understanding and inform future research and therapeutic development.
This compound A2 (TXA2), a potent bioactive lipid, exerts its physiological and pathophysiological effects through the activation of this compound receptors (TP), members of the G-protein coupled receptor (GPCR) superfamily. These receptors are pivotal in a myriad of cellular processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction. While the fundamental role of TP receptors is conserved, significant species-specific differences exist in their pharmacology, signaling, and tissue distribution. This guide aims to provide an objective comparison of these characteristics, supported by experimental data, to aid researchers in navigating the complexities of TP receptor biology.
Quantitative Analysis of Ligand Binding and Functional Potency
The affinity of ligands for TP receptors and their functional potency can vary considerably across species. These differences are critical for the translation of pre-clinical findings to human applications. The following tables summarize key quantitative data for various TP receptor agonists and antagonists in different species.
Table 1: Dissociation Constants (Kd) and Maximal Binding Capacities (Bmax) of TP Receptor Radioligands
| Species | Tissue/Cell Type | Radioligand | Kd | Bmax | Reference(s) |
| Human | Platelets (High Affinity Site) | [¹²⁵I]BOP | 118 ± 24 pM | 121 ± 33 sites/platelet | [1] |
| Human | Platelets (Low Affinity Site) | [¹²⁵I]BOP | 1.1 ± 0.47 nM | 232 ± 23 sites/platelet | [1] |
| Human | Vascular Smooth Muscle | [¹²⁵I]BOP | 390 ± 120 pM | 2,017 ± 322 sites/cell | [1] |
| Human | Recombinant TPα | [³H]SQ29548 | 3.03 nM | 783 ± 119 fmol/mg protein | [2] |
| Rabbit | Platelets | [¹²⁵I]BOP | 415 ± 15 pM | 594 ± 43 sites/platelet | [1] |
| Rabbit | Vascular Smooth Muscle | [¹²⁵I]BOP | 392 ± 8 pM | 5,322 ± 200 sites/cell | [1] |
| Rat | Vascular Smooth Muscle | [³H]SQ29548 | ~2 nM | Not Reported | |
| Rat | Platelets | [³H]SQ29548 | ~1 nM | Not Reported | |
| Porcine | Recombinant TP | [³H]SQ29548 | 3.01 nM | 741 ± 97 fmol/mg protein | [2] |
Table 2: Functional Potency (EC50) and Inhibitory Constants (IC50/pKB) of TP Receptor Ligands
| Species | Assay | Ligand | Parameter | Value | Reference(s) |
| Human | Platelet Aggregation | U-46619 | EC50 | 538.3 nM | [3] |
| Human | Platelet Aggregation | AGN191976 | EC50 | 16.3 nM | [3][4] |
| Human | Platelet Aggregation | AGN192093 | EC50 | 37.9 µM | [3][4] |
| Human | Platelet Aggregation | S18886 | IC50 | ~0.2 µmol/L | |
| Rat | Aorta Contraction | U-46619 | EC50 | Not Reported | [4] |
| Rat | Aorta Contraction | AGN191976 | EC50 | 0.32 ± 0.08 nM | [4] |
| Rat | Aorta Contraction | AGN192093 | EC50 | 1.30 ± 0.53 nM | [4] |
| Rat (SHR) | VSMC Proliferation | U46619 | EC50 | 1.6 ± 0.3 µmol/L | [5] |
| Rat (WKY) | VSMC Proliferation | U46619 | EC50 | 3.0 ± 0.3 µmol/L | [5] |
| Rat (SHR) | VSMC Proliferation | SQ29548 | pKB | 6.0 ± 0.3 | [5] |
| Rat (WKY) | VSMC Proliferation | SQ29548 | pKB | 5.7 ± 0.7 | [5] |
| Guinea Pig | Platelet Aggregation | [¹²⁵I]PTA-OH | Kd | 14.5 ± 2 nM |
Signaling Pathways of this compound Receptors
TP receptors primarily couple to the Gq family of G-proteins, initiating a canonical signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to many of the physiological effects of TXA2.
In humans, two TP receptor isoforms, TPα and TPβ, have been identified which arise from alternative splicing of the same gene. While both isoforms couple to Gq, they exhibit differential coupling to other G-proteins. TPα can also couple to Gs, leading to the stimulation of adenylyl cyclase, whereas TPβ can couple to Gi, resulting in its inhibition. Furthermore, TP receptors have been shown to couple to G12/13, which is involved in the regulation of Rho GTPases and cytoskeletal rearrangement.
Caption: General signaling pathways of this compound receptors.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments used in the characterization of TP receptors.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.
Materials:
-
Cell membranes or whole cells expressing TP receptors
-
Radiolabeled ligand (e.g., [¹²⁵I]BOP or [³H]SQ29548)
-
Unlabeled ligand for competition studies
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: Incubate a fixed amount of membrane protein or a specific number of cells with increasing concentrations of the radiolabeled ligand in the binding buffer. For competition assays, incubate with a fixed concentration of radioligand and increasing concentrations of the unlabeled competitor.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd and Bmax values from saturation binding experiments or IC50 values from competition experiments.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This functional assay measures the ability of a compound to induce or inhibit platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-poor plasma (PPP) as a blank
-
Agonist (e.g., U-46619, ADP, collagen)
-
Test compound (antagonist)
-
Light transmission aggregometer
Procedure:
-
Preparation: Prepare PRP and PPP from fresh whole blood by centrifugation. Adjust the platelet count of the PRP if necessary.
-
Baseline: Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline. Place a cuvette with PRP to set the 0% aggregation baseline.
-
Incubation: Add the PRP to a cuvette with a stir bar and allow it to equilibrate to 37°C. For antagonist studies, pre-incubate the PRP with the test compound for a specified time.
-
Aggregation: Add the agonist to the PRP and record the change in light transmission over time as platelets aggregate.
-
Data Analysis: Quantify the maximal aggregation percentage and the slope of the aggregation curve. For antagonists, determine the IC50 value by measuring the concentration-dependent inhibition of agonist-induced aggregation.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.
Materials:
-
Cells expressing TP receptors
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
Agonist
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive dye (e.g., Fura-2 AM) in the physiological salt solution to allow the dye to enter the cells and be de-esterified.
-
Washing: Wash the cells to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) before adding the agonist.
-
Stimulation: Add the agonist and continuously record the change in fluorescence ratio over time.
-
Calibration: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax) and then a calcium chelator (e.g., EGTA) to determine the minimum fluorescence ratio (Rmin).
-
Data Analysis: Convert the fluorescence ratios to intracellular calcium concentrations using the Grynkiewicz equation. Determine the peak increase in [Ca²⁺]i and the EC50 for the agonist.
Experimental and Logical Workflows
The characterization of TP receptors, like other GPCRs, follows a logical workflow from initial identification to functional characterization.
References
- 1. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G-protein coupled receptor, PI3K and Rho signaling pathways regulate the cascades of Tau and amyloid-β in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Thromboxane in a Mouse Model of Asthma: A Comparison Guide
This guide provides an objective comparison of experimental approaches and findings related to the role of thromboxane A2 (TXA2) in murine models of asthma. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic targets for allergic airway diseases. The guide details the effects of targeting the this compound pathway, presents supporting experimental data, and provides comprehensive protocols for key methodologies.
This compound in Asthma Pathophysiology
This compound A2 (TXA2) is a potent lipid mediator derived from arachidonic acid, known for its significant pro-inflammatory and bronchoconstrictive activities.[1] In the context of asthma, TXA2 is implicated in airway smooth muscle contraction, induction of airway hyperresponsiveness (AHR), and promotion of inflammatory cell infiltration.[2][3] It exerts its effects by binding to the this compound prostanoid (TP) receptor, a G protein-coupled receptor found on various cell types in the lungs, including airway smooth muscle cells.[3][4] Consequently, agents that either inhibit TXA2 synthesis or block its receptor are of significant interest as potential anti-asthma therapeutics.[2][5]
Mouse models, particularly those induced by allergens like ovalbumin (OVA) or house dust mite (HDM), are invaluable tools for studying the complex mechanisms of asthma and for the preclinical evaluation of therapeutic agents.[6][7] These models effectively recapitulate key features of human asthma, such as eosinophilic airway inflammation, mucus hypersecretion, and AHR.[8][9]
Comparing this compound-Targeting Strategies
Two primary pharmacological strategies are employed to investigate and inhibit the TXA2 pathway in mouse models of asthma:
-
This compound A2 Synthase Inhibitors: These compounds, such as Ozagrel (OKY-046), block the enzyme this compound-A synthase, which is responsible for the conversion of prostaglandin (B15479496) H2 into TXA2.[5][10][11] This approach reduces the overall production of TXA2.
-
This compound Receptor (TP) Antagonists: These molecules, including S-1452 and Ramatroban, competitively block the TP receptor, thereby preventing TXA2 from binding and initiating its downstream effects.[5][10][12] This strategy inhibits the action of all TP receptor agonists, including TXA2 and other bronchoconstrictive prostanoids.[3]
Experimental data from an ovalbumin-induced murine model of asthma demonstrates that both strategies can effectively mitigate key features of allergic airway inflammation.
Data Presentation
The following tables summarize the quantitative effects of a TXA2 synthase inhibitor (OKY-046) and a TP receptor antagonist (S-1452) in a BALB/c mouse model of OVA-induced allergic asthma.[5][10][13]
Table 1: Effect of this compound Modulators on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (mg/kg) | Total Cells (x10⁵) | Eosinophils (x10⁵) |
| Control (Untreated) | - | 7.8 ± 1.1 | 4.5 ± 0.9 |
| OKY-046 | 10 | 6.2 ± 0.8 | 3.1 ± 0.5 |
| 30 | 4.5 ± 0.6 | 2.0 ± 0.4 | |
| 100 | 3.1 ± 0.4 | 1.1 ± 0.2 | |
| S-1452 | 0.1 | 5.9 ± 0.7 | 2.9 ± 0.6 |
| 1 | 4.1 ± 0.5 | 1.8 ± 0.3 | |
| 10 | 2.9 ± 0.3 | 0.9 ± 0.2 |
*Data derived from a study by Ideura et al.[10] showing a significant reduction compared to the untreated group. Values are represented as mean ± SEM.
Table 2: Effect of this compound Modulators on Cytokine Production by Splenic Mononuclear Cells
| Treatment Group | Dose (mg/kg) | IL-2 (U/mL) | IL-5 (U/mL) | IFN-γ (U/mL) |
| Control (Untreated) | - | 18.5 ± 3.2 | 25.1 ± 4.5 | 15.6 ± 2.8 |
| OKY-046 | 100 | 9.8 ± 1.7 | 12.3 ± 2.1 | 8.2 ± 1.5 |
| S-1452 | 10 | 8.5 ± 1.5 | 10.9 ± 1.9 | 7.1 ± 1.3 |
*Data derived from a study by Ideura et al.[10] showing a significant reduction compared to the untreated group. Cells were stimulated with antigen in vitro. Values are represented as mean ± SEM.
These results indicate that both inhibiting TXA2 synthesis and blocking its receptor lead to a dose-dependent reduction in total inflammatory cells and specifically eosinophils in the airways.[10] Furthermore, these treatments significantly decrease the production of key cytokines like IL-2, IL-5, and IFN-γ, suggesting that the this compound pathway plays a role in modulating the immune response that drives eosinophilic inflammation.[5][10][13]
Interestingly, other research suggests a more complex, dual role for TXA2. While it has acute pro-inflammatory effects, some studies indicate it may also have longer-lasting immunosuppressive effects by attenuating Th9 cell differentiation, which could explain the mixed results of anti-thromboxane therapies in human clinical trials.[4][14][15]
Mandatory Visualizations
Caption: Simplified this compound A2 (TXA2) signaling pathway in airway smooth muscle cells.
Caption: Experimental workflow for validating this compound modulators in an OVA-induced asthma model.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols used in murine asthma models.
Ovalbumin (OVA)-Induced Allergic Asthma Model
This is a widely used model to induce a Th2-dominant allergic airway inflammation.[16][17]
-
Animals: BALB/c mice (6-8 weeks old) are commonly used due to their strong Th2-prone immune response.[16][18]
-
Sensitization: On days 0 and 14, mice receive an intraperitoneal (i.p.) injection of 50 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) adjuvant in a total volume of 0.2 mL saline.[19][20] Control mice receive saline with alum only.
-
Challenge: From day 21 to day 24, mice are challenged by exposure to an aerosol of 1% OVA in saline for 30 minutes daily.[19] This is typically performed in a whole-body plethysmography chamber or a similar exposure chamber.
-
Treatment: The this compound synthase inhibitor, TP receptor antagonist, or vehicle control is administered (e.g., orally or i.p.) at the specified dose typically 1 hour before each OVA challenge.
-
Endpoint Analysis: 24 to 48 hours after the final OVA challenge, endpoint measurements are performed.[21]
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a cardinal feature of asthma and is assessed by measuring the bronchoconstrictive response to an agent like methacholine.[22]
-
Invasive Measurement (Forced Oscillation Technique): This is the gold standard method.
-
Mice are anesthetized, tracheostomized, and connected to a specialized ventilator (e.g., FlexiVent).[23]
-
Baseline lung mechanics, including resistance (R) and elastance (E), are measured.
-
Increasing concentrations of aerosolized methacholine (e.g., 3 to 50 mg/mL) are administered through the ventilator.[24]
-
Lung mechanics are recorded after each dose to generate a dose-response curve. AHR is indicated by a greater increase in resistance and elastance in asthmatic mice compared to controls.[25]
-
-
Non-invasive Measurement (Whole-Body Plethysmography):
-
Conscious, unrestrained mice are placed in a plethysmography chamber.[25][26]
-
Baseline breathing parameters are recorded.
-
Mice are exposed to nebulized saline followed by increasing concentrations of nebulized methacholine.[26]
-
The system records changes in the breathing pattern to calculate a dimensionless parameter known as Enhanced Pause (Penh), which correlates with airway obstruction.[25]
-
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is performed to collect cells and fluid from the lower airways for analysis of inflammation.[27][28]
-
Mice are euthanized with an overdose of anesthetic.
-
The trachea is surgically exposed and cannulated with a small-gauge catheter.[27]
-
The lungs are lavaged by instilling and gently retracting a fixed volume (e.g., 0.8 - 1.0 mL) of sterile, cold phosphate-buffered saline (PBS) three to four times.[27][29]
-
The retrieved BAL fluid (BALF) is pooled and kept on ice.
-
The BALF is centrifuged (e.g., 400 x g for 7 minutes at 4°C) to separate the cell pellet from the supernatant.[27] The supernatant can be stored at -80°C for cytokine analysis.[30]
-
The cell pellet is resuspended, and red blood cells are lysed.
-
Total cell counts are determined using a hemocytometer.
-
For differential cell counts, cells are spun onto a glass slide using a cytocentrifuge, stained with a Wright-Giemsa or Diff-Quik stain, and at least 300-500 cells are counted and classified as macrophages, eosinophils, neutrophils, and lymphocytes under a microscope.[28]
Measurement of Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines in BALF supernatant, serum, or lung tissue homogenates.[31][32]
-
A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-4, IL-5, IL-13).
-
The plate is washed, and any remaining protein-binding sites are blocked.
-
Samples (BALF supernatant, etc.) and a series of known standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody, also specific for the cytokine, is added.
-
Following another wash, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added.
-
A final wash is performed, and a substrate solution is added, which reacts with the enzyme to produce a measurable color change.
-
The reaction is stopped, and the optical density of each well is read using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their readings to the standard curve.
References
- 1. Physiology, this compound A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound inhibitors in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A2 and related prostaglandins in airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - TXA2 attenuates allergic lung inflammation through regulation of Th2, Th9, and Treg differentiation [jci.org]
- 5. Effect of this compound A2 inhibitors on allergic pulmonary inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 7. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 8. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 9. Eosinophils and the Ovalbumin Mouse Model of Asthma | Springer Nature Experiments [experiments.springernature.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. This compound A2 - Wikipedia [en.wikipedia.org]
- 12. The effects of an oral this compound TP receptor antagonist BAY u 3405, on prostaglandin D2- and histamine-induced bronchoconstriction in asthma, and relationship to plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. TXA2 attenuates allergic lung inflammation through regulation of Th2, Th9, and Treg differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TXA2 attenuates allergic lung inflammation through regulation of Th2, Th9, and Treg differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Advances in respiratory physiology in mouse models of experimental asthma [frontiersin.org]
- 17. Bot Verification [pharmalegacy.com]
- 18. Mouse models of asthma: a comparison between C57BL/6 and BALB/c strains regarding bronchial responsiveness, inflammation, and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 20. researchgate.net [researchgate.net]
- 21. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Issues determining direct airways hyperresponsiveness in mice [frontiersin.org]
- 23. Issues determining direct airways hyperresponsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. atsjournals.org [atsjournals.org]
- 27. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Proteomic analysis of bronchoalveolar lavage fluid proteins from mice infected with Francisella tularensis ssp novicida - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 31. dovepress.com [dovepress.com]
- 32. Inhaled house dust mite induces pulmonary T helper 2 cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity in Thromboxane Immunoassays
For researchers, scientists, and drug development professionals, the accurate measurement of thromboxane is critical for investigating a wide range of physiological and pathological processes, from hemostasis and cardiovascular disease to inflammation and cancer. Immunoassays are a primary tool for this quantification, but the specificity of the antibodies used is paramount to obtaining reliable data. This guide provides a comparative analysis of antibody cross-reactivity in commercially available this compound B2 (TXB2) ELISA kits, supplemented with detailed experimental protocols and relevant biological pathways.
This compound A2 (TXA2) is a potent but highly unstable lipid mediator, with a half-life of approximately 30 seconds under physiological conditions. Due to its instability, direct measurement of TXA2 is impractical. Instead, researchers quantify its stable, inactive metabolite, this compound B2 (TXB2), as a surrogate marker of TXA2 production. The accuracy of these measurements hinges on the specificity of the antibodies used in immunoassays, as cross-reactivity with other structurally related eicosanoids can lead to inaccurate results.
Comparative Analysis of Antibody Cross-Reactivity
The following table summarizes the cross-reactivity profiles of antibodies from two commercially available this compound B2 ELISA kits. This data is crucial for selecting the appropriate assay based on the specific analytes and potential interfering substances in your samples.
| Compound | R&D Systems (KGE011) % Cross-Reactivity | Cayman Chemical (501020) % Cross-Reactivity |
| This compound B2 | 100 | 100 |
| 2,3-dinor-Thromboxane B2 | Not Reported | 18.5 |
| 11-dehydro-Thromboxane B2 | 6.5 | 5.4 |
| This compound B3 | Not Reported | 33.8 |
| 2,3-dinor-Thromboxane B3 | 13.5 | Not Reported |
| 11-dehydro-Thromboxane B3 | Not Reported | 1.6 |
| Prostaglandin F2α | 6.5 | 0.1 |
| Prostaglandin E2 | 5.9 | Not Reported |
| Prostaglandin D2 | Not Reported | 0.8 |
| Prostaglandin F1α | 4.7 | Not Reported |
| 6-keto-Prostaglandin F1α | 4.5 | Not Reported |
| Prostaglandin E1 | 3.4 | Not Reported |
| Prostaglandin E3 | 3.3 | Not Reported |
| Leukotriene B4 | Not Reported | <0.01 |
Data sourced from manufacturer datasheets. "Not Reported" indicates that the data was not available in the accessed product information.
Experimental Protocols
The majority of this compound immunoassays are competitive ELISAs. The following is a generalized protocol that outlines the key steps involved in such an assay. For specific details, always refer to the manufacturer's instructions provided with the kit.
Principle of the Competitive ELISA
In this assay format, a fixed amount of labeled TXB2 (e.g., conjugated to an enzyme like HRP or alkaline phosphatase) competes with the unlabeled TXB2 in the sample or standard for a limited number of binding sites on a specific anti-TXB2 antibody. The amount of labeled TXB2 bound to the antibody is inversely proportional to the concentration of TXB2 in the sample.
Generalized Experimental Protocol
-
Reagent Preparation: Prepare all reagents, including standards, samples, wash buffer, and detection reagents, according to the kit manual. Samples may require dilution to fall within the assay's detection range.
-
Standard and Sample Addition: Pipette the prepared standards and samples into the wells of the microplate pre-coated with a capture antibody.
-
Competitive Reaction: Add the enzyme-conjugated TXB2 to each well. This is followed by the addition of the primary anti-TXB2 antibody. The plate is then incubated to allow for the competitive binding to occur.
-
Washing: After incubation, the wells are washed multiple times to remove any unbound reagents.
-
Substrate Addition: A substrate solution is added to each well. The enzyme bound to the TXB2 conjugate will catalyze a colorimetric reaction.
-
Reaction Termination: A stop solution is added to terminate the reaction.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at the wavelength specified in the kit protocol.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of TXB2 in the samples is then determined by interpolating their absorbance values from the standard curve.
Biological Context and Experimental Workflow
To better understand the significance of measuring this compound and the experimental process, the following diagrams illustrate the this compound signaling pathway and a typical competitive ELISA workflow.
Caption: this compound A2 biosynthesis and signaling cascade.
Caption: Generalized workflow of a competitive ELISA for TXB2.
Measuring Thromboxane: A Comparative Guide to Mass Spectrometry and ELISA
For researchers, scientists, and drug development professionals, the accurate measurement of thromboxane is critical for understanding a range of physiological and pathological processes, from platelet aggregation and thrombosis to inflammation and cancer. this compound A2 (TXA2) is a potent but highly unstable lipid mediator. Consequently, its stable, inactive metabolite, this compound B2 (TXB2), is the primary target for quantification in biological samples. Two of the most common analytical methods for measuring TXB2 are mass spectrometry (MS), typically in the form of liquid chromatography-tandem mass spectrometry (LC-MS/MS), and enzyme-linked immunosorbent assay (ELISA). This guide provides an objective comparison of these two techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your research needs.
Performance Comparison: Mass Spectrometry vs. ELISA
The choice between mass spectrometry and ELISA for this compound measurement depends on several factors, including the required sensitivity and specificity, sample throughput, cost, and the complexity of the sample matrix. While both methods are widely used, they offer distinct advantages and disadvantages.
| Feature | Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Specificity | High to very high; directly measures the mass-to-charge ratio of TXB2 and its fragments, minimizing cross-reactivity.[1] | Variable; potential for cross-reactivity with other structurally similar molecules.[2] |
| Sensitivity | High; lower limits of quantification (LLOQ) can reach sub-nanogram per milliliter levels (e.g., 0.244 ng/mL).[3][4][5] | Good to high; typical assay ranges are from ~15 pg/mL to 2000 pg/mL.[6] |
| Multiplexing | Capable of simultaneously measuring multiple analytes (e.g., other eicosanoids) in a single run.[1][7] | Typically measures a single analyte per assay. |
| Throughput | Can be high with automated systems, but generally lower than ELISA due to chromatographic separation. | High; well-suited for screening large numbers of samples. |
| Cost | Higher initial instrument cost and operational expenses. | Lower instrument and consumable costs per sample.[1][2] |
| Sample Volume | Requires a small sample volume.[3][4][5] | Also requires a small sample volume.[8] |
| Method Development | Can be complex and time-consuming. | Relatively straightforward with commercially available kits. |
This compound Signaling Pathway
This compound A2 exerts its biological effects by binding to the this compound receptor (TP), a G-protein coupled receptor. This interaction triggers a cascade of intracellular signaling events that ultimately lead to physiological responses such as platelet aggregation and vasoconstriction.
Experimental Protocols
Below are detailed methodologies for the measurement of this compound B2 using both LC-MS/MS and ELISA.
Mass Spectrometry (LC-MS/MS) Workflow
Liquid chromatography-tandem mass spectrometry offers high specificity and sensitivity for the quantification of TXB2. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Methodology:
-
Sample Preparation:
-
Collect blood samples in appropriate tubes (e.g., serum separator tubes or tubes with anticoagulants like EDTA for plasma).[6]
-
Process samples to obtain serum or plasma by centrifugation.[6][9]
-
Add an internal standard (e.g., deuterated TXB2) to the sample to account for sample loss during preparation and analysis.[3][4]
-
-
Extraction:
-
Liquid Chromatography (LC) Separation:
-
Mass Spectrometry (MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Ionize the analyte using a technique like electrospray ionization (ESI), typically in negative ion mode.[3][4]
-
Perform tandem mass spectrometry (MS/MS) using selected reaction monitoring (SRM) for specific and sensitive quantification of TXB2 and its internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of TXB2.
-
Quantify the amount of TXB2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
ELISA Workflow
Enzyme-linked immunosorbent assay is a plate-based technique that uses antibodies to detect and quantify TXB2. The most common format for TXB2 is a competitive ELISA.
Methodology:
-
Sample and Standard Preparation:
-
Assay Procedure (Competitive ELISA):
-
Pipette standards and samples into the wells of a microplate pre-coated with an anti-TXB2 antibody.[6]
-
Add a fixed amount of enzyme-labeled TXB2 (conjugate) to each well.[6]
-
Incubate the plate to allow the TXB2 in the sample and the enzyme-labeled TXB2 to compete for binding to the antibody.[6]
-
Wash the plate to remove any unbound reagents.[6]
-
Add a substrate solution that will react with the enzyme to produce a colored product.[6] The amount of color developed is inversely proportional to the amount of TXB2 in the sample.
-
Stop the reaction using a stop solution.[6]
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[6]
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of TXB2 in the samples by interpolating their absorbance values from the standard curve.[6]
-
Conclusion
Both mass spectrometry and ELISA are powerful tools for the quantification of this compound B2. LC-MS/MS offers superior specificity and the ability for multiplexing, making it the gold standard for definitive quantification and research applications where high accuracy is paramount. [1] In contrast, ELISA provides a higher-throughput and more cost-effective solution, which is ideal for screening large numbers of samples and for routine clinical analyses. [1][2] The selection of the most appropriate method will ultimately depend on the specific requirements of the study, available resources, and the desired balance between throughput, specificity, and cost.
References
- 1. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of this compound B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA | Semantic Scholar [semanticscholar.org]
- 8. rndsystems.com [rndsystems.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Showdown: In Vitro Comparison of TP Receptor Antagonists
For researchers, scientists, and drug development professionals, the landscape of thromboxane A2 (TP) receptor antagonists presents a complex array of options. This guide provides an objective, data-driven comparison of various TP receptor antagonists based on their in vitro performance, offering a clear overview to inform experimental design and drug candidate selection.
This compound A2, a potent mediator of platelet aggregation and vasoconstriction, exerts its effects through the TP receptor.[1] Consequently, antagonists of this receptor are of significant therapeutic interest for a range of cardiovascular and pulmonary diseases.[2][3][4] This guide delves into the in vitro potency and efficacy of several prominent TP receptor antagonists, presenting key quantitative data and the experimental methodologies used to derive them.
Quantitative Comparison of TP Receptor Antagonists
The following table summarizes the in vitro potency of various TP receptor antagonists from multiple studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as the agonist used, tissue preparation, and specific assay can influence the results.
| Antagonist | pA2 | IC50 (nM) | Ki (nM) | Assay Type | Agonist/Radioligand | Biological System | Reference |
| GR32191 | ~8.2 | Platelet Aggregation | U-46619 | Human whole blood | [5][6] | ||
| Terutroban (S18886) | 5.4 | IP1 Production | I-BOP | HEK-293 cells expressing hTP receptor | [7] | ||
| SQ29,548 | 300-400 | 40 (hTP), 15 (mTP) | IP1 Production / Radioligand Binding | I-BOP / ³H-SQ29,548 | Cells expressing hTP and mTP receptors | [7] | |
| ZD1542 | 8.3 | 16 | Platelet Aggregation / TXB2 Production | U-46619 | Human platelets | [8] | |
| Ramatroban | Platelet Aggregation | Human megakaryocyte-based system | [9] | ||||
| Seratrodast | [1] | ||||||
| Picotamide | 1472 ± 321 | Radioligand Binding | [¹²⁵I]PTA-OH | Human platelets | [1] | ||
| Daltroban | [10] | ||||||
| S-145 | [10] | ||||||
| Bay U 3405 | [10] | ||||||
| EP 169 | > AH 23848 | Platelet Aggregation | U-46619 | Human and rat platelets | [11] | ||
| AH 23848 | > EP 092 | Platelet Aggregation | U-46619 | Human and rat platelets | [11] |
TP Receptor Signaling Pathway
The binding of an agonist, such as this compound A2, to the TP receptor initiates a signaling cascade that leads to various physiological responses, including platelet aggregation and vasoconstriction. The diagram below illustrates the major signaling pathways activated by the TP receptor.
Experimental Protocols
The in vitro evaluation of TP receptor antagonists typically involves a series of standardized assays to determine their potency and mechanism of action. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the TP receptor.
Objective: To quantify the affinity of an antagonist for the TP receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the TP receptor (e.g., human platelets or HEK-293 cells).[7]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., ³H-SQ29,548) and varying concentrations of the unlabeled test antagonist.[7][9]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, which represents the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of test antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit agonist-induced platelet aggregation.
Objective: To determine the functional potency (e.g., pA2 or IC50) of an antagonist in inhibiting platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors, and PRP is prepared by centrifugation.[12]
-
Incubation: PRP is pre-incubated with various concentrations of the test antagonist or vehicle control.
-
Aggregation Induction: Platelet aggregation is induced by the addition of a TP receptor agonist, such as U-46619.[5][12]
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using an aggregometer.[12]
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of the antagonist. The IC50 value, the concentration of the antagonist that causes a 50% reduction in the maximal aggregation response, is calculated. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.[5]
Experimental Workflow for In Vitro Comparison
The following diagram outlines a typical workflow for the in vitro head-to-head comparison of TP receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthase inhibitors and this compound A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. This compound (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain-Penetrant Tetrahydronaphthalene this compound A2-Prostanoid (TP) Receptor Antagonists as Prototype Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZD1542, a potent this compound A2 synthase inhibitor and receptor antagonist in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterogeneity of this compound A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of NTP42, a novel this compound receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
A Comparative Guide to Validating Off-Target Effects of Thromboxane Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of prominent thromboxane pathway inhibitors, with a focus on strategies for validating their off-target effects. As the specificity of any therapeutic agent is a critical determinant of its safety profile, a thorough understanding of off-target interactions is paramount in drug development. This document outlines the mechanisms of action of key this compound inhibitors, presents available comparative data, details experimental protocols for off-target validation, and provides visual workflows to guide your research.
Introduction to this compound Pathway Inhibitors
The this compound pathway plays a crucial role in hemostasis and inflammation. The key bioactive lipid, this compound A2 (TXA2), is a potent mediator of platelet aggregation and vasoconstriction.[1] Its synthesis begins with the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is then converted to TXA2 by TXA2 synthase. TXA2 exerts its effects by binding to the this compound receptor (TP receptor).
Therapeutic intervention in this pathway is primarily achieved through two mechanisms:
-
This compound Synthase Inhibitors (TXSI): These agents block the activity of the TXA2 synthase enzyme, thereby preventing the production of TXA2.[2]
-
This compound Receptor Antagonists (TXRA): These molecules competitively bind to the TP receptor, preventing TXA2 from eliciting its downstream effects.[3]
-
Dual TXSI/TXRA: Some compounds possess both this compound synthase inhibitory and receptor antagonist properties.[2]
This guide will focus on four prominent examples of these inhibitors:
-
Ozagrel: A selective this compound A2 synthase inhibitor.[4]
-
Ridogrel: A dual this compound A2 synthase inhibitor and receptor antagonist.[2]
-
Terutroban (B1683094): A selective this compound/prostaglandin endoperoxide receptor antagonist.[3]
Comparative Efficacy and On-Target Potency
While direct comparative off-target data is limited in the public domain, preclinical studies offer insights into the on-target potency and efficacy of these inhibitors.
| Parameter | Ozagrel | Isbogrel (CV-4151) | Reference |
| Inhibition of TXA2 Generation (Oral ID50) | 0.3 mg/kg | 0.04 mg/kg | [7] |
| Inhibition of Ex Vivo Arachidonic Acid-Induced Platelet Aggregation (Oral ID50) | 0.92 mg/kg | 0.06 mg/kg | [7] |
| Data from a comparative study in rats. |
| Compound | pIC50 (Inhibition of TXA2 formation in serum) | pA2 (Antagonism of U-46619-induced aggregation) | Reference |
| Ridogrel (R.68070) | 7.4 | 5.4 | [8][9] |
| Isbogrel (CV-4151) | 6.9 | 4.8 | [8][9] |
| Dazoxiben (TXSI) | 5.7 | - | [8][9] |
| Aspirin (B1665792) (COX Inhibitor) | 5.3 | - | [8][9] |
| GR32191 (TXRA) | - | ~8.2 | [8][9] |
| In vitro data from human platelets. |
Known and Potential Off-Target Effects
A comprehensive off-target profile is crucial for predicting potential adverse drug reactions. While extensive comparative screening data for all four inhibitors is not publicly available, known side effects and hypothesized interactions can guide targeted validation studies.
| Inhibitor | Known/Reported Side Effects & Adverse Events | Potential Off-Target Interactions (Hypothesized) | References |
| Ozagrel | Digestive hemorrhage, hemorrhagic stroke (though no significant difference from control in a meta-analysis). | - | [10] |
| Seratrodast | Elevated transaminases, nausea, loss of appetite, stomach discomfort, abdominal pain, diarrhea, constipation, dry mouth, taste disturbance, drowsiness, headache, dizziness, palpitations, malaise. | Other prostanoid receptors (e.g., prostacyclin, prostaglandin D2, E2, and F2α receptors). | [5][6] |
| Ridogrel | Lower incidence of new ischemic events compared to aspirin in one study. No excess of serious bleeding complications. | Other prostanoid receptors, Phosphodiesterases (PDEs). | [2][11] |
| Terutroban | Well-tolerated in several studies, with a safety profile similar to aspirin. Some increase in minor bleedings compared to aspirin. | - | [12][13][14][15] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway and Inhibitor Targets
Caption: this compound pathway and inhibitor targets.
General Workflow for In Vitro Off-Target Screening
Caption: Workflow for off-target validation.
Experimental Protocols
Detailed below are representative protocols for key experiments to validate off-target effects. These are generalized and should be optimized for the specific inhibitor and target being investigated.
Broad Off-Target Screening: Receptor Profiling Panel
Objective: To identify potential off-target interactions of a this compound pathway inhibitor across a broad range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., Ridogrel, Seratrodast, Terutroban, or Ozagrel) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to cover a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Panel: Utilize a commercially available broad receptor screening panel (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™).[16][17] These panels typically consist of cell membrane preparations or recombinant proteins expressing the target of interest.
-
Binding Assay:
-
Incubate the membrane preparations with a specific radioligand for each target receptor in the presence of the test inhibitor or vehicle control.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding of the radioligand at each concentration of the test inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that displaces 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
A significant interaction is typically defined as >50% inhibition at a certain concentration (e.g., 10 µM).
-
Kinase Profiling: Kinome Scan
Objective: To assess the selectivity of a this compound pathway inhibitor against a large panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare the test inhibitor at a specified concentration (e.g., 1 µM or 10 µM) in the appropriate buffer.
-
Assay Platform: Employ a kinase screening platform such as the KINOMEscan™ (DiscoverX). This is a competition binding assay.
-
Assay Principle:
-
Kinases are tagged and immobilized on a solid support.
-
The test inhibitor is incubated with the immobilized kinases in the presence of a known, tagged ligand that binds to the active site of the kinase.
-
The amount of the tagged ligand that remains bound to the kinase is quantified. A potent interaction between the inhibitor and the kinase will result in a lower signal from the tagged ligand.
-
-
Data Analysis:
-
Results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates a stronger interaction.
-
Hits are identified based on a pre-defined threshold (e.g., <%Ctrl of 35).
-
For significant hits, follow-up dose-response curves can be generated to determine the dissociation constant (Kd).
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the inhibitor with predicted off-targets in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEK293 cells overexpressing a predicted off-target, or a cancer cell line known to express the target).
-
Treat the cells with the test inhibitor at various concentrations or a vehicle control.
-
-
Thermal Shift:
-
Heat the cell lysates or intact cells across a range of temperatures.
-
The binding of the inhibitor to its target protein can stabilize the protein, leading to a higher melting temperature.
-
-
Protein Detection:
-
After heating, separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacologyeducation.org [pharmacologyeducation.org]
- 4. benchchem.com [benchchem.com]
- 5. journaljammr.com [journaljammr.com]
- 6. [this compound A2 antagonist--discovery of seratrodast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized trial of ridogrel, a combined this compound A2 synthase inhibitor and this compound A2/prostaglandin endoperoxide receptor antagonist, versus aspirin as adjunct to thrombolysis in patients with acute myocardial infarction. The Ridogrel Versus Aspirin Patency Trial (RAPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Daily administration of the TP receptor antagonist terutroban improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of the this compound prostaglandin receptor antagonist terutroban on arterial thrombogenesis after repeated administration in patients treated for the prevention of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Antagonism with terutroban in Peripheral Arterial Disease: the TAIPAD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Urinary 11-Dehydro-Thromboxane B2: A Predictive Biomarker for Cardiovascular Events
A Comparative Guide for Researchers and Drug Development Professionals
Urinary 11-dehydro-thromboxane B2 (11-dTxB2), a stable metabolite of thromboxane A2, has emerged as a significant non-invasive biomarker for assessing platelet activation and predicting the risk of cardiovascular events (CVEs).[1][2][3][4] Elevated levels of urinary 11-dTxB2 have been associated with an increased risk of stroke, myocardial infarction, and cardiovascular death, particularly in patients with established cardiovascular disease or those on aspirin (B1665792) therapy.[1][5][6] This guide provides a comprehensive comparison of urinary 11-dTxB2 with other relevant biomarkers, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in its effective utilization.
Performance Comparison with Alternative Biomarkers
The predictive utility of urinary 11-dTxB2 for cardiovascular events has been evaluated in various clinical settings, often in comparison with other biomarkers of platelet activation, coagulation, and inflammation.
Comparison with Other Platelet Activation Markers
Urinary 11-dTxB2 offers a systemic and time-integrated measure of in vivo platelet activation, which can be a significant advantage over traditional platelet function tests.
| Biomarker/Assay | Principle | Key Findings | Limitations |
| Urinary 11-dTxB2 | Measures a stable, downstream metabolite of this compound A2, reflecting systemic platelet activation over time. | - Independently predicts risk of CVEs and mortality in patients with stable coronary artery disease (CAD) and atrial fibrillation.[1][7]- Elevated levels are associated with higher risk of major adverse cardiovascular events (MACE).[6][8]- Higher levels in patients with CVEs compared to those without.[1] | - Can be influenced by inflammatory conditions, potentially underestimating the effect of antiplatelet therapy.[3]- Assay specificity can impact results and their correlation with clinical outcomes.[5] |
| Light Transmission Aggregometry (LTA) | Measures platelet aggregation in response to an agonist (e.g., arachidonic acid) in a platelet-rich plasma sample. | - Poor correlation with urinary 11-dTxB2 for assessing aspirin response.[9]- In some studies, LTA-defined high on-aspirin platelet reactivity was more strongly associated with CVEs than urinary 11-dTxB2 levels.[9] | - An ex vivo measurement that may not fully reflect in vivo platelet status.- Highly operator-dependent and requires specialized equipment. |
| P-selectin and E-selectin | Cell adhesion molecules expressed on activated platelets and endothelial cells, respectively. | - Urinary 11-dTxB2 levels significantly correlate with circulating P-selectin and E-selectin levels.[6][10] | - Reflects both platelet and endothelial activation, not specific to this compound-mediated pathways. |
Comparison with Coagulation and Inflammatory Markers
Beyond platelet activation, the prothrombotic state in cardiovascular disease involves complex interactions between coagulation and inflammation.
| Biomarker | Principle | Key Findings |
| Prothrombin Fragment 1+2 (F1+2) and Thrombin-Antithrombin Complex (TAT) | Markers of in vivo thrombin generation and coagulation activation. | - Significantly increased in the acute phase of ischemic stroke, similar to 11-dTxB2.[11] |
| Fibrinogen | A key protein in the coagulation cascade. | - Median levels are significantly increased in patients with acute ischemic stroke.[11] |
| High-sensitivity C-reactive protein (hs-CRP) | A marker of systemic inflammation. | - Urinary 11-dTxB2 levels have been shown to be associated with hs-CRP.[6] |
Quantitative Data Summary
The following tables summarize key quantitative findings from studies evaluating the association of urinary 11-dTxB2 with cardiovascular events.
Table 1: Urinary 11-dTxB2 Levels in Patients With and Without Cardiovascular Events
| Patient Cohort | Outcome | 11-dTxB2 Level in Event Group (median [IQR]) | 11-dTxB2 Level in No-Event Group (median [IQR]) | P-value | Reference |
| Anticoagulated Atrial Fibrillation | Cardiovascular Events | 186 [107-400] ng/mg creatinine (B1669602) | 98 [52-170] ng/mg creatinine | <0.001 | [1] |
| Acute Myocardial Infarction | MACE at 1 year | 7.73 [7.07-8.60] pg/mg creatinine (log-transformed) | 7.28 [6.68-7.79] pg/mg creatinine (log-transformed) | 0.002 | [8][12] |
| Stable Coronary Artery Disease | All-cause Mortality | 7.6 (median ln) | 7.2 (median ln) | <0.001 | [13] |
Table 2: Predictive Value of Urinary 11-dTxB2 for Cardiovascular Events
| Patient Cohort | Outcome | Hazard Ratio (HR) / Odds Ratio (OR) (95% CI) | Key Finding | Reference |
| Stable Coronary Artery Disease | All-cause Mortality | HR: 9.91 (3.45-28.50) for upper vs. lower tertile | Urinary 11-dTxB2 is a strong independent risk factor for mortality.[7] | [7] |
| Acute Myocardial Infarction | MACE at 1 year | OR: 1.58 (1.095-2.33) | 11-dTxB2 was a significant predictor of 1-year cumulative MACE.[8] | [8] |
Experimental Protocols
The measurement of urinary 11-dTxB2 is crucial for its clinical and research application. The most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Measurement of Urinary 11-dTxB2 by ELISA
-
Principle: A competitive immunoassay where 11-dTxB2 in the urine sample competes with a labeled 11-dTxB2 conjugate for binding to a limited number of anti-11-dTxB2 antibody binding sites. The amount of bound labeled conjugate is inversely proportional to the concentration of 11-dTxB2 in the sample.
-
Sample Collection and Storage:
-
Assay Procedure (General Steps):
-
Prepare standards and controls.
-
Dilute urine samples as per the kit instructions.
-
Add diluted samples, standards, and controls to microplate wells coated with a capture antibody.
-
Add enzyme-conjugated 11-dTxB2.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the 11-dTxB2 concentration from a standard curve.
-
Normalize the result to urinary creatinine concentration to account for variations in urine dilution.
-
Measurement of Urinary 11-dTxB2 by LC-MS/MS
-
Principle: This is a highly specific and sensitive method that separates 11-dTxB2 from other urinary components by liquid chromatography followed by mass spectrometric detection and quantification.
-
Sample Preparation:
-
Thaw frozen urine samples.
-
Perform solid-phase extraction (SPE) to purify and concentrate the analyte.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a high-performance liquid chromatography (HPLC) system.
-
Separate 11-dTxB2 using a suitable column and mobile phase gradient.
-
Introduce the eluent into a tandem mass spectrometer.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify 11-dTxB2 and its internal standard.
-
Quantify the concentration based on the peak area ratio of the analyte to the internal standard.
-
Normalize the result to urinary creatinine concentration.
-
Signaling Pathways and Workflows
Visual representations of the key biological pathways and experimental workflows can aid in understanding the context and methodology.
Caption: this compound A2 Biosynthesis and Metabolism.
Caption: General Experimental Workflow for Urinary 11-dTxB2 Analysis.
References
- 1. ovid.com [ovid.com]
- 2. Urinary 11-dehydro-thromboxane B2: a quantitative index of platelet activation in cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. 11-Dehydro this compound B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 5. Effect of assay specificity on the association of urine 11-dehydro this compound B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary 11-Dehydro-Thromboxane B2 and Mortality in Patients With Stable Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary 11-Dehydro-Thromboxane B2 as a Predictor of Acute Myocardial Infarction Outcomes: Results of Leukotrienes and this compound In Myocardial Infarction (LTIMI) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison between urinary 11-dehydrothis compound B2 detection and platelet Light Transmission Aggregometry (LTA) assays for evaluating aspirin response in elderly patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary 11-dehydro-thromboxane B2 levels are associated with vascular inflammation and prognosis in atherosclerotic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary 11-dehydro-thromboxane B(2) and coagulation activation markers measured within 24 h of human acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Prognostic value of urinary 11-dehydro-thromboxane B2 for mortality: A cohort study of stable coronary artery disease patients treated with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AspirinWorks® (11-dhTXB2/Creatinine) - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 15. 2.5 |. Urinary 11-dehydro-thromboxane B2 [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for Thromboxane Compounds
For researchers, scientists, and drug development professionals, the proper handling and disposal of thromboxane and its analogues are critical for maintaining laboratory safety and environmental compliance. Thromboxanes, being biologically potent eicosanoids, along with the solvents they are often dissolved in, necessitate careful waste management. This guide provides a procedural, step-by-step approach to ensure the safe disposal of these compounds.
Summary of Safety and Disposal Information
The following table summarizes key safety and disposal information for this compound B2, a stable metabolite of the highly unstable this compound A2. This information is derived from safety data sheets (SDS) and should be considered in the context of the specific form and concentration of the this compound compound being used in the laboratory.
| Parameter | Guideline | Citation |
| Primary Hazards | - Harmful if swallowed.[1] - Causes skin and serious eye irritation.[1] - May cause respiratory irritation.[1] - Suspected of damaging fertility or the unborn child.[2] - Often supplied in a flammable solvent (e.g., ethanol, methyl acetate), posing a fire risk.[3][4] | |
| Personal Protective Equipment (PPE) | - Wear protective gloves, protective clothing, eye protection, and face protection.[1][3] - Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1] | |
| Handling Precautions | - Avoid contact with skin and eyes.[5] - Do not eat, drink, or smoke when using this product.[1] - Wash hands thoroughly after handling.[1] - Keep away from heat, sparks, open flames, and hot surfaces.[3][4] | |
| Storage | - Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] - For solutions in flammable solvents, store in a designated flammable liquid storage cabinet. | |
| Spill Response | - Absorb spills with an inert, non-combustible material (e.g., sand, diatomite).[1] - Decontaminate surfaces by scrubbing with alcohol.[1] - Collect all contaminated materials in a designated hazardous waste container.[1][2] | |
| Disposal Method | - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[2] - Do not allow to enter sewers, surface water, or ground water.[2] - Engage a licensed hazardous waste disposal company for pickup and disposal.[6][7] |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe disposal of this compound compounds and their contaminated materials in a laboratory setting.
Waste Segregation
-
Identify this compound Waste: All materials that have come into contact with this compound, including unused stock solutions, experimental samples, contaminated pipette tips, gloves, and labware, must be considered hazardous waste.
-
Separate Waste Streams: Do not mix this compound waste with non-hazardous waste. If the this compound is in a halogenated solvent, it should be segregated from non-halogenated solvent waste, if required by your institution's waste management program.
Waste Containment
-
Use Appropriate Containers: Collect liquid this compound waste in a designated, leak-proof, and chemically compatible container. The container should have a secure screw-top cap.
-
Solid Waste: Collect contaminated solid waste (e.g., pipette tips, microfuge tubes, gloves) in a separate, clearly labeled, puncture-resistant container.
Labeling
-
Clearly Label Containers: All waste containers must be clearly labeled with the words "Hazardous Waste."
-
Identify Contents: The label must accurately list all chemical constituents, including the specific this compound analogue, solvents, and their approximate concentrations.
-
Affix Hazard Symbols: Include appropriate hazard pictograms (e.g., flammable, health hazard) as indicated on the safety data sheet.
Storage of Waste
-
Designated Storage Area: Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Ventilation: Ensure the storage area is well-ventilated, especially for waste containing flammable solvents.
Arranging for Disposal
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department or a designated waste management coordinator.
-
Documentation: Complete any required waste disposal forms, providing accurate information about the waste composition and volume.
-
Professional Disposal: The collected hazardous waste will be handled and disposed of by a licensed hazardous waste management company in compliance with all regulatory requirements.[6][7]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound compounds. Researchers must always consult their institution's specific safety protocols and the relevant Safety Data Sheets for the chemicals they are using.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
